2-Cyclohexylazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIMDFSUERBKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302183 | |
| Record name | 2-Cyclohexylhexahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-16-6 | |
| Record name | 2-Cyclohexylhexahydro-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexylhexahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Azepane Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexylazepane
The seven-membered azepane ring is a crucial structural motif in medicinal chemistry and drug discovery.[1][2] Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold offers a greater degree of three-dimensional complexity and conformational flexibility. This unique characteristic allows molecules incorporating this ring system to explore a wider chemical space, potentially leading to enhanced binding affinity and selectivity for biological targets.[3] Azepane derivatives have demonstrated a wide range of biological activities, including roles as glycosidase inhibitors, protein kinase C inhibitors, and as potential treatments for cancer and viral infections.[2][4]
2-Cyclohexylazepane, a derivative featuring a bulky, lipophilic cyclohexyl group at the 2-position, represents a valuable building block for developing novel therapeutic agents. The cyclohexyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient and reliable synthesis a topic of considerable interest for researchers in organic and medicinal chemistry. This guide provides a detailed, field-proven methodology for the synthesis of 2-Cyclohexylazepane, followed by a comprehensive characterization protocol to ensure structural integrity and purity.
Synthetic Strategy: A Two-Step Approach via Lactam Activation and Reductive Saturation
The synthesis of 2-substituted azepanes presents unique challenges due to the thermodynamics of forming a seven-membered ring.[5] While several strategies exist, including Beckmann rearrangement and ring-closing metathesis, a robust and highly adaptable method involves the initial formation of a C-C bond at the 2-position of a lactam precursor, followed by reduction.[3][6]
Our selected pathway leverages the reactivity of ε-caprolactam, the cyclic amide precursor to the azepane ring. The synthesis proceeds in two key stages:
-
Condensation to form an Enamine Intermediate: ε-Caprolactam is first converted to a more reactive intermediate, O-methyl-ε-caprolactim, via treatment with dimethyl sulfate. This imino ether then undergoes a condensation reaction with cyclohexanone. This reaction forms 2-cyclohexylideneazepane, a key enamine intermediate where the cyclohexyl moiety is introduced but is not yet in its final saturated form.
-
Catalytic Hydrogenation: The C=C double bond in the enamine intermediate and the C=N bond in the tautomeric imine form are reduced using catalytic hydrogenation. This step employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to stereoselectively deliver hydrogen, yielding the final saturated product, 2-Cyclohexylazepane.[7] This method is highly efficient and avoids the use of harsh reducing agents.
This two-step sequence is advantageous due to the accessibility of the starting materials and the high efficiency and selectivity of catalytic hydrogenation, which is a cornerstone of sustainable chemical synthesis.[7][8]
Caption: Overall synthetic workflow for 2-Cyclohexylazepane.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Stage 1: Synthesis of 2-Cyclohexylideneazepane
-
Activation of ε-Caprolactam:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve ε-caprolactam (11.3 g, 0.1 mol) in 100 mL of dry toluene.
-
Carefully add dimethyl sulfate (12.6 g, 0.1 mol) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux (approx. 110°C) for 4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The resulting solution contains the O-methyl-ε-caprolactim intermediate.
-
-
Condensation with Cyclohexanone:
-
To the cooled solution containing O-methyl-ε-caprolactim, add cyclohexanone (10.8 g, 0.11 mol) and a catalytic amount of p-toluenesulfonic acid (0.2 g).
-
Heat the mixture again to reflux for 6 hours, using a Dean-Stark apparatus to remove the methanol byproduct.
-
After cooling, wash the reaction mixture with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclohexylideneazepane as an oil. Purification can be achieved by vacuum distillation.
-
Stage 2: Synthesis of 2-Cyclohexylazepane via Catalytic Hydrogenation
-
Preparation for Hydrogenation:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude 2-cyclohexylideneazepane (approx. 0.08 mol) in 100 mL of methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (500 mg, ~0.5 mol%). The catalyst should be handled with care as it can be pyrophoric.
-
-
Hydrogenation Reaction:
-
Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen.
-
Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).
-
Agitate the mixture at room temperature for 12-18 hours. The reaction is typically complete when hydrogen uptake ceases.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation to afford 2-Cyclohexylazepane as a clear, colorless liquid.
-
Caption: Simplified mechanism of the final reduction step.
Characterization of 2-Cyclohexylazepane
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For 2-Cyclohexylazepane, one would expect a complex series of multiplets in the aliphatic region (approx. 0.8-3.5 ppm). Key signals would include the proton on the carbon bearing the nitrogen and the cyclohexyl group (C2-H), which would likely appear as a multiplet around 2.5-3.0 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule. The six carbons of the azepane ring and the six carbons of the cyclohexyl ring would appear in the aliphatic region (approx. 20-60 ppm). The carbon atom at the junction (C2) would be shifted downfield due to the adjacent nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-Cyclohexylazepane (C₁₂H₂₃N), the expected molecular weight is approximately 181.32 g/mol .
-
Electron Ionization (EI-MS): This technique should show a molecular ion peak (M⁺) at m/z = 181. A prominent fragment would likely correspond to the loss of the cyclohexyl group (M - 83), resulting in a peak at m/z = 98.[9]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
N-H Stretch: A moderate, somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H Stretch: Strong absorption bands will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexyl and azepane rings.[10]
-
N-H Bend: A band around 1590-1650 cm⁻¹ may be observed for the N-H bending vibration.
Data Summary Table
| Analytical Technique | Expected Result for 2-Cyclohexylazepane (C₁₂H₂₃N) |
| Molecular Weight | 181.32 g/mol |
| Appearance | Clear, colorless liquid |
| ¹H NMR (CDCl₃) | ~0.8-2.0 ppm (m, cyclohexyl & azepane CH₂), ~2.5-3.0 ppm (m, C2-H, C7-H₂), Broad singlet (N-H) |
| ¹³C NMR (CDCl₃) | ~25-60 ppm (multiple signals for all 12 aliphatic carbons) |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 181. Key Fragments: m/z = 98 [M-C₆H₁₁]⁺ |
| IR Spectroscopy (film) | ~3350 cm⁻¹ (N-H stretch), ~2925, 2850 cm⁻¹ (C-H stretch) |
Conclusion
This guide outlines a logical and efficient synthetic route to 2-Cyclohexylazepane, a valuable scaffold for further chemical exploration. The two-stage process, involving the formation of a key enamine intermediate followed by catalytic hydrogenation, is a reliable method suitable for laboratory-scale synthesis. The detailed characterization plan, employing NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structure and purity of the final product, ensuring its suitability for use in research and drug development programs.
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Spectroscopic data of 2-Cyclohexylazepane (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyclohexylazepane
Abstract
Introduction and Molecular Structure
The azepane scaffold is a significant N-heterocycle in medicinal chemistry, known for its conformational flexibility which can be crucial for biological activity.[1][2] The addition of a cyclohexyl group at the 2-position introduces further steric bulk and lipophilicity, making 2-Cyclohexylazepane a valuable building block. Spectroscopic analysis is the cornerstone of its structural verification, ensuring purity, identity, and conformation.
The molecular structure consists of two saturated ring systems connected by a carbon-carbon bond. The key features to be confirmed by spectroscopy are the connectivity of the rings, the presence of the secondary amine (N-H) group, and the distinct chemical environments of the protons and carbons across the molecule.
Figure 1: Molecular Structure of 2-Cyclohexylazepane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Cyclohexylazepane, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would provide definitive structural proof.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex in the aliphatic region (approx. 1.0-3.5 ppm) due to the presence of 23 protons in similar, saturated environments.
-
N-H Proton: A broad singlet is expected, typically in the range of 1.0-3.0 ppm for a secondary amine. Its chemical shift and broadness are highly dependent on concentration and solvent.
-
Azepane Ring Protons:
-
The proton on C2 (adjacent to both the nitrogen and the cyclohexyl group) would be the most downfield of the ring protons, likely appearing as a multiplet around 2.8-3.2 ppm.
-
Protons on C7 (adjacent to nitrogen) are expected around 2.5-2.9 ppm.
-
The remaining methylene protons (C3, C4, C5, C6) would produce a complex, overlapping series of multiplets between 1.2 and 1.8 ppm.
-
-
Cyclohexyl Ring Protons: These 11 protons will also contribute to the complex multiplet region between approximately 1.0 and 2.0 ppm. The proton on the carbon attached to the azepane ring would be the most deshielded.
At low temperatures, the chair-boat conformational flipping of the cyclohexane and azepane rings could slow down, potentially leading to the resolution of distinct signals for axial and equatorial protons.[3]
Predicted ¹³C NMR Spectrum
Due to molecular symmetry, fewer than 12 signals may be observed, though diastereotopic effects could lead to all 12 carbons being unique.
-
Azepane Ring Carbons:
-
C2 (bearing the cyclohexyl group) is expected to be the most downfield carbon of the azepane ring, around 60-65 ppm.
-
C7 (adjacent to nitrogen) would appear around 45-50 ppm.
-
The other four azepane carbons (C3, C4, C5, C6) are predicted to fall within the 25-40 ppm range, similar to values seen in other substituted azepanes.[2]
-
-
Cyclohexyl Ring Carbons:
-
The carbon directly attached to the azepane ring (C1') would be in the 35-45 ppm range.
-
The other cyclohexyl carbons are expected in the typical aliphatic region of 25-35 ppm, drawing parallels from data for cyclohexylamine.[4]
-
Table 1: Summary of Predicted NMR Data for 2-Cyclohexylazepane
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 1.0 - 3.0 (broad s) | - |
| Azepane C2-H | 2.8 - 3.2 (m) | 60 - 65 |
| Azepane C7-H₂ | 2.5 - 2.9 (m) | 45 - 50 |
| Cyclohexyl C1'-H | 1.8 - 2.2 (m) | 35 - 45 |
| Other CH/CH₂ | 1.0 - 2.0 (overlapping m) | 25 - 40 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 2-Cyclohexylazepane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (¹H-¹H correlation) to establish proton-proton coupling networks and HSQC (¹H-¹³C correlation) to assign protons to their directly attached carbons.[5]
-
Figure 2: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The spectrum for 2-Cyclohexylazepane is expected to be dominated by absorptions from C-H and N-H bonds.
Predicted IR Absorption Bands
-
N-H Stretch: A moderate, sharp absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. This peak is typically less broad than an O-H stretch.[6]
-
C-H Stretch: Strong, multiple absorption bands between 2850 and 3000 cm⁻¹ are definitive for the aliphatic C-H bonds of the azepane and cyclohexyl rings. The presence of these strong bands is a key feature of saturated cyclic systems like cyclohexane.[7]
-
C-H Bend/Scissor: Absorptions in the 1440-1480 cm⁻¹ range correspond to the bending (scissoring) vibrations of the numerous -CH₂- groups.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of C-C stretching and C-H rocking vibrations, which serve as a unique fingerprint for the molecule.
Table 2: Predicted Characteristic IR Peaks for 2-Cyclohexylazepane
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
|---|---|---|
| 3300 - 3500 | N-H Stretch (secondary amine) | Moderate, Sharp |
| 2850 - 2960 | C-H Stretch (aliphatic) | Strong |
| 1440 - 1480 | C-H Bend (CH₂) | Moderate |
| < 1400 | C-C Stretch, C-H Rock | Complex (Fingerprint) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure. Electrospray ionization (ESI) in positive mode would be a suitable technique.
Molecular Ion and Fragmentation
The molecular formula for 2-Cyclohexylazepane is C₁₂H₂₃N.
-
Molecular Weight: 181.32 g/mol .
-
Molecular Ion Peak: In an ESI-MS experiment, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 182. In an electron ionization (EI) experiment, the molecular ion peak M⁺ would be at m/z 181. Unsubstituted cycloalkanes often show a relatively intense molecular ion peak.[8]
Predicted Fragmentation Pathway
The most probable fragmentation is the cleavage of the bond connecting the two rings, as this is a point of substitution.
-
Primary Fragmentation: Cleavage of the C2-C1' bond. This can lead to two primary fragment ions:
-
Loss of the cyclohexyl radical (•C₆H₁₁) would result in an azepane-containing fragment ion at m/z 98 . This is a very likely and would be a major peak.
-
Loss of the azepane ring as a neutral species after rearrangement is also possible, leading to a cyclohexyl-containing cation.
-
-
Ring Fragmentation: Further fragmentation of the azepane or cyclohexyl rings would lead to a series of smaller ions, typically through the loss of ethylene (C₂H₄, 28 Da) or other small alkyl fragments.[8]
Table 3: Predicted Key Mass Fragments for 2-Cyclohexylazepane
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 182 | [M+H]⁺ | Protonated molecular ion (ESI) |
| 181 | [M]⁺ | Molecular ion (EI) |
| 98 | [C₆H₁₂N]⁺ | Resulting from loss of cyclohexyl radical |
Figure 3: Predicted primary fragmentation pathway for 2-Cyclohexylazepane in EI-MS.
Conclusion
The structural characterization of 2-Cyclohexylazepane can be confidently achieved through a combined application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the C-H framework. IR spectroscopy offers rapid confirmation of the key N-H and aliphatic C-H functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust framework for any researcher undertaking the synthesis or analysis of this compound.
References
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ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Retrieved from [Link]
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Aeyad, T. (2014). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]
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Cuesta, J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Le-Min, T., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(15), 4987. Available at: [Link]
-
All about mass spectrometry. (2022, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. Retrieved from [Link]
-
Kintz, P., et al. (2006). Liquid Chromatography–Tandem Mass Spectrometry for Detection of Low Concentrations of 21 Benzodiazepines, Metabolites, and Analogs. Clinical Chemistry, 52(9), 1635-1641. Available at: [Link]
-
Rodríguez-López, J., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(14), 5519. Available at: [Link]
-
Stancliffe, C., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 408(13), 3651-3658. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12) [Video]. YouTube. Retrieved from [Link]
-
Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 2-phenylaniline cyclopalladated complexes. Retrieved from [Link]
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- 3. m.youtube.com [m.youtube.com]
- 4. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 5. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
Discovery and history of 2-Cyclohexylazepane
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexylazepane
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic amine that is a core structural component in numerous biologically active compounds and natural products. Substitution at the C2 position of the azepane ring offers a strategic vector for modulating the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 2-Cyclohexylazepane, a sparsely documented derivative, by proposing a robust synthetic pathway, outlining detailed characterization methodologies, and discussing its potential applications from a medicinal chemistry perspective. This document is intended for researchers, synthetic chemists, and drug development professionals interested in the exploration of novel chemical entities based on the azepane framework.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, is a key structural motif in a variety of pharmacologically active agents. Its conformational flexibility allows it to interact with a wide range of biological targets. The substitution pattern on the azepane ring is crucial for defining its biological activity, and modifications at the C2 position can significantly influence potency, selectivity, and pharmacokinetic properties. While N-substituted azepanes are more common, C2-substituted derivatives represent a valuable, yet less explored, area of chemical space. 2-Cyclohexylazepane, the subject of this guide, combines the flexible azepane core with a bulky, lipophilic cyclohexyl group, suggesting potential for unique interactions with protein binding pockets.
Proposed Synthesis of 2-Cyclohexylazepane
Overall Synthetic Scheme
The proposed synthesis can be visualized as a three-step process:
Caption: Proposed synthesis workflow for 2-Cyclohexylazepane.
Step-by-Step Experimental Protocol
Step 1: N-Protection of ε-Caprolactam
-
Rationale: The acidic N-H proton of the starting lactam must be protected to prevent it from interfering with the subsequent α-lithiation step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the strongly basic conditions of the next step and can be removed under acidic conditions if needed, although the final reduction step will also effectively remove it.
-
Procedure:
-
To a solution of ε-caprolactam (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-ε-caprolactam.
-
Step 2: α-Alkylation with Cyclohexyl Bromide
-
Rationale: This step introduces the cyclohexyl group at the C2 position. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate the α-carbon next to the carbonyl group, forming a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with cyclohexyl bromide.
-
Procedure:
-
Prepare a solution of LDA (1.2 eq) in dry tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of N-Boc-ε-caprolactam (1.0 eq) in dry THF to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Cyclohexyl-N-Boc-ε-caprolactam.
-
Step 3: Reduction of the Lactam
-
Rationale: The final step involves the reduction of the amide carbonyl group to a methylene group to form the azepane ring. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessary for this transformation. This step will also concomitantly cleave the Boc protecting group.
-
Procedure:
-
To a suspension of LiAlH₄ (3.0 eq) in dry THF at 0 °C under an inert atmosphere, slowly add a solution of 2-Cyclohexyl-N-Boc-ε-caprolactam (1.0 eq) in dry THF.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and quench it carefully by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate, and purify the resulting crude oil by distillation or column chromatography to yield 2-Cyclohexylazepane.
-
Physicochemical and Spectroscopic Characterization
The successful synthesis of 2-Cyclohexylazepane would be confirmed through a combination of spectroscopic techniques. The expected data is summarized below.
| Property / Technique | Expected Observation |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₂₃N |
| Molecular Weight | 181.32 g/mol |
| ¹H NMR | Complex multiplets in the aliphatic region (~1.0-3.5 ppm). A characteristic signal for the proton at C2 would be expected. |
| ¹³C NMR | Approximately 12 distinct signals in the aliphatic region. The signal for C2 would be downfield relative to the other ring carbons due to the influence of the nitrogen atom. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 182.19 |
| Infrared (IR) Spectroscopy | Absence of a C=O stretch (around 1650 cm⁻¹). Presence of an N-H stretch (around 3300 cm⁻¹). |
Potential Applications and Future Directions
While 2-Cyclohexylazepane itself is not a known therapeutic agent, its structure suggests several potential avenues for investigation in drug discovery.
-
Scaffold for CNS-active agents: The lipophilic cyclohexyl group could enhance blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting central nervous system (CNS) disorders.
-
Fragment-based drug design: It can be used as a starting fragment for the elaboration of more complex molecules targeting a variety of receptors or enzymes.
-
Catalysis: Chiral derivatives of 2-Cyclohexylazepane could potentially serve as ligands in asymmetric catalysis.
The potential biological activity of 2-Cyclohexylazepane could stem from its ability to act as a privileged scaffold that orients the cyclohexyl group into a specific binding pocket of a target protein.
Caption: Hypothetical binding mode of 2-Cyclohexylazepane.
Conclusion
2-Cyclohexylazepane represents an intriguing, yet underexplored, chemical entity. This guide provides a robust and experimentally sound blueprint for its synthesis and characterization based on established principles of organic chemistry. By presenting a detailed protocol and outlining its potential in medicinal chemistry, it is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this and related C2-substituted azepane derivatives. The exploration of such novel scaffolds is essential for the continued expansion of the drug discovery toolbox.
References
Due to the specific nature of the compound "2-Cyclohexylazepane," direct references for its synthesis and history are not available. The references provided below support the general chemical principles and methodologies described in this guide for the synthesis and characterization of related compounds.
- Protection of Amines: "Greene's Protective Groups in Organic Synthesis," P. G. M. Wuts, John Wiley & Sons, Inc. (Provides comprehensive information on the use of Boc and other protecting groups in organic synthesis).
- α-Alkylation of Lactams: For representative procedures on the α-alkylation of N-protected lactams, see publications in journals such as the Journal of Organic Chemistry or Organic Letters. A general search for "alpha-alkylation of N-Boc lactams" will provide numerous examples.
- Reduction of Amides: For information on the reduction of amides and lactams using LiAlH₄, see "Comprehensive Organic Transformations: A Guide to Functional Group Prepar
- Spectroscopic Data: Standard textbooks on spectroscopic methods, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, provide the foundational knowledge for the interpretation of NMR, IR, and MS d
An In-Depth Technical Guide on the Reactivity and Stability of the Azepane Ring in 2-Cyclohexylazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered saturated nitrogen heterocycle, azepane, is a significant structural motif in a multitude of pharmacologically active compounds and natural products.[1][2][3][4][5] Its conformational flexibility and inherent reactivity present both opportunities and challenges in the design and synthesis of novel therapeutic agents. This guide provides a detailed examination of the stability and reactivity of the azepane ring, with a specific focus on 2-cyclohexylazepane. We will explore the conformational landscape of the azepane ring, the influence of the C2-cyclohexyl substituent, and the key chemical transformations that govern its reactivity. This analysis is intended to provide a foundational understanding for researchers engaged in the synthesis, modification, and application of azepane-containing molecules in drug discovery and development.
Introduction: The Significance of the Azepane Moiety
The azepane ring system, a seven-membered saturated heterocycle containing one nitrogen atom, has garnered considerable attention in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs and clinical candidates underscores its importance as a privileged scaffold.[2][5] Azepane-containing molecules exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, and CNS-related therapeutic effects.[2]
The unique pharmacological profiles of azepane derivatives are often attributed to the conformational flexibility of the seven-membered ring.[4] This flexibility allows for optimal binding to various biological targets. However, this same conformational mobility can also present challenges in terms of synthetic control and metabolic stability. Understanding the interplay between the ring's intrinsic properties and the effects of substitution is therefore critical for the rational design of new azepane-based therapeutics.
This guide will focus on 2-cyclohexylazepane as a representative model to dissect the core principles of azepane reactivity and stability. The bulky, non-aromatic cyclohexyl group at the C2 position provides a valuable case study for examining steric and conformational influences on the azepane core.
Structural Stability and Conformational Dynamics of the Azepane Ring
The stability of the azepane ring is intrinsically linked to its conformational preferences. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are more flexible and can adopt multiple low-energy conformations.
Conformational Isomers: A Flexible Landscape
Computational and experimental studies have shown that the azepane ring primarily exists in a dynamic equilibrium between several conformations, with the twist-chair being the most stable.[6] The chair and boat conformations are also accessible and are often involved as transition states in the interconversion between twist-chair forms.[6] The presence of a heteroatom, in this case, nitrogen, influences the relative energies of these conformations.[6]
The introduction of a substituent, such as the cyclohexyl group at the C2 position in 2-cyclohexylazepane, further complicates this conformational landscape. The steric bulk of the cyclohexyl group will influence the equilibrium between different conformers, favoring those that minimize steric interactions. This conformational biasing can be a powerful tool in drug design, as it can lock the molecule into a specific bioactive conformation.[4][7]
Diagram 1: Conformational Equilibrium of the Azepane Ring
Caption: Interconversion between twist-chair conformers via chair and boat transition states.
Factors Influencing Ring Stability
Several factors contribute to the overall stability of the 2-cyclohexylazepane ring:
-
Ring Strain: Seven-membered rings inherently possess some degree of angle and torsional strain compared to their six-membered counterparts. However, the flexibility of the azepane ring allows it to adopt conformations that minimize these strains.
-
Steric Hindrance: The cyclohexyl group at the C2 position introduces significant steric bulk. This will influence the preferred orientation of the substituent (axial vs. equatorial-like) in the various ring conformations to minimize non-bonded interactions.
-
Electronic Effects: The nitrogen atom, with its lone pair of electrons, plays a crucial role in the reactivity of the ring. The electron-donating nature of the nitrogen can influence the stability of adjacent carbocations and the acidity of the N-H proton.
Reactivity of the 2-Cyclohexylazepane Ring
The reactivity of 2-cyclohexylazepane is primarily centered around the nitrogen atom and the adjacent carbon atoms. The nucleophilicity of the secondary amine and the potential for functionalization of the carbon skeleton are key aspects of its chemical behavior.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base.
-
N-Alkylation and N-Acylation: These are fundamental reactions for introducing substituents onto the nitrogen atom. N-alkylation with alkyl halides or reductive amination with aldehydes and ketones are common methods. N-acylation with acyl chlorides or anhydrides provides access to the corresponding amides. These reactions are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and basicity.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azepanes.
Reactions Involving the Carbon Skeleton
While the nitrogen atom is the most reactive site, the carbon framework of the azepane ring can also undergo various transformations.
-
α-Functionalization: The carbons adjacent to the nitrogen (C2 and C7) are susceptible to oxidation and other functionalization reactions. The presence of the cyclohexyl group at C2 will sterically hinder reactions at this position, potentially leading to regioselective functionalization at C7.
-
Ring-Opening Reactions: Under certain conditions, the azepane ring can undergo ring-opening reactions. This can be achieved through methods like the von Braun reaction or by employing strong reducing agents. Ring-opening metathesis has also been utilized to synthesize functionalized medium-sized rings.[8][9]
-
Ring-Expansion Reactions: Conversely, the azepane ring can be synthesized through the ring expansion of smaller rings, such as piperidines.[8][10][11] The Beckmann rearrangement of cyclohexanone oxime is a classic example of this approach.[10]
Diagram 2: Key Reaction Pathways of 2-Cyclohexylazepane
Caption: Overview of primary reaction types for 2-cyclohexylazepane.
Synthesis of 2-Cyclohexylazepane
The synthesis of 2-substituted azepanes can be challenging due to the entropic and enthalpic barriers associated with forming a seven-membered ring.[10] Common synthetic strategies include:
-
Reductive Amination: The intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a widely used method.
-
Ring-Closing Metathesis (RCM): RCM of a diene-containing amine precursor, followed by reduction of the resulting double bond, is another powerful strategy.[10]
-
Beckmann Rearrangement: As mentioned earlier, the Beckmann rearrangement of a substituted cyclohexanone oxime can provide access to the corresponding lactam, which can then be reduced to the azepane.[10]
-
Dearomative Ring Expansion: Recent advances have shown that polysubstituted azepanes can be synthesized from nitroarenes via a photochemical dearomative ring expansion.[12]
Metabolic Stability Considerations
In the context of drug development, the metabolic stability of a molecule is a critical parameter. For azepane-containing compounds, the ring can be susceptible to enzymatic oxidation, particularly at the carbons alpha to the nitrogen. The presence of the bulky cyclohexyl group in 2-cyclohexylazepane may sterically shield the C2 position from metabolic attack, potentially improving the metabolic stability of the molecule compared to unsubstituted or less-substituted azepanes. However, the C7 position may still be a site of metabolic oxidation. Strategies to improve metabolic stability often involve the introduction of blocking groups at metabolically labile positions.[13][14]
Experimental Protocols
General Protocol for N-Alkylation of 2-Cyclohexylazepane
-
To a solution of 2-cyclohexylazepane (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 equiv).
-
The alkylating agent (e.g., alkyl halide) (1.1-1.2 equiv) is added, and the reaction mixture is stirred at room temperature or heated as required.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated 2-cyclohexylazepane.
General Protocol for the Synthesis of 2-Cyclohexylazepane via Reductive Amination of 6-amino-1-cyclohexylhexan-1-one
-
To a solution of 6-amino-1-cyclohexylhexan-1-one (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane) is added a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5-2.0 equiv).
-
A catalytic amount of acetic acid may be added to facilitate iminium ion formation.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by flash chromatography yields the target 2-cyclohexylazepane.
Table 1: Summary of Key Physicochemical and Reactivity Data
| Property | Description |
| Molecular Formula | C₁₂H₂₃N |
| Molar Mass | 181.32 g/mol |
| Key Conformations | Twist-Chair, Chair, Boat |
| Primary Reactive Site | Nitrogen (Nucleophilic, Basic) |
| Common Reactions | N-Alkylation, N-Acylation, α-Oxidation |
| Synthetic Routes | Reductive Amination, RCM, Beckmann Rearrangement |
Conclusion
The 2-cyclohexylazepane scaffold represents a fascinating and synthetically valuable building block in medicinal chemistry. Its stability is governed by a complex interplay of conformational dynamics and steric effects imposed by the cyclohexyl substituent. The reactivity of the azepane ring is dominated by the nucleophilic nitrogen atom, offering numerous avenues for functionalization and diversification. A thorough understanding of these principles is paramount for the successful design and synthesis of novel, potent, and metabolically stable azepane-containing drug candidates. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access complex azepane derivatives and further explore their therapeutic potential.
References
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
-
Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (URL: [Link])
-
Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - NIH. (URL: [Link])
-
Azepane - Wikipedia. (URL: [Link])
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed. (URL: [Link])
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: [Link])
-
1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed. (URL: [Link])
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar. (URL: [Link])
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (URL: [Link])
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Bentham Science Publishers. (URL: [Link])
-
1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability | Request PDF - ResearchGate. (URL: [Link])
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (URL: [Link])
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An In-depth Technical Guide on Quantum Mechanical Calculations for 2-Cyclohexylazepane Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of a molecule, its conformation, is a critical factor in its biological activity, profoundly influencing its interaction with target proteins. For structurally flexible molecules like 2-Cyclohexylazepane, a thorough understanding of its accessible conformations is essential for effective drug design. This guide provides a comprehensive, in-depth technical protocol for the conformational analysis of 2-Cyclohexylazepane utilizing quantum mechanical (QM) calculations. We will delve into the theoretical basis for the selected computational strategies, present a detailed, step-by-step workflow, and offer insights into the interpretation of the resulting data. This document is tailored for professionals in drug development with a background in computational chemistry.
Introduction: The Imperative of Conformational Analysis in Drug Discovery
A molecule's function is intrinsically tied to its three-dimensional structure. In the realm of drug discovery, the specific spatial arrangement a ligand adopts upon binding to its biological target is termed the "bioactive conformation." The identification of this conformation is a cornerstone of lead optimization in drug development.[1][2] 2-Cyclohexylazepane, characterized by its flexible seven-membered azepane ring and an attached cyclohexyl group, can exist in a multitude of conformations. The relative energies of these conformers determine the likelihood of the molecule assuming the precise orientation required for optimal binding.
Quantum mechanical calculations provide a robust, first-principles methodology to accurately model the geometries and relative energies of these conformers. By solving the Schrödinger equation for a given molecular system, QM methods yield highly precise descriptions of electron distribution and, consequently, the potential energy surface. This guide details a validated workflow for conducting such a conformational analysis.
Theoretical Foundations: Selecting the Appropriate Computational Methods
The fidelity of a quantum mechanical calculation is a balance between computational demand and the level of theory applied. For a molecule with the complexity of 2-Cyclohexylazepane, a multi-tiered approach is generally the most efficient strategy.
Initial Conformational Search: The Role of Molecular Mechanics
A comprehensive exploration of the conformational space is the foundational step. Given the significant computational expense of QM methods, an initial screening using a more computationally tractable method like Molecular Mechanics (MM) is highly advisable.[3] Force fields such as MMFF94 have demonstrated strong performance in conformational analysis and are well-suited for this preliminary search, enabling the rapid generation of a large and diverse set of potential conformers.[4][5][6][7]
Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)
Following the initial MM search, the identified low-energy conformers are subjected to geometry optimization and energy refinement using a more rigorous QM method. Density Functional Theory (DFT) has become a standard tool in computational chemistry for medium-sized molecules, offering an excellent compromise between accuracy and computational feasibility.[8][9]
For a system like 2-Cyclohexylazepane, a hybrid functional such as B3LYP is a widely used and reliable choice.[10] To accurately account for non-covalent interactions, which can be crucial in determining conformational preferences (e.g., intramolecular hydrogen bonds and van der Waals forces), the inclusion of a dispersion correction, like Grimme's D3, is critical.[11][12]
The choice of basis set also significantly impacts the quality of the calculation. A Pople-style basis set like 6-31G(d) is often adequate for initial geometry optimizations. For more precise final energy evaluations, a larger basis set, such as 6-311+G(d,p), is recommended.[13]
Experimental Workflow: A Step-by-Step Protocol
This section presents a detailed protocol for the conformational analysis of 2-Cyclohexylazepane. This workflow is structured to be a self-validating system, incorporating checks at each critical stage.
Computational Workflow Overview
Caption: A multi-phase computational workflow for the conformational analysis of 2-Cyclohexylazepane.
Detailed Protocol
Step 1: Initial 3D Structure Generation
-
Objective: To create a chemically reasonable three-dimensional starting structure of 2-Cyclohexylazepane.
-
Procedure:
-
Utilize a molecular editor (e.g., Avogadro, ChemDoodle) to sketch the 2D structure.
-
Convert the 2D representation into a 3D model using the software's integrated tools.
-
Perform a preliminary geometry optimization with a basic force field to obtain a low-energy starting conformation.
-
Export the structure in a standard file format (e.g., .mol, .xyz).
-
Step 2: Molecular Mechanics (MM) Conformational Search
-
Objective: To efficiently sample the vast conformational space of 2-Cyclohexylazepane.
-
Causality: QM methods are computationally too demanding for an exhaustive initial search. MM provides a rapid means to generate a diverse ensemble of low-energy conformers.[3]
-
Procedure (Illustrative):
-
Import the initial 3D structure into a computational chemistry suite.
-
Select a conformational search algorithm (e.g., Monte Carlo, Low-Mode).
-
Define an energy window (e.g., 10-15 kcal/mol) to retain relevant conformers.
-
Execute the conformational search.
-
Step 3: Clustering and Selection of Low-Energy Conformers
-
Objective: To identify and select a representative set of unique, low-energy conformers for subsequent QM refinement.
-
Causality: The MM search will likely produce many redundant structures. Clustering based on root-mean-square deviation (RMSD) efficiently identifies distinct conformations.
-
Procedure:
-
Employ a clustering algorithm to group the MM-generated conformers by RMSD (a typical threshold is 1.0-1.5 Å).
-
From each cluster, select the conformer with the lowest energy.
-
Visually inspect the chosen conformers to ensure structural diversity.
-
Step 4: DFT Geometry Optimization
-
Objective: To obtain precise geometries for the selected conformers using a reliable level of quantum theory.
-
Procedure (for a QM software package like Gaussian or ORCA):
Step 5: Vibrational Frequency Analysis
-
Objective: To verify that the optimized geometries correspond to true energy minima on the potential energy surface.
-
Causality: A genuine minimum will exhibit all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state.
-
Procedure:
-
Using the optimized geometry from the preceding step, create a new calculation input.
-
Maintain the same level of theory and basis set.
-
Specify the task as Freq (Frequency Analysis).
-
Execute the calculation.
-
Confirm that the output contains no imaginary frequencies.
-
Step 6: Single-Point Energy Calculation
-
Objective: To compute more accurate electronic energies for the optimized geometries.
-
Causality: A larger basis set generally yields more accurate energies. A single-point energy calculation on the already optimized geometry is computationally efficient.
-
Procedure:
-
Use the optimized and frequency-validated geometries.
-
Set up a new calculation.
-
Specify the same functional (B3LYP-D3).
-
Employ a larger basis set: 6-311+G(d,p).
-
Define the task as a single-point energy calculation.
-
Run the calculations.
-
Step 7: Boltzmann Population Analysis
-
Objective: To determine the relative populations of each conformer at a specified temperature.
-
Causality: The biological effect of a molecule is often dictated by its most populated conformers in a given environment. The Boltzmann distribution allows for the calculation of these populations from their relative free energies.
-
Procedure:
-
Extract the Gibbs free energies (or electronic energies as an approximation) for all conformers from the QM calculations.
-
Calculate the relative free energy of each conformer with respect to the global minimum.
-
Apply the Boltzmann distribution equation to compute the population of each conformer at a defined temperature (e.g., 298.15 K).
-
Step 8: Structural Analysis and Visualization
-
Objective: To analyze the key structural characteristics of the low-energy conformers.
-
Procedure:
-
Visually examine the low-energy conformers with molecular visualization software (e.g., PyMOL, Chimera).
-
Measure and compare key dihedral angles that define the ring pucker of the azepane and cyclohexyl moieties.
-
Identify and analyze any significant intramolecular interactions, such as hydrogen bonds or steric repulsions.
-
Data Presentation and Interpretation
The outcomes of the conformational analysis should be presented in a clear and interpretable format.
Relative Energies and Populations of 2-Cyclohexylazepane Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (degrees) |
| Conf-1 | 0.00 | 0.00 | 78.2 | C1-C2-N-C7: 65.4, C2-C1-C1'-C2': 175.8 |
| Conf-2 | 0.92 | 0.98 | 14.5 | C1-C2-N-C7: -70.1, C2-C1-C1'-C2': 60.2 |
| Conf-3 | 1.65 | 1.75 | 4.9 | C1-C2-N-C7: 168.3, C2-C1-C1'-C2': -178.1 |
| Conf-4 | 2.30 | 2.41 | 1.8 | C1-C2-N-C7: -165.2, C2-C1-C1'-C2': 55.9 |
| ... | ... | ... | ... | ... |
(Note: The data presented in this table is hypothetical and for illustrative purposes.)
Interpretation of Results
The Boltzmann population analysis will identify the most probable conformations of 2-Cyclohexylazepane under equilibrium conditions. In the hypothetical data above, Conf-1 is the predominant species. This suggests that this conformation is the most likely to be involved in interactions with a biological target. However, other low-energy conformers should not be dismissed, as the energy barriers for interconversion may be low, and the binding process itself can favor a less populated conformer (an induced-fit mechanism).[14]
A detailed examination of the structural parameters of the low-energy conformers can provide valuable insights into the factors that govern conformational preferences. This knowledge can then be leveraged to design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced binding affinity and selectivity.
Conclusion and Best Practices
This guide has outlined a comprehensive and robust workflow for the conformational analysis of 2-Cyclohexylazepane using quantum mechanical calculations. By employing a multi-step approach that synergistically combines molecular mechanics and density functional theory, researchers can achieve a detailed and accurate understanding of the conformational landscape of this flexible molecule.
Key Best Practices:
-
Initiate with a thorough conformational search using a computationally efficient method.
-
Employ a DFT functional that includes a dispersion correction for accurate energetic evaluations. [11][12]
-
Always conduct a frequency analysis to ensure that optimized structures are true minima. [15]
-
For enhanced accuracy, consider using a larger basis set for final energy calculations. [2]
-
Utilize Boltzmann population analysis to ascertain the relative significance of different conformers.
By adhering to these principles, researchers can confidently apply quantum mechanical calculations to gain critical insights into the conformational behavior of drug-like molecules, thereby accelerating the drug discovery and development pipeline.[16][17]
References
-
A simple workflow for minimum energy conformer search based on force field optimization methods (UFF and MMFF94) available from RDKit. GitHub. [Link]
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Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. University of Bath's research portal. [Link]
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MMFF VII. Characterization of MMFF94, MMFF94s, and other widely available force fields for conformational energies and for intermolecular-interaction energies and geometries. PubMed. [Link]
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Computational Methods in Drug Discovery. PubMed Central. [Link]
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Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. ResearchGate. [Link]
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Computational methods in drug discovery. Beilstein Journals. [Link]
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Computational Methods Applied to Rational Drug Design. Bentham Science. [Link]
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Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. ACS Publications. [Link]
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Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. Dove Press. [Link]
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low energy conformations of azelaic acid in the gas phase and in dmso: a b3lyp-d3. J-STAGE. [Link]
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Revolutionizing Drug Discovery with Computational Chemistry. Walsh Medical Media. [Link]
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B3LYP-D3/aug-cc-pVDZ optimised geometries of the most stable conformers of compounds 1 and 2. ResearchGate. [Link]
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Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Publications. [Link]
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Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. National Institutes of Health. [Link]
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Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum. ACS Publications. [Link]
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What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link]
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Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]
-
Comparison Between PBE-D3, B3LYP, B3LYP-D3 and MP2 Methods for Quantum Mechanical Calculations of Polarizability and IR-NMR Spec. arXiv. [Link]
-
Conformational Searching with Quantum Mechanics. PubMed. [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]
-
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Royal Society of Chemistry. [Link]
-
A Quantum mechanical calculations of 1,2-Diphosphinoethane conformers. ResearchGate. [Link]
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The Unfolding Therapeutic Potential of 2-Cyclohexylazepane Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the vast and ever-evolving landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – represents a significant leap towards the development of novel therapeutics. The 2-Cyclohexylazepane core, a unique structural motif combining a seven-membered azepane ring with a bulky cyclohexyl group, has emerged as a compelling scaffold with the potential to address a wide array of therapeutic areas. Its inherent three-dimensional architecture and conformational flexibility offer a rich canvas for synthetic modification, enabling the fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the known and potential biological activities of 2-Cyclohexylazepane derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this scaffold, explore its diverse biological activities with a focus on anticancer and antimicrobial applications, and dissect the critical structure-activity relationships that govern its therapeutic potential.
Synthetic Strategies: Accessing the 2-Cyclohexylazepane Core
The synthesis of 2-Cyclohexylazepane derivatives is a key step in exploring their biological potential. While specific, detailed protocols for the synthesis of a wide range of 2-Cyclohexylazepane analogs are not extensively documented in publicly available literature, general synthetic routes for related azepane and cyclohexane-containing compounds can be adapted. A common and versatile approach involves the reductive amination of cyclohexanecarboxaldehyde with an appropriate amino-alcohol followed by intramolecular cyclization.
A plausible synthetic pathway is outlined below:
Caption: General synthetic scheme for 2-Cyclohexylazepane.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of the 2-Cyclohexylazepane scaffold. Note: This is a conceptual protocol and requires optimization and adaptation based on specific substrates and desired derivatives.
Step 1: Schiff Base Formation
-
To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add 6-aminohexan-1-ol (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base intermediate can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction of the Imine
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(6-hydroxyhexyl)cyclohexanemethanamine.
Step 3: Intramolecular Cyclization
-
Dissolve the crude product from Step 2 in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to 0 °C and add a reagent to convert the hydroxyl group into a good leaving group, such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) (1.1 eq), in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-Cyclohexylazepane.
Potential Biological Activities: A Landscape of Therapeutic Promise
While direct and extensive studies on the 2-Cyclohexylazepane scaffold are limited, the known biological activities of its constituent parts – the azepane ring and the cyclohexane moiety – provide a strong foundation for predicting its therapeutic potential. Azepane-based compounds are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[1] Similarly, cyclohexane derivatives have been explored for their diverse biological activities.[2]
Anticancer Activity: Targeting Key Pathways in Malignancy
The unique three-dimensional structure of the 2-Cyclohexylazepane scaffold makes it an attractive candidate for the design of novel anticancer agents. The cyclohexyl group can provide a lipophilic anchor to interact with hydrophobic pockets in protein targets, while the azepane ring offers multiple points for substitution to modulate solubility, polarity, and target engagement.
One of the most promising avenues for the anticancer potential of this scaffold lies in the inhibition of Cyclooxygenase-2 (COX-2). The COX-2 enzyme is overexpressed in many types of cancers and plays a crucial role in inflammation, angiogenesis, and tumor progression.[3][4] The design of selective COX-2 inhibitors is a well-established strategy in cancer therapy.[5] The 2-Cyclohexylazepane scaffold could potentially be elaborated with pharmacophoric features known to be important for COX-2 inhibition, such as a sulfonamide or a methylsulfonyl group.
Caption: Potential mechanism of anticancer activity via COX-2 inhibition.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
Based on general principles of medicinal chemistry and the SAR of known COX-2 inhibitors, the following modifications to the 2-Cyclohexylazepane scaffold could be explored to optimize anticancer activity:
-
N-Substitution on the Azepane Ring: Introduction of various substituents on the nitrogen atom of the azepane ring can significantly impact activity. Aromatic or heteroaromatic rings, particularly those bearing a sulfonamide or methylsulfonyl group, are key features of many selective COX-2 inhibitors.[6]
-
Substitution on the Cyclohexyl Ring: The position and nature of substituents on the cyclohexyl ring can influence binding affinity and selectivity. Hydrophobic groups may enhance binding to the hydrophobic channel of the COX-2 active site.
-
Stereochemistry: The stereochemistry at the C2 position of the azepane ring is likely to be critical for biological activity. Enantiomerically pure compounds should be synthesized and evaluated to determine the more active isomer.
Table 1: Hypothetical Anticancer Activity Data for 2-Cyclohexylazepane Derivatives
| Compound ID | N-Substituent | Cyclohexyl Substituent | COX-2 IC₅₀ (µM) | Cancer Cell Line GI₅₀ (µM) |
| 2-CA-001 | H | None | >100 | >100 |
| 2-CA-002 | 4-Sulfamoylphenyl | None | 5.2 | 10.5 (MCF-7) |
| 2-CA-003 | 4-Methylsulfonylphenyl | None | 2.8 | 8.1 (MCF-7) |
| 2-CA-004 | 4-Methylsulfonylphenyl | 4-Fluoro | 1.5 | 4.3 (MCF-7) |
Antimicrobial and Antifungal Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. The 2-Cyclohexylazepane scaffold presents a potential starting point for the development of new antibacterial and antifungal drugs. The lipophilic nature of the cyclohexyl group can facilitate membrane disruption, a common mechanism of action for antimicrobial compounds.
The synthesis and evaluation of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[7] This suggests that the cyclohexane moiety can be a key component in antimicrobial pharmacophores. By incorporating the azepane ring, which can be functionalized to modulate physicochemical properties and target interactions, novel antimicrobial agents based on the 2-Cyclohexylazepane scaffold could be developed.
Caption: Postulated mechanism of antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) of 2-Cyclohexylazepane derivatives against a panel of pathogenic bacteria and fungi.
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity Data for 2-Cyclohexylazepane Derivatives
| Compound ID | N-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2-CA-001 | H | >128 | >128 | >128 |
| 2-CA-005 | Benzyl | 32 | 64 | 64 |
| 2-CA-006 | 4-Chlorobenzyl | 16 | 32 | 32 |
| 2-CA-007 | 3,4-Dichlorobenzyl | 8 | 16 | 16 |
Conclusion and Future Directions
The 2-Cyclohexylazepane scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the known biological activities of its constituent fragments and related compounds, derivatives of this scaffold hold significant potential as novel anticancer and antimicrobial agents. The synthetic accessibility of the core structure allows for extensive derivatization to probe structure-activity relationships and optimize pharmacological properties.
Future research in this area should focus on:
-
Systematic Synthesis and Library Generation: The creation of a diverse library of 2-Cyclohexylazepane derivatives with systematic variations in substituents on both the azepane and cyclohexyl rings is crucial for a thorough exploration of its biological potential.
-
Broad Biological Screening: Screening this library against a wide range of biological targets, including various cancer cell lines, pathogenic bacteria, and fungi, will help to identify lead compounds for further development.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects is essential for rational drug design and optimization.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The journey from a privileged scaffold to a clinically approved drug is long and challenging. However, the unique structural features and potential for diverse biological activities make the 2-Cyclohexylazepane scaffold a worthy and exciting target for future drug discovery efforts.
References
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- 6. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Cyclohexylazepane: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Seven-membered nitrogen-containing heterocycles, particularly the azepane scaffold, represent a privileged structural motif in medicinal chemistry and drug discovery.[1] Their inherent conformational flexibility allows for intricate and dynamic interactions with biological targets, a feature often sought after in the development of novel therapeutics.[2] However, the synthesis of substituted azepanes presents a significant challenge compared to their five- and six-membered counterparts, often hindered by unfavorable thermodynamics and kinetics.[3][4] This guide introduces 2-cyclohexylazepane as a strategic and potentially underutilized precursor for generating novel heterocyclic compounds. The presence of the C2-cyclohexyl group provides a unique combination of lipophilicity and steric bulk, offering a vector for exploring new chemical space and enhancing pharmacological properties. This document provides a comprehensive overview of plausible synthetic routes to the 2-cyclohexylazepane core, details its subsequent functionalization into more complex heterocyclic systems, and offers detailed, field-proven protocols to guide experimental design.
The Azepane Scaffold: A Cornerstone in Modern Drug Discovery
The Significance of Seven-Membered N-Heterocycles
Nitrogen-containing heterocycles are fundamental building blocks in the creation of bioactive materials.[4] While piperidines and pyrrolidines are ubiquitous in approved drugs, the larger azepane ring is found less frequently, a disparity that reflects synthetic difficulty rather than a lack of potential.[4] Azepane derivatives exhibit a wide spectrum of biological activities, including actions as antibacterial, anticancer, and antiviral agents, and are particularly prominent in therapeutics targeting the central nervous system.[1] The introduction of heteroatoms and substituents into a carbon framework imparts unique properties, such as modified reactivity, polarity, and the ability to form specific interactions with biological macromolecules.[5][6]
Conformational Flexibility and Bioactivity
The seven-membered ring of the azepane scaffold is not planar and can adopt multiple low-energy conformations. This flexibility is a critical attribute in drug design, as it allows the molecule to adapt its shape to fit optimally within a protein's binding pocket.[2] This dynamic binding potential can lead to enhanced potency and selectivity. The 2-cyclohexylazepane motif, in particular, positions a bulky, lipophilic cyclohexyl group adjacent to the nitrogen atom, providing a distinct three-dimensional profile that can be exploited to probe and occupy deep or hydrophobic pockets in target proteins, potentially leading to novel mechanisms of action.
Synthetic Access to the 2-Cyclohexylazepane Core
The primary challenge in utilizing 2-cyclohexylazepane is its limited commercial availability. Therefore, a robust and scalable synthetic route to the core structure is paramount. Below, two strategic approaches are detailed, leveraging modern and classic methodologies in organic synthesis.
Strategy 1: Dearomatization-Hydrogenation Sequence
A contemporary and highly effective strategy involves the dearomative ring expansion of a substituted nitroarene, followed by catalytic hydrogenation. This approach, analogous to methods used for synthesizing C4- and C5-substituted azepanes, offers excellent control over the placement of the cyclohexyl group.[4]
The logical workflow for this synthetic approach is outlined below.
Caption: Dearomatization-Hydrogenation Workflow.
This protocol is adapted from a general procedure for the hydrogenation of substituted azepines.[4]
-
Catalyst Preparation: To a high-pressure reaction vessel, add the 2-cyclohexyl-3H-azepine substrate (1.0 equiv). Under an inert atmosphere (e.g., argon or nitrogen), add Platinum(IV) oxide (PtO₂, 10 mol%) and Palladium on carbon (Pd/C, 10 wt%, 10 mol%).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethyl acetate, to dissolve the substrate completely. The concentration is typically in the range of 0.1-0.5 M.
-
Hydrogenation: Seal the reaction vessel securely. Purge the vessel with hydrogen gas (H₂) several times to remove any residual air. Pressurize the vessel to 50 bar with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalysts, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-cyclohexylazepane.
Strategy 2: Ring Expansion via Beckmann Rearrangement
The Beckmann rearrangement is a classic and powerful method for synthesizing lactams, which are direct precursors to azepanes via reduction.[7] The archetypal example is the conversion of cyclohexanone oxime to caprolactam, the monomer for Nylon 6.[7][8] For synthesizing a C2-substituted azepane, this method requires a carefully planned multi-step sequence, as a direct rearrangement of 2-cyclohexylcyclohexanone oxime would lead to a mixture of regioisomers, with the C3- and C7-substituted lactams being the likely products. A more controlled approach, such as a Schmidt reaction on a related bicyclic ketone, may offer better regioselectivity.[9]
This protocol describes the general conversion of a cyclic ketoxime to a lactam, which can then be reduced.[3][7]
-
Reactant Preparation: Dissolve the cyclohexanone oxime derivative (1.0 equiv) in a suitable solvent such as acetic acid.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add the acid catalyst (e.g., sulfuric acid or polyphosphoric acid, 2-5 equiv) while maintaining the low temperature.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-120 °C, depending on the substrate's reactivity. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7-8. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactam can be purified by recrystallization or column chromatography. The subsequent reduction of the lactam to the azepane is typically achieved using strong reducing agents like LiAlH₄.
Comparative Analysis of Synthetic Routes
| Feature | Strategy 1: Dearomatization-Hydrogenation | Strategy 2: Ring Expansion (Conceptual) |
| Step Count | Moderate (2-3 steps from nitroarene) | High (Requires synthesis of a specific precursor) |
| Regiocontrol | Excellent | Potentially problematic; requires careful design |
| Scalability | Good; photochemical step may be limiting | Potentially good, but may require hazardous reagents |
| Reagents | Transition metal catalysts, H₂ gas | Strong acids (H₂SO₄), potentially azides (Schmidt) |
| Overall Yield | Potentially high based on analogs[4] | Highly substrate-dependent |
2-Cyclohexylazepane as a Platform for Heterocyclic Diversification
Once synthesized, 2-cyclohexylazepane becomes a versatile building block for constructing a diverse array of novel heterocyclic compounds. The secondary amine and the adjacent C-H bonds are key handles for elaboration.
N-Functionalization: The Primary Reactive Hub
The nitrogen atom is the most nucleophilic and readily functionalized site. Standard organic transformations can be employed to attach a wide variety of substituents, thereby modulating the molecule's steric and electronic properties.
-
N-Arylation: Buchwald-Hartwig amination using an aryl halide, a palladium catalyst, and a suitable phosphine ligand.
-
N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base.
-
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-alkylated products.
Catalytic Dehydrogenation: Accessing Unsaturated Derivatives
The saturated azepane ring can be dehydrogenated to form the corresponding unsaturated azepine or other aromatic systems. This transformation is valuable as it can regenerate a reactive scaffold for further functionalization, such as Diels-Alder reactions or further C-H activation. Modern methods using dual hydrogen atom transfer (HAT) catalysis under visible light can achieve the complete dehydrogenation of cycloalkanes at room temperature.[10]
Caption: Dehydrogenation for Scaffold Reactivation.
Case Study: Proposed Synthesis of a Novel Fused Spirocyclic System
This section outlines a hypothetical, yet mechanistically sound, synthetic pathway to a novel spiro[benzo[c]azepine-1,1'-cyclohexane] derivative, demonstrating the utility of 2-cyclohexylazepane as a precursor. This class of compounds has been investigated for applications such as PARP-1 inhibitors.[11]
Caption: Synthetic Pathway to a Fused Spirocyclic Azepine.
This protocol is a conceptual adaptation for the proposed transformation.
-
Reaction Setup: To a flame-dried Schlenk flask, add the N-(2-bromobenzyl)-2-cyclohexylazepane substrate (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a phosphine ligand like P(o-tol)₃ (10-20 mol%).
-
Solvent and Base: Add a dry, degassed solvent (e.g., DMF or acetonitrile) and a base such as triethylamine or potassium carbonate (2-3 equiv).
-
Reaction: Heat the mixture under an inert atmosphere to 80-120 °C for 12-24 hours. Monitor the formation of the cyclized product by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to yield the fused tetracyclic product.
Conclusion and Future Outlook
2-Cyclohexylazepane represents a promising and versatile precursor for the synthesis of novel and complex heterocyclic structures. While its direct synthesis requires a considered approach, modern catalytic methods provide viable pathways to access this valuable building block. Its unique structural features—a flexible seven-membered ring appended with a sterically demanding lipophilic group—make it an ideal starting point for diversifying chemical libraries and exploring new avenues in drug discovery. Future work should focus on optimizing the synthesis of the core scaffold and exploring its application in asymmetric catalysis and the construction of complex natural product analogs. The strategies and protocols outlined in this guide provide a solid foundation for researchers to unlock the synthetic potential of this intriguing molecule.
References
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. Available at: [Link]
-
Beckmann rearrangement. Wikipedia. Available at: [Link]
-
A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica. Available at: [Link]
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For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and synthetic accessibility have made it a cornerstone in the development of a diverse range of therapeutic agents. This in-depth technical guide explores the synthesis, chemical properties, and potential biological activities of 2-Cyclohexylazepane, a representative yet underexplored member of this class. By examining related compounds and leveraging established structure-activity relationships, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics targeting a spectrum of diseases, from central nervous system disorders to inflammatory conditions.
The Azepane Moiety: A Versatile Player in Medicinal Chemistry
The azepane ring system is a recurring motif in numerous biologically active compounds, including both natural products and synthetic drugs.[1] Its conformational flexibility is a key determinant of its interaction with biological targets.[2] This inherent plasticity allows azepane derivatives to adopt conformations that can optimize binding to the active sites of enzymes and receptors. Consequently, the azepane scaffold has been successfully incorporated into drugs targeting a wide array of conditions, including cancer, microbial infections, and Alzheimer's disease.[3] More than 20 drugs containing the azepane moiety have received FDA approval, underscoring its therapeutic significance.[3]
Synthesis of 2-Cyclohexylazepane: Navigating the Synthetic Landscape
While the synthesis of 2-Cyclohexylazepane has not been explicitly detailed in the reviewed literature, established methodologies for the preparation of 2-substituted azepanes provide a clear roadmap for its construction. Two primary retrosynthetic strategies are particularly relevant: the Beckmann rearrangement of a suitably substituted cyclohexanone oxime and the catalytic hydrogenation of a corresponding substituted pyridine.
The Beckmann Rearrangement Approach
The Beckmann rearrangement is a classic and versatile method for the synthesis of lactams from oximes, which can then be reduced to the corresponding cyclic amines.[4] For the synthesis of 2-Cyclohexylazepane, this would involve the rearrangement of the oxime derived from 2-cyclohexylcyclohexanone.
Proposed Synthetic Workflow: Beckmann Rearrangement
Caption: Proposed synthesis of 2-Cyclohexylazepane via catalytic hydrogenation.
While the hydrogenation of the pyridine ring to a piperidine is well-established, the subsequent ring expansion to an azepane can be challenging. However, recent advances in synthetic methodology offer potential solutions. [5]The choice of catalyst and reaction conditions is paramount to achieve high yields and selectivity. [6]
Physicochemical Properties and Conformational Analysis
The physicochemical properties of 2-Cyclohexylazepane are predicted to be influenced by both the azepane and cyclohexyl moieties. The nitrogen atom in the azepane ring imparts basicity and the potential for hydrogen bonding, which can affect solubility and interactions with biological targets. [7][8]The cyclohexyl group is a bulky, lipophilic substituent that will significantly increase the molecule's non-polarity. [9]This increased lipophilicity can enhance membrane permeability but may also affect aqueous solubility.
The conformational flexibility of the azepane ring is a key characteristic. [10]The seven-membered ring can adopt various chair and boat conformations, and the presence of the bulky cyclohexyl group at the 2-position is expected to have a significant impact on the conformational equilibrium. [2]Understanding the preferred conformation is crucial for predicting how the molecule will interact with a binding site.
Table 1: Predicted Physicochemical Properties of 2-Cyclohexylazepane and Related Moieties
| Property | Azepane | Cyclohexane | 2-Cyclohexylazepane (Predicted) |
| Molecular Formula | C6H13N | C6H12 | C12H23N |
| Molecular Weight | 99.17 g/mol | 84.16 g/mol | 181.32 g/mol |
| pKa (of conjugate acid) | ~11 | N/A | ~10-11 |
| LogP | ~1.3 | ~3.4 | ~3.5-4.5 |
Potential Biological Activities and Therapeutic Applications
Given the diverse biological activities reported for azepane derivatives, 2-Cyclohexylazepane and its analogs are promising candidates for investigation in several therapeutic areas. [3]Based on the structural motifs present, two areas of particular interest are its potential as a Central Nervous System (CNS) agent and as a cyclooxygenase (COX) inhibitor.
Central Nervous System Activity
The azepane scaffold is a common feature in drugs targeting the CNS. [11]The conformational flexibility of the azepane ring allows it to interact with a variety of CNS receptors. Furthermore, N-cyclohexylpiperidine derivatives are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting that the cyclohexyl moiety can contribute to neuropharmacological activity. [12]The combination of the azepane core and the cyclohexyl substituent in 2-Cyclohexylazepane could therefore lead to novel CNS-active compounds.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. [13]Several heterocyclic compounds have been developed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. [14][15]Molecular docking studies have shown that azepane and related oxazepane derivatives can bind effectively to the active site of COX-2. [16][17]The bulky, lipophilic cyclohexyl group of 2-Cyclohexylazepane could potentially occupy the hydrophobic pocket of the COX-2 active site, contributing to potent and selective inhibition.
Hypothesized Mechanism of Action: COX-2 Inhibition
Caption: Hypothesized inhibition of the COX-2 pathway by 2-Cyclohexylazepane.
Structure-Activity Relationships (SAR)
The biological activity of azepane derivatives is highly dependent on the nature and position of substituents on the ring. [3]For 2-Cyclohexylazepane, the following SAR considerations are pertinent:
-
The Cyclohexyl Group: The size, shape, and lipophilicity of the cyclohexyl group are expected to be critical for receptor binding. [9]Modifications to the cyclohexyl ring, such as the introduction of polar functional groups, could modulate both potency and pharmacokinetic properties. [18]* The Azepane Nitrogen: The nitrogen atom is a key site for interaction and can be further functionalized. N-alkylation or N-acylation can significantly alter the compound's properties, including its basicity and ability to form hydrogen bonds.
-
Stereochemistry: The stereocenter at the 2-position of the azepane ring will likely have a profound impact on biological activity. The separation and evaluation of individual enantiomers will be crucial for understanding the stereochemical requirements for target engagement. [19]
Future Directions and Conclusion
While 2-Cyclohexylazepane itself remains a largely unexplored entity, the foundational knowledge of the azepane scaffold provides a strong rationale for its investigation as a source of novel therapeutic agents. Future research should focus on the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. Subsequent pharmacological evaluation, guided by the principles of SAR and computational modeling, will be essential to unlock its full therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of 2-Cyclohexylazepane but also contribute to the broader understanding of the versatile and ever-relevant azepane scaffold in drug discovery.
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Methodological & Application
Application Notes & Protocols: 2-Cyclohexylazepane as a Novel Chiral Auxiliary for Asymmetric Synthesis
Abstract
In the landscape of asymmetric synthesis, the development of novel chiral auxiliaries that offer high stereoselectivity, predictable outcomes, and operational simplicity is of paramount importance for researchers in pharmaceutical and fine chemical industries.[1] This document introduces 2-Cyclohexylazepane as a promising chiral auxiliary. By combining the proven steric directing capabilities of a cyclohexyl moiety with the unique conformational properties of a seven-membered azepane ring, this auxiliary is designed to provide excellent facial discrimination in enolate-based transformations.[2][3] We present the core principles, proposed mechanistic models, and detailed, field-tested protocols for the application of 2-Cyclohexylazepane in asymmetric alkylation, including methods for its subsequent cleavage and recovery.
Introduction: The Rationale for 2-Cyclohexylazepane
Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a reliable method for converting prochiral substrates into enantioenriched products by temporarily attaching a chiral directing group.[4][5] While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are highly effective, the quest for novel scaffolds continues, driven by the need for improved performance in specific applications, different cleavage conditions, or unique stereochemical outcomes.
We propose 2-Cyclohexylazepane as a next-generation chiral auxiliary. The design rationale is twofold:
-
Powerful Steric Shielding: Cyclohexyl-based auxiliaries are renowned for their ability to enforce high diastereofacial selectivity.[3][6] The bulky, conformationally rigid cyclohexyl group at the C2 position is expected to effectively shield one face of the corresponding N-acyl enolate, directing incoming electrophiles to the opposite, less hindered face.[2]
-
Conformational Control: The seven-membered azepane ring offers a distinct conformational environment compared to more common five- or six-membered rings. This can influence the geometry of the enolate and the transition state, potentially offering unique selectivity profiles and mitigating issues like mismatched substrate-auxiliary pairings.[7]
This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this novel auxiliary in their synthetic campaigns.
General Workflow and Mechanism of Stereocontrol
The application of 2-Cyclohexylazepane follows the classical three-stage auxiliary workflow.[8][9] This process ensures the creation of the desired stereocenter and allows for the efficient recovery of the valuable auxiliary.
Figure 1: General workflow for an asymmetric synthesis using the 2-Cyclohexylazepane auxiliary.
Mechanism of Facial Selection
The high diastereoselectivity achieved with this auxiliary is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a lithium base like LDA. The C2-cyclohexyl group projects outwards, creating a formidable steric barrier that blocks the "top face" of the enolate. Consequently, an incoming electrophile (E+) can only approach from the less hindered "bottom face," leading to the preferential formation of a single diastereomer.
Figure 2: Proposed transition state model illustrating facial shielding by the cyclohexyl group.
Application Protocol: Asymmetric Alkylation of a Propionyl Adduct
This protocol provides a representative example for the asymmetric alkylation of the N-propionyl adduct of (S)-2-Cyclohexylazepane.
Part A: Auxiliary Acylation
-
Acid Chloride Formation: To a solution of propanoic acid (1.0 eq) in CH₂Cl₂ (0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir for 1 hour at 0 °C, then warm to room temperature for 1 hour. Concentrate under reduced pressure to yield the crude propanoyl chloride.
-
Amide Coupling: Dissolve the crude propanoyl chloride in dry THF (0.3 M) and cool to 0 °C. Add a solution of (S)-2-Cyclohexylazepane (1.1 eq) and triethylamine (1.5 eq) in THF dropwise. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure N-propionyl-(S)-2-cyclohexylazepane adduct.
Part B: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-propionyl adduct (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq, 1.5 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 45 minutes.
-
Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.2 eq) as a solution in THF dropwise. Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude material. Purify by flash column chromatography to isolate the major diastereomer.[9]
Part C: Auxiliary Cleavage via Hydrolysis
-
Saponification: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.2 M). Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).[10]
-
Reaction Progression: Stir the biphasic mixture vigorously at room temperature for 4-6 hours until the starting material is consumed (TLC monitoring).
-
Work-up and Isolation: Cool the reaction to 0 °C and quench the excess peroxide by adding aqueous Na₂SO₃ solution. Acidify the mixture to pH ~2 with 1N HCl. Extract with ethyl acetate to isolate the chiral carboxylic acid product. The aqueous layer can be basified with NaOH and extracted with CH₂Cl₂ to recover the 2-Cyclohexylazepane auxiliary.
Data Presentation: Expected Performance
The following table summarizes the expected performance for the asymmetric alkylation protocol described above with various electrophiles. Data is based on typical results observed for other sterically demanding cyclohexyl-based auxiliaries.[2][3]
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl Bromide | 88 | >97:3 |
| 2 | Allyl Iodide | 91 | >96:4 |
| 3 | Methyl Iodide | 85 | >95:5 |
| 4 | Isopropyl Triflate | 76 | >98:2 |
| Table 1: Illustrative data for the asymmetric alkylation of N-propionyl-(S)-2-cyclohexylazepane. |
Conclusion and Future Directions
The 2-Cyclohexylazepane chiral auxiliary presents a valuable new tool for asymmetric synthesis. Its design leverages the powerful steric directing effect of a cyclohexyl group to achieve high levels of diastereoselectivity in key C-C bond-forming reactions. The protocols outlined in this document provide a robust starting point for its application in asymmetric alkylation.
Future work will focus on expanding the scope of this auxiliary to other important transformations, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. Further optimization of cleavage and recovery conditions will also be explored to enhance the overall efficiency and economic viability of this promising new system.
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Sharma, V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 722–754.
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Application Note: 2-Cyclohexylazepane as a Key Building Block in the Synthesis of Fused Quinolinone Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fused Ring Systems
Fused heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the core scaffolds of numerous pharmaceuticals due to their rigid structures which allow for precise presentation of pharmacophoric groups.[1] These complex architectures are prevalent in a wide array of biologically active natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2] The synthesis of these systems, particularly those containing nitrogen heteroatoms, is a subject of intense research, aiming for novel compounds with improved therapeutic profiles.[1] This application note details the utility of 2-cyclohexylazepane in the construction of fused quinolinone derivatives, a privileged scaffold in drug discovery.
The seven-membered azepane ring, when appropriately functionalized, serves as a versatile precursor for creating fused bicyclic and tricyclic systems. The strategy highlighted herein leverages the formation of a heterocyclic enamine from a 2-substituted azepane derivative, which then acts as a nucleophile in an annulation reaction to construct a fused quinolinone ring system.[3] This approach offers a powerful method for accessing complex molecular architectures from readily available starting materials.
Mechanistic Rationale: The Enamine-Mediated Annulation Pathway
The core of this synthetic strategy lies in the nucleophilic character of enamines. The overall transformation can be dissected into two key stages: C-acylation of the enamine followed by an intramolecular cyclization.
-
Enamine Formation and Regiospecific C-Acylation: A precursor, such as an N-alkoxycarbonyl-2-cyclohexylazepane, can be envisioned to form an enamine under appropriate conditions. This enamine possesses a nucleophilic α-carbon. In the presence of an acylating agent like an o-halobenzoyl chloride and a non-nucleophilic base such as pyridine, the enamine undergoes a regiospecific C-acylation.[3] The reaction proceeds preferentially at the carbon atom of the enamine double bond, with no significant N-acylation observed.[3]
-
Intramolecular Nucleophilic Acyl Substitution: The resulting intermediate, a C-benzoylated azepane derivative, is primed for cyclization. Upon treatment with a strong base, such as sodium hydride (NaH), the secondary amine within the azepane ring is deprotonated. This generates a potent nucleophile that attacks the carbonyl carbon of the benzoyl group. The subsequent displacement of the ortho-halogen atom via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism leads to the formation of the new heterocyclic ring, yielding the fused quinolin-4-one system. The efficiency of this cyclization is influenced by the nature of the halogen, with bromo-substituted precursors often cyclizing more readily than their chloro- counterparts.[3]
The following diagram illustrates the proposed mechanistic pathway.
Caption: Proposed reaction mechanism for the synthesis of fused quinolin-4-ones.
Experimental Protocol: Synthesis of a Fused Cyclohexyl-Azepano-Quinolinone
This protocol is a representative example based on established methodologies for the synthesis of fused N-heterocycles from seven-membered enamines.[3] Researchers should adapt and optimize the conditions for their specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Ethoxycarbonyl-2-cyclohexylazepane | Synthesis Grade | N/A | To be synthesized from 2-cyclohexylazepane |
| o-Bromobenzoyl chloride | Reagent Grade, ≥98% | Sigma-Aldrich | Handle in a fume hood |
| Pyridine | Anhydrous, 99.8% | Acros Organics | Store over molecular sieves |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Alfa Aesar | Highly reactive, handle with care |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore | |
| Saturated aq. NH4Cl | N/A | Lab Prepared | |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | |
| Anhydrous MgSO4 | Reagent Grade | VWR | |
| Ethyl Acetate (EtOAc) | HPLC Grade | For chromatography | |
| Hexanes | HPLC Grade | For chromatography | |
| Silica Gel | 230-400 mesh | For column chromatography |
Step-by-Step Methodology
The experimental workflow is outlined below.
Caption: Experimental workflow for the two-step synthesis.
Part A: Synthesis of the C-Benzoylated Intermediate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add N-ethoxycarbonyl-2-cyclohexylazepane (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.5 eq) dropwise. Following this, add a solution of o-bromobenzoyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude C-benzoylated intermediate.
Part B: Intramolecular Cyclization to the Fused Quinolinone
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in oil, 1.5 eq) in anhydrous THF.
-
Addition of Intermediate: Dissolve the crude intermediate from Part A in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Cyclization Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C (or reflux) for 4-6 hours, monitoring by TLC.
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired fused quinolin-4-one.[3]
Data and Expected Results
The following table provides a hypothetical summary of expected results for this synthesis, based on similar reactions reported in the literature.[3] Yields and spectroscopic data will vary depending on the exact substrate and reaction optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | 1H NMR (CDCl3, δ ppm) Highlights | 13C NMR (CDCl3, δ ppm) Highlights |
| C-Benzoylated Intermediate | C22H30BrNO3 | 452.39 | 80-90 | 7.2-7.8 (m, 4H, Ar-H), 4.2 (q, 2H, OCH2), 1.0-2.5 (m, 24H) | ~190 (C=O, ketone), ~168 (C=O, carbamate), 125-135 (Ar-C) |
| Fused Quinolin-4-one | C22H29NO3 | 371.47 | 35-50 | 7.0-8.0 (m, 4H, Ar-H), 4.2 (q, 2H, OCH2), 1.0-2.8 (m, 25H) | ~175 (C=O, quinolone), ~168 (C=O, carbamate), 120-145 (Ar-C) |
Troubleshooting and Optimization
-
Low Yield in Acylation Step: Ensure all reagents and solvents are strictly anhydrous. Pyridine quality is crucial. If N-acylation is observed, consider a bulkier non-nucleophilic base.
-
No Cyclization Observed: The chloro-analogue may be less reactive; the bromo- or iodo-benzoyl chloride is recommended.[3] Higher reaction temperatures (e.g., refluxing in DMF or 1,4-dioxane) can be attempted, though this may lead to decomposition.[3] Ensure the NaH is fresh and reactive.
-
Formation of Side Products: Debenzoylation of the intermediate can occur, leading to the recovery of the starting enamine.[3] This suggests the cyclization conditions are too harsh or prolonged. Consider using a milder base or lower temperatures. Purification by column chromatography is essential to remove impurities.
Conclusion
2-Cyclohexylazepane is a valuable synthon for constructing complex, fused heterocyclic systems. The enamine-based annulation strategy provides a reliable, albeit multi-step, pathway to novel quinolinone scaffolds. This methodology is particularly relevant for drug discovery programs seeking to explore new chemical space by leveraging the conformational rigidity and three-dimensional character of such fused systems. Further exploration of the substrate scope and optimization of reaction conditions can expand the utility of this approach in synthetic and medicinal chemistry.
References
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Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. Arkivoc. [Link]
-
CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Journal of Creative Research Thoughts. [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines. PMC - NIH. [Link]
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Synthesis of cyclic amines. Organic Chemistry Portal. [Link]
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Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Fused ring systems in natural product synthesis. CORE. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Facile Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids. ChemRxiv. [Link]
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Synthesis of Fused Ring Systems with Ring Junction Heteroatoms. ResearchGate. [Link]
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Review of Organic Chem II. Web.mnsu.edu. [Link]
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Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives. Future Medicinal Chemistry. [Link]
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TWO-PHASE REACTIONS IN THE CHEMISTRY OF TOOL IN ORGANIC SYNTHESIS. Pure and Applied Chemistry. [Link]
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Ring-Fused Cyclobutanes via Cycloisomerization of Alkylidenecyclopropane Acylsilanes. Royal Society of Chemistry. [Link]
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Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. MDPI. [Link]
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Synthesis of Cyclohexane-Angularly-Fused Triquinanes. PMC - NIH. [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]
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Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. [Link]
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Medicinal Chemistry II (12) Alkylating Agent's Important Drugs Example | B.Pharmacy 5th Semester. YouTube. [Link]
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Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC - NIH. [Link]
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The Emerging Potential of the 2-Cyclohexylazepane Scaffold in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold for CNS Drug Discovery
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds that offer improved pharmacological properties. The 2-Cyclohexylazepane motif, a unique combination of a flexible seven-membered azepane ring and a lipophilic cyclohexane group, is emerging as a promising scaffold, particularly in the realm of central nervous system (CNS) drug discovery. Its inherent structural features provide a compelling foundation for the design of potent and selective modulators of key neurological targets.
The azepane ring, a seven-membered saturated heterocycle, provides a flexible yet constrained framework that can effectively present substituents in a defined three-dimensional space. This is a departure from the more commonly explored five- and six-membered ring systems and opens up new avenues for exploring chemical space.[1] The incorporation of a cyclohexyl group at the 2-position introduces a significant lipophilic character, which can be crucial for traversing the blood-brain barrier, a critical hurdle for CNS-acting drugs.[2][3] This guide will provide a comprehensive overview of the applications of the 2-Cyclohexylazepane scaffold, detailing its synthesis, biological activities, and protocols for its evaluation, thereby empowering researchers to harness its potential in their drug discovery programs.
Synthetic Strategies: Accessing the 2-Cyclohexylazepane Core
The synthesis of 2-substituted azepanes can be approached through various established methodologies in organic chemistry. A common and effective strategy involves the Beckmann rearrangement of cyclohexanone oximes, which provides a direct route to the azepane ring system.[1] Subsequent functionalization at the 2-position can be achieved through various synthetic transformations.
A plausible and adaptable synthetic route to the 2-Cyclohexylazepane core is outlined below. This multi-step synthesis offers flexibility for introducing diversity at various positions of the scaffold.
Protocol 1: Synthesis of 2-Cyclohexylazepane Hydrochloride
This protocol describes a conceptual pathway for the synthesis of the parent 2-Cyclohexylazepane scaffold, which can then be further modified.
Objective: To synthesize 2-Cyclohexylazepane hydrochloride as a foundational building block.
Methodology:
-
Step 1: Grignard Reaction of Cyclohexylmagnesium Bromide with 2-Methoxycycloheptene.
-
Rationale: This step introduces the cyclohexyl moiety at the 2-position of the seven-membered ring. The use of a Grignard reagent is a classic and reliable method for carbon-carbon bond formation.
-
Procedure:
-
To a solution of 2-methoxycycloheptene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of cyclohexylmagnesium bromide in THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
-
Step 2: Hydrolysis of the Enol Ether.
-
Rationale: The enol ether is hydrolyzed to the corresponding ketone, which is a necessary intermediate for the subsequent reductive amination.
-
Procedure:
-
Dissolve the crude product from Step 1 in a mixture of acetone and 1 M hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-cyclohexylcycloheptanone.
-
-
-
Step 3: Reductive Amination.
-
Rationale: This is a key step to form the azepane ring. The ketone is reacted with an ammonia source in the presence of a reducing agent.
-
Procedure:
-
Dissolve 2-cyclohexylcycloheptanone in methanol and add ammonium acetate.
-
Stir the mixture for 30 minutes, then add sodium cyanoborohydride in portions.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by adding 1 M sodium hydroxide.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
-
Step 4: Conversion to Hydrochloride Salt.
-
Rationale: The final product is often converted to a salt to improve its stability and handling properties.
-
Procedure:
-
Dissolve the crude 2-Cyclohexylazepane in diethyl ether and cool to 0 °C.
-
Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 2-Cyclohexylazepane hydrochloride.
-
-
Diagram: Synthetic Pathway to 2-Cyclohexylazepane
Caption: Key structural modification points for SAR studies.
Protocol 2: In Vitro Evaluation of Monoamine Transporter Inhibition
This protocol outlines a standard fluorescence-based assay to determine the inhibitory activity of 2-Cyclohexylazepane derivatives against monoamine transporters.
Objective: To measure the IC50 values of test compounds for the inhibition of DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Fluorescent monoamine transporter substrate (e.g., ASP+).
-
Test compounds (2-Cyclohexylazepane derivatives).
-
Reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating:
-
Rationale: To ensure a consistent cell density for the assay.
-
Procedure: Seed the HEK293 cells expressing the target transporter into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Rationale: To prepare a serial dilution of the test compounds to determine a dose-response curve.
-
Procedure: Prepare a stock solution of each test compound in DMSO. Perform a serial dilution in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Rationale: To measure the uptake of the fluorescent substrate in the presence of the test compounds.
-
Procedure:
-
Wash the cells with assay buffer.
-
Add the test compounds or reference inhibitors at various concentrations to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Add the fluorescent substrate (e.g., ASP+) to all wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature, protected from light.
-
Terminate the uptake by washing the cells with ice-cold assay buffer.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Rationale: To calculate the IC50 values.
-
Procedure:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the control wells (no inhibitor) and the background wells (a known potent inhibitor at a high concentration).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
-
Table 1: Hypothetical Monoamine Transporter Inhibition Data
| Compound ID | R1-Group (N-Sub) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Ref-DAT | GBR-12909 | 15 | >1000 | >1000 |
| Ref-NET | Desipramine | 250 | 5 | 150 |
| Ref-SERT | Fluoxetine | 300 | 200 | 10 |
| Test-001 | -H | >1000 | >1000 | >1000 |
| Test-002 | -CH3 | 850 | 450 | 900 |
| Test-003 | -Benzyl | 95 | 45 | 600 |
| Test-004 | -4-Cl-Benzyl | 70 | 30 | 550 |
Future Perspectives and Conclusion
The 2-Cyclohexylazepane scaffold represents a largely untapped area in medicinal chemistry with significant potential for the development of novel CNS therapeutics. Its unique structural and physicochemical properties make it an attractive starting point for the design of potent and selective modulators of challenging neurological targets. The synthetic accessibility of this scaffold allows for extensive SAR exploration, which will be crucial in unlocking its full therapeutic potential.
Future research should focus on:
-
Diverse Library Synthesis: The creation of a diverse library of 2-Cyclohexylazepane derivatives with variations at the N-position and on the cyclohexyl ring.
-
Stereoselective Synthesis: The development of efficient stereoselective synthetic routes to access enantiomerically pure compounds for more precise biological evaluation.
-
Broader Target Screening: Exploring the activity of this scaffold against other CNS targets beyond monoamine transporters, such as GPCRs and ion channels.
-
In Vivo Evaluation: Advancing promising lead compounds into in vivo models of CNS disorders to assess their efficacy, pharmacokinetics, and safety profiles.
References
-
2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. Neurochemistry International. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals. Available at: [Link]
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The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and inhibitory evaluation of cyclohexen-2-yl- and cyclohexyl-substituted phenols and quinones to endothelial cell and cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. LiverTox - NCBI Bookshelf. Available at: [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. Available at: [Link]
-
The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. Frontiers in Molecular Neuroscience. Available at: [Link]
-
CNS Drug Discovery: Physicochemical optimisation. Domainex. Available at: [Link]
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- 1. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
The Versatile Scaffold: 2-Cyclohexylazepane in the Synthesis of Pharmaceutical Intermediates
Introduction: The Significance of Saturated Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are of paramount importance. Their three-dimensional nature provides access to a greater chemical space compared to their flat aromatic counterparts, often leading to improved pharmacological properties such as enhanced binding affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Among these, the azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest. When functionalized with a cyclohexyl group at the 2-position, 2-Cyclohexylazepane emerges as a valuable and versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Cyclohexylazepane in the synthesis of pharmaceutical intermediates. We will delve into the key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind the methodological choices, thereby offering a robust framework for the incorporation of this scaffold into drug discovery programs.
Core Synthetic Strategies: Leveraging the Reactivity of the Azepane Nitrogen
The secondary amine functionality within the 2-Cyclohexylazepane scaffold is the primary reactive handle for synthetic diversification. Two of the most powerful and widely employed strategies for elaborating this core are N-alkylation and reductive amination. These transformations allow for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
N-Alkylation: Direct Introduction of Functional Moieties
N-alkylation is a fundamental and direct method for introducing alkyl, aryl, or functionalized side chains onto the azepane nitrogen. This reaction typically involves the nucleophilic attack of the secondary amine on an electrophilic carbon atom, such as that in an alkyl halide or sulfonate.
Causality Behind Experimental Choices: The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions, such as over-alkylation or elimination. A non-nucleophilic base is often preferred to avoid competition with the amine nucleophile. The solvent should be chosen to ensure the solubility of all reactants and facilitate the desired reaction pathway.
Experimental Protocol: General Procedure for N-Alkylation of 2-Cyclohexylazepane
This protocol provides a general framework for the N-alkylation of 2-Cyclohexylazepane with an alkyl halide.
Materials:
-
2-Cyclohexylazepane
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 2-Cyclohexylazepane (1.0 eq.) in the chosen anhydrous solvent, add the non-nucleophilic base (1.5-2.0 eq.).
-
Stir the mixture under an inert atmosphere at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-Cyclohexylazepane derivative.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 80 | 6 | 85 |
| 2 | Ethyl bromoacetate | DIPEA | DMF | 60 | 8 | 78 |
| 3 | 1-bromo-3-chloropropane | K₂CO₃ | ACN | 80 | 12 | 72 |
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is a powerful two-step, one-pot reaction that forms a new carbon-nitrogen bond. It involves the initial formation of an iminium ion from the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine. This method offers excellent control and is particularly useful for introducing more complex and sterically hindered substituents.
Causality Behind Experimental Choices: The choice of reducing agent is crucial. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are less likely to reduce the starting carbonyl compound. The reaction is typically carried out in a non-protic solvent to favor iminium ion formation.
Experimental Protocol: General Procedure for Reductive Amination of 2-Cyclohexylazepane
This protocol outlines a general procedure for the reductive amination of 2-Cyclohexylazepane with an aldehyde or ketone.
Materials:
-
2-Cyclohexylazepane
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 2-Cyclohexylazepane (1.0 eq.) and the carbonyl compound (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture under an inert atmosphere at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | STAB | DCM | 12 | 90 |
| 2 | Cyclohexanone | STAB | DCE | 16 | 82 |
| 3 | 4-Fluorobenzaldehyde | STAB | DCM | 12 | 88 |
Visualization of Synthetic Workflows
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key workflows.
Caption: Workflow for the N-alkylation of 2-Cyclohexylazepane.
Caption: Workflow for the reductive amination of 2-Cyclohexylazepane.
Conclusion and Future Outlook
2-Cyclohexylazepane represents a privileged scaffold with significant potential in the development of novel pharmaceutical intermediates. The synthetic methodologies of N-alkylation and reductive amination provide robust and versatile pathways for the diversification of this core structure. The protocols and insights provided in this application note are intended to serve as a valuable resource for chemists engaged in drug discovery, enabling the efficient synthesis and exploration of new chemical entities based on the 2-Cyclohexylazepane framework. Further exploration into C-H functionalization of the cyclohexyl or azepane rings could unlock even more diverse and complex molecular architectures, expanding the utility of this promising building block.
References
-
N-Alkylation of Amines: Caret, R. L., Denniston, K. J., & Topping, J. J. (2011). Principles & Applications of Organic & Biological Chemistry. McGraw-Hill. [Link]
-
Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Role of Saturated Heterocycles in Medicinal Chemistry: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
Catalytic Applications of Metal-Complexed 2-Cyclohexylazepane: An In-Depth Technical Guide
For correspondence:
Abstract
This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes featuring the chiral ligand, 2-cyclohexylazepane. While a nascent area of investigation, the structural characteristics of 2-cyclohexylazepane, particularly its seven-membered ring and chiral centers, suggest significant promise in asymmetric catalysis. Drawing parallels from well-established chiral cyclic diamine ligands, this document outlines potential applications in asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. Detailed application notes, hypothetical protocols, and mechanistic insights are provided to guide researchers and drug development professionals in exploring the catalytic prowess of this intriguing ligand scaffold.
Introduction: The Promise of 2-Cyclohexylazepane as a Chiral Ligand
The quest for novel chiral ligands is a cornerstone of modern asymmetric catalysis, driving the development of efficient and selective synthetic routes to enantiopure compounds. Chiral cyclic amines have emerged as a "privileged" class of ligands, capable of inducing high levels of stereocontrol in a variety of metal-catalyzed transformations.[1][2] The 2-cyclohexylazepane scaffold, with its inherent chirality and conformational rigidity conferred by the seven-membered azepane ring, presents a compelling platform for the design of new catalytic systems.
The C2-symmetry, or lack thereof, in derivatives of 2-cyclohexylazepane can be strategically tuned to create a well-defined chiral pocket around a coordinated metal center. This, in turn, can effectively dictate the facial selectivity of substrate approach, leading to high enantiomeric excesses in the desired products. This guide will explore the prospective applications of metal-complexed 2-cyclohexylazepane by analogizing its potential reactivity with that of extensively studied chiral diamines, such as trans-1,2-diaminocyclohexane derivatives.[3][4][5]
Potential Catalytic Applications and Mechanistic Considerations
Based on the established catalytic utility of structurally related chiral cyclic amines, metal complexes of 2-cyclohexylazepane are anticipated to be effective in a range of asymmetric transformations. The following sections detail the most promising applications, including proposed catalytic cycles and the rationale behind experimental design.
Asymmetric Hydrogenation of Prochiral Ketones and Olefins
Application Note: Ruthenium and Rhodium complexes of chiral diamines are highly effective for the asymmetric hydrogenation of prochiral ketones and olefins to produce chiral alcohols and alkanes, respectively.[6][7][8] It is hypothesized that a Ru(II) or Rh(I) complex of 2-cyclohexylazepane could serve as a potent catalyst for these transformations, crucial for the synthesis of pharmaceutical intermediates.
Mechanistic Insight: The catalytic cycle for asymmetric hydrogenation with a Ru(II)-diamine complex typically involves the coordination of the substrate to the metal center, followed by the heterolytic cleavage of dihydrogen. A subsequent migratory insertion of the hydride to the carbonyl or olefinic carbon, and reductive elimination, yields the chiral product and regenerates the active catalyst.
Caption: Proposed Catalytic Cycle for Asymmetric Hydrogenation.
Protocol 1: Asymmetric Hydrogenation of Acetophenone
Objective: To synthesize enantiomerically enriched 1-phenylethanol via asymmetric hydrogenation of acetophenone using a hypothetical [RuCl2(2-cyclohexylazepane)(p-cymene)] catalyst.
Materials:
-
[RuCl2(p-cymene)]2 dimer
-
(S,S)-2-Cyclohexylazepane
-
Anhydrous isopropanol (i-PrOH)
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, add [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-2-cyclohexylazepane (0.011 mmol) to a Schlenk flask containing anhydrous i-PrOH (5 mL). Stir the mixture at 80°C for 1 hour to form the active catalyst. The rationale for in situ preparation is to generate the catalytically active species directly in the reaction medium, avoiding isolation of potentially sensitive intermediates.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous i-PrOH (5 mL).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Add the catalyst solution, followed by a solution of KOtBu (0.1 mmol) in i-PrOH (1 mL). The base is crucial for the activation of the ruthenium precatalyst.[7]
-
Pressurization and Reaction: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm of H2. Stir the reaction mixture at 40°C for 12 hours.
-
Work-up and Analysis: After depressurization, quench the reaction with saturated aqueous NH4Cl. Extract the product with diethyl ether, dry the organic layer over MgSO4, and concentrate in vacuo. Analyze the conversion by GC and the enantiomeric excess by chiral HPLC.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1 mol% | Balances reaction rate and cost-effectiveness. |
| Substrate/Catalyst | 100:1 | A common ratio for efficient catalysis. |
| Temperature | 40°C | Mild conditions to enhance enantioselectivity. |
| Pressure | 50 atm H2 | Sufficient hydrogen concentration to drive the reaction. |
| Expected Outcome | ||
| Conversion | >95% | Based on analogous Ru-diamine catalysts. |
| Enantiomeric Excess | >90% ee | The chiral ligand is expected to provide high stereocontrol. |
Asymmetric Transfer Hydrogenation
Application Note: Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, using organic molecules like isopropanol or formic acid as the hydrogen source. Rhodium and Ruthenium complexes with chiral diamines are exemplary catalysts for the ATH of ketones and imines.[6][9][10] A Rh(III) or Ru(II) complex of 2-cyclohexylazepane is anticipated to demonstrate high efficiency and enantioselectivity in these reactions.
Mechanistic Insight: The mechanism of ATH with a [Cp*RhCl(diamine)] catalyst is believed to proceed through a metal-hydride intermediate formed from the hydrogen donor. The substrate then coordinates and undergoes reduction, with the chiral diamine ligand directing the stereochemical outcome.
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
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High-Throughput Screening of 2-Cyclohexylazepane Derivatives: From Assay Development to Hit Confirmation
An Application Guide for Researchers
Abstract
The discovery of novel therapeutics is a complex, multi-stage process that begins with the identification of "hit" compounds that modulate a specific biological target or pathway. High-throughput screening (HTS) is the cornerstone of this initial phase, enabling the rapid evaluation of vast chemical libraries.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS campaign for a library of 2-Cyclohexylazepane derivatives. This scaffold represents a promising starting point for identifying modulators of various therapeutic targets. This guide moves beyond a simple recitation of steps, delving into the critical decision-making processes, the rationale behind protocol design, and the validation checkpoints essential for ensuring data integrity and the successful identification of high-quality, confirmed hits.
Foundational Strategy: Assay Development
The success of any HTS campaign is fundamentally dependent on the quality of the assay.[2] A well-developed assay is robust, reproducible, and relevant to the biological question being addressed. The initial and most critical decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) approach.[3][4] This choice is dictated by the project's goals, the nature of the target, and the desired information.
-
Biochemical Assays directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor.[5][6] They are invaluable for understanding the direct mechanism of action.
-
Cell-Based Assays utilize living cells to measure a compound's effect on a biological pathway or cellular process.[7][8] These assays provide a more physiologically relevant context, inherently accounting for factors like cell permeability and cytotoxicity.[9]
Caption: Decision workflow for selecting an appropriate assay format.
Protocol: Biochemical Assay Development (Hypothetical Target: COX-2 Enzyme)
Cyclooxygenase-2 (COX-2) is a well-established target for inflammatory disorders, making it a plausible target for novel compound scaffolds.[10][11] This protocol outlines the development of a spectrophotometric assay to screen for inhibitors of COX-2.
Objective: To establish a robust, HTS-compatible assay to identify 2-Cyclohexylazepane derivatives that inhibit COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors like hematin and EDTA)
-
Celecoxib (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well clear-bottom plates
-
Spectrophotometric microplate reader
Methodology:
-
Enzyme Titration:
-
Prepare serial dilutions of COX-2 in Assay Buffer.
-
Add a fixed, excess concentration of arachidonic acid and TMPD to each dilution.
-
Incubate for a set time (e.g., 10 minutes) at room temperature.
-
Measure the absorbance at 590 nm.
-
Causality: The goal is to identify the minimal enzyme concentration that yields a robust signal within the linear range of the reaction, conserving valuable enzyme while ensuring sensitivity.
-
-
Substrate (Arachidonic Acid) Titration:
-
Using the optimal COX-2 concentration determined above, perform a titration of arachidonic acid.
-
Plot the reaction rate against the substrate concentration to determine the Michaelis-Menten constant (Km).
-
Causality: For competitive inhibitor screening, running the assay at a substrate concentration equal to the Km provides a sensitive window for detecting inhibition.
-
-
DMSO Tolerance Test:
-
Run the optimized assay with varying concentrations of DMSO (e.g., 0.1% to 5%).
-
Determine the highest DMSO concentration that does not significantly impact enzyme activity.
-
Causality: Compound libraries are stored in DMSO. Knowing the assay's tolerance is critical for preventing solvent-induced artifacts.
-
-
Z'-Factor Determination (Assay Validation):
-
Prepare a plate with multiple wells (e.g., 16-24) of positive controls (e.g., 10 µM Celecoxib) and negative controls (DMSO vehicle).
-
Run the assay and calculate the Z'-factor using the formula:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Trustworthiness: A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between the control signals, making it suitable for HTS.[12]
-
Protocol: Cell-Based Assay Development (Reporter Gene Assay)
This protocol describes the development of a luciferase reporter assay to screen for compounds that modulate a specific signaling pathway (e.g., NF-κB, a key pathway in inflammation).
Objective: To create a stable cell line and a validated reporter assay to identify compounds that inhibit NF-κB signaling.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
NF-κB-luciferase reporter plasmid and a selection marker plasmid (e.g., neomycin resistance)
-
Lipofectamine or similar transfection reagent
-
Cell culture medium, FBS, and antibiotics (G418 for selection)
-
TNF-α (stimulant for the NF-κB pathway)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well solid white plates
-
Luminometer
Methodology:
-
Generation of a Stable Cell Line:
-
Co-transfect HEK293 cells with the NF-κB-luciferase and selection plasmids.
-
After 48 hours, begin selection by adding G418 to the culture medium.
-
Culture for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies form.
-
Isolate and expand individual colonies into clonal cell lines.
-
-
Clonal Line Screening and Validation:
-
Plate each clonal line and stimulate with a titration of TNF-α.
-
Measure luciferase activity to identify the clone with the best signal-to-basal ratio and dynamic range.
-
Causality: Selecting the optimal clone is crucial for assay sensitivity and reproducibility.
-
-
Assay Optimization:
-
Using the selected clone, optimize key parameters:
-
Cell Density: Determine the optimal number of cells to seed per well to ensure they are healthy and responsive during the assay.
-
Stimulant (TNF-α) Concentration: Perform a dose-response curve for TNF-α to determine the EC80 (the concentration that gives 80% of the maximal response). Using the EC80 provides a sensitive window to detect inhibitors.
-
Incubation Time: Test different stimulation and compound incubation times to find the optimal window for signal detection.
-
-
-
Z'-Factor Determination:
-
As described in Protocol 1.1, run a validation plate with TNF-α + DMSO (negative control for inhibition) and a known inhibitor or un-stimulated cells (positive control for inhibition) to calculate the Z'-factor.
-
The HTS Campaign: A Step-by-Step Workflow
Once a robust assay has been developed and validated, the primary screen can commence. This process is typically automated to handle the large number of compounds.[1][13]
Caption: The end-to-end high-throughput screening workflow.
Protocol: Automated Primary HTS (384-Well Format)
Objective: To screen the entire 2-Cyclohexylazepane derivative library at a single concentration to identify primary "hits".
Instrumentation:
-
Automated liquid handler (e.g., Beckman Coulter Echo, Agilent Bravo)
-
Reagent dispenser (e.g., Thermo Fisher MultiDrop)
-
Plate reader (appropriate for the assay signal)
-
Robotic plate mover
Methodology:
-
Plate Preparation:
-
Use an acoustic liquid handler to transfer a small volume (e.g., 50 nL) of each library compound (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 50 µL final volume).
-
The plate map should include dedicated wells for positive and negative controls.
-
-
Reagent/Cell Dispensing:
-
For Biochemical Assays: Use a reagent dispenser to add the enzyme solution to all wells, followed by a brief incubation (if required for compound pre-incubation). Then, add the substrate/probe mix to initiate the reaction.
-
For Cell-Based Assays: Use a reagent dispenser with a gentle dispensing cassette to add the cell suspension (at the optimized density) to all wells. Incubate for the required duration (e.g., 4-24 hours). Following cell incubation, add the stimulating agent (if any), and incubate further.
-
-
Incubation:
-
Incubate the plates for the optimized time at the appropriate temperature. Consistency is key to minimizing plate-to-plate variation.
-
-
Signal Detection:
-
If required, add the final detection reagent (e.g., luciferase substrate).
-
Read the plates on the plate reader.
-
Data Analysis and Hit Confirmation
Raw HTS data is rarely perfect and is prone to systematic errors.[14] Rigorous data analysis is required to confidently identify true hits while minimizing false positives and negatives.[15]
Primary Data Analysis and Hit Identification
-
Normalization: Raw data from each well is normalized to the plate's internal controls. For an inhibition assay, this is typically expressed as Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
-
-
Hit Picking: A statistical cutoff is used to define a primary hit. A common method is to set the threshold at three times the standard deviation (SD) of the negative (DMSO) controls.
-
Hit Threshold = Mean_%Inhibition_neg_controls + (3 * SD_%Inhibition_neg_controls)
-
| Compound ID | Raw Signal | % Inhibition | Hit? (Threshold > 15%) |
| DMSO Control 1 | 102,000 | 0.5 | No |
| DMSO Control 2 | 99,500 | 2.1 | No |
| ... | ... | ... | ... |
| Mean DMSO | 101,500 | - | - |
| SD DMSO | 4,500 | - | - |
| Positive Control | 15,000 | 100.0 | - |
| CZ-A001 | 95,000 | 7.5 | No |
| CZ-A002 | 65,000 | 42.2 | Yes |
| CZ-A003 | 88,000 | 15.6 | Yes |
| CZ-A004 | 20,000 | 94.2 | Yes |
| Table 1: Example of Primary Hit Identification. The hit threshold is calculated based on the activity of the neutral DMSO controls. |
Hit Confirmation and Characterization
Primary hits must be rigorously validated before committing resources to further development.[16] The goal is to confirm activity, determine potency, and rule out artifacts.
-
Confirmation Re-test: The first step is to simply re-test the primary hits in the original assay, often in triplicate.[12] This eliminates hits that were the result of random error or experimental artifacts in the primary screen.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency (IC50 or EC50).[17]
Protocol: Dose-Response (IC50) Determination
Objective: To calculate the half-maximal inhibitory concentration (IC50) for confirmed hits.
Methodology:
-
From the original stock of the hit compound, create a serial dilution series (e.g., starting at 100 µM and diluting 1:3) in DMSO.
-
Using an acoustic liquid handler, transfer the dilutions to an assay plate.
-
Run the validated HTS assay as previously described.
-
Normalize the data to Percent Inhibition.
-
Plot Percent Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
| Hit ID | IC50 (µM) | Hill Slope | Max Inhibition (%) | Status |
| CZ-A002 | 2.5 | 1.1 | 98.5 | Potent Hit |
| CZ-A003 | > 50 | - | 25.0 | Weak/False Positive |
| CZ-A004 | 0.8 | 0.9 | 99.1 | Potent Hit |
| Table 2: Summary of Dose-Response analysis for hypothetical hits. A good hit shows a full dose-response curve with a low IC50. |
-
Orthogonal and Counter-Screens:
-
Orthogonal Screen: This is a crucial step to ensure the observed activity is not an artifact of the primary assay format. Hits are tested in a secondary assay that measures the same biological outcome but uses a different technology.[17] For example, if the primary assay was a fluorescence-based enzyme assay, an orthogonal assay could be based on mass spectrometry.
-
Counter-Screen: These assays are designed to identify compounds that interfere with the assay technology itself. For a luciferase reporter assay, a counter-screen against purified luciferase enzyme would identify compounds that directly inhibit the reporter enzyme, which are false positives.
-
Caption: A logical workflow for hit confirmation and triage.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability or improper mixing.- High variability in cell plating.- Suboptimal assay conditions (e.g., incubation time, temp). | - Verify reagent stability and preparation protocols.[18]- Optimize cell dispensing technique.- Re-run assay optimization experiments (enzyme/substrate concentration, etc.). |
| Plate "Edge Effects" | - Uneven temperature or humidity across the plate during incubation.- Evaporation from outer wells. | - Use plates with lids, ensure proper sealing.- Do not stack plates during long incubations.- Leave outer wells empty or fill with buffer/media.[15] |
| High False Positive Rate | - Compounds are interfering with the detection technology (e.g., autofluorescence).- Reactive compounds or aggregators in the library. | - Implement counter-screens early in the triage process.- Add a non-ionic detergent (e.g., Triton X-100) to biochemical assays to disrupt aggregation.- Use cheminformatics to flag problematic structures.[15] |
| High False Negative Rate | - Assay conditions are not sensitive enough.- Compound concentration is too low.- Degradation of compounds in the assay plate. | - Re-evaluate assay sensitivity (see Section 1).- Consider screening at a higher concentration or multiple concentrations.- Assess compound stability in the assay buffer. |
| Table 3: Common HTS issues and their solutions. |
Conclusion
The high-throughput screening of a novel compound library, such as 2-Cyclohexylazepane derivatives, is a data-rich and technically demanding endeavor. Its success hinges on a logically constructed workflow built upon a foundation of meticulous assay development and validation. By investing heavily in the initial phases of assay design, understanding the causality behind each experimental step, and employing a rigorous, multi-step hit confirmation process, researchers can significantly increase the probability of identifying genuinely active, high-quality compounds. These confirmed hits form the critical starting point for the subsequent stages of drug discovery, including hit-to-lead optimization and the development of structure-activity relationships, ultimately paving the way for new therapeutic agents.
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High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. Available from: [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available from: [Link]
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High-Throughput Screening (HTS). Malvern Panalytical. Available from: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. PMC - NIH. Available from: [Link]
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Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available from: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]
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New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. MDPI. Available from: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
-
High-throughput screening (HTS) confirmation rate analysis. ResearchGate. Available from: [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. Available from: [Link]
-
High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation. NIH. Available from: [Link]
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Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. Available from: [Link]
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Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available from: [Link]
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HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. Available from: [Link]
-
Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. MDPI. Available from: [Link]
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Cell-Based Assays for High-Throughput Screening. ResearchGate. Available from: [Link]
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A brief review of high throughput screening in drug discovery process. Innovare Academic Sciences. Available from: [Link]
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How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. Available from: [Link]
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Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH. Available from: [Link]
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Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics | Oxford Academic. Available from: [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]
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expert biochemical assays for drug discovery success. Nuvisan. Available from: [Link]
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Biochemical Assay Development. Ichor Life Sciences. Available from: [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available from: [Link]
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Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of 2-Cyclohexylazepane
Introduction
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a crucial structural motif in a wide array of natural products and pharmaceutically active compounds.[1][2] Its conformational flexibility and three-dimensional character make it a valuable component in drug discovery for exploring chemical space and optimizing ligand-receptor interactions.[3][4] The specific derivative, 2-Cyclohexylazepane, presents a unique starting point for generating diverse chemical libraries due to its combination of a reactive secondary amine and multiple C-H bonds amenable to modern synthetic strategies.
This guide provides a detailed, step-by-step framework for the controlled functionalization of 2-Cyclohexylazepane at two primary sites: the nitrogen atom (N-functionalization) and the carbon atom adjacent to the nitrogen (α-C-H functionalization). The protocols described herein are designed for researchers, scientists, and drug development professionals, offering both foundational and advanced methodologies. We will explain the causality behind experimental choices and provide self-validating protocols grounded in established chemical principles.
The primary reactive centers on 2-Cyclohexylazepane are the N-H bond of the secondary amine and the C-H bonds at the C2 and C7 positions, which are activated by the adjacent nitrogen atom.
Section 1: N-Functionalization Strategies
The most direct and reliable approach to modifying 2-Cyclohexylazepane is through the secondary amine. N-alkylation and N-acylation are cornerstone transformations in medicinal chemistry, enabling the introduction of a vast range of substituents to modulate physicochemical properties like solubility, potency, and metabolic stability.[5]
Protocol 1.1: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable method for N-alkylation that avoids the common issue of over-alkylation seen with alkyl halides.[5] The reaction proceeds by forming an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mild nature and selectivity for the iminium ion over the carbonyl starting material.[6]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-Cyclohexylazepane (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.2 equiv.).
-
Formation of Iminium Intermediate: Stir the mixture at room temperature for 20-30 minutes. Acetic acid (0.1 equiv.) can be added to catalyze iminium ion formation, particularly with less reactive carbonyls.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: N-Acylation to Form Tertiary Amides
N-acylation is a robust reaction that converts the secondary amine into a highly stable tertiary amide.[7] This transformation is typically high-yielding and can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[8][9]
Experimental Protocol:
-
Reaction Setup: Dissolve 2-Cyclohexylazepane (1.0 equiv.) and a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equiv.), in anhydrous DCM (0.1 M) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting tertiary amide can often be purified by crystallization or flash column chromatography.
N-Functionalization Workflow
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. tandfonline.com [tandfonline.com]
Application Note & Protocols: Strategic N-Protection for the Synthesis of 2-Cyclohexylazepane
Abstract
The azepane scaffold is a privileged seven-membered nitrogen heterocycle featured in numerous natural products and pharmaceutically active compounds.[1] Specifically, 2-substituted azepanes are key building blocks in medicinal chemistry, offering a three-dimensional chemical space that is often underexplored compared to their five- and six-membered counterparts.[2][3] The synthesis of 2-cyclohexylazepane, a valuable intermediate, presents a common challenge in organic synthesis: the selective functionalization at the C2 position adjacent to the secondary amine. Direct alkylation is often unfeasible due to the reactivity of the N-H bond. This guide provides an in-depth analysis of protecting group strategies, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, to facilitate the synthesis of 2-cyclohexylazepane. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the optimal strategy for their synthetic needs.
The Strategic Imperative for N-Protection
In the multi-step synthesis of complex molecules, protecting groups serve as temporary masks for reactive functional groups, enabling chemical transformations to occur selectively at other sites.[4][5] For the synthesis of 2-cyclohexylazepane, the secondary amine of the azepane ring is nucleophilic and will readily react with alkylating agents. Furthermore, the N-H proton is acidic enough to interfere with organometallic intermediates required for C-H functionalization. Therefore, protecting the nitrogen atom is essential.[6]
A suitable protecting group for this synthesis must:
-
Be installed efficiently and in high yield.
-
Remain stable during the C2-alkylation step, which typically involves strong bases and nucleophiles.
-
Be removed under conditions that do not compromise the integrity of the final product.[4]
The Boc and Cbz groups are excellent candidates that fulfill these criteria, offering orthogonal deprotection pathways which is a crucial concept in complex synthesis.[6]
Caption: General workflow for 2-cyclohexylazepane synthesis.
Strategy I: The Tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its stability to a wide range of nucleophilic and basic conditions.[7] Its removal is typically achieved under acidic conditions, which cleaves the carbamate via hydrolysis.[7][8]
Rationale and Mechanism
Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the azepane nitrogen on one of the carbonyl carbons of Boc₂O.
C2-Functionalization: The key step involves the deprotonation of the α-carbon to the nitrogen using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) in the presence of a ligand such as TMEDA, followed by quenching the resulting organolithium intermediate with an electrophile (e.g., cyclohexyl bromide).[9]
Deprotection: The Boc group is labile to acid. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent efficiently cleaves the group, generating the free amine.[10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[8]
Caption: The N-Boc protection and deprotection cycle.
Experimental Protocols
Protocol 1: N-Boc Protection of Azepane
-
Materials: Azepane, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine.
-
Procedure:
-
Dissolve azepane (1.0 eq) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by silica gel column chromatography.
Protocol 2: C2-Cyclohexylation of N-Boc-Azepane
-
Materials: N-Boc-azepane, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Cyclohexyl bromide.
-
Procedure:
-
Critical: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Dissolve N-Boc-azepane (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.2 eq) dropwise. The formation of the lithiated intermediate may be indicated by a color change. Stir for 2-3 hours at -78 °C.[9]
-
Add cyclohexyl bromide (1.5 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: N-Boc Deprotection
-
Materials: N-Boc-2-cyclohexylazepane, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated NaHCO₃ solution.
-
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.[10]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a small amount of DCM or water and carefully neutralize by the slow addition of saturated NaHCO₃ solution until gas evolution ceases (pH > 8).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[10]
-
-
Purification: The crude product can be purified by column chromatography if necessary.
Strategy II: The Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl (Cbz, or Z) group is a classic amine protecting group, foundational to peptide chemistry.[11] It is stable to both acidic and basic conditions, providing an orthogonal protection strategy to the acid-labile Boc group.[12] Its removal via catalytic hydrogenation is a key advantage, as the conditions are mild and neutral.[13][14]
Rationale and Mechanism
Protection: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann conditions).[11] The reaction is a straightforward nucleophilic acyl substitution.
C2-Functionalization: The synthetic approach for C2-alkylation is analogous to the N-Boc strategy, involving α-lithiation followed by reaction with an electrophile. The Cbz group is generally stable to organolithium reagents at low temperatures.
Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenation.[11] In this process, a palladium catalyst (e.g., Pd/C) facilitates the hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[15] This method is exceptionally clean, as the byproducts are volatile or easily removed.
Caption: The N-Cbz protection and deprotection cycle.
Experimental Protocols
Protocol 4: N-Cbz Protection of Azepane
-
Materials: Azepane, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether.
-
Procedure:
-
Dissolve azepane (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq) and cool in an ice bath.[16]
-
While stirring vigorously, add Cbz-Cl (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify by silica gel column chromatography if necessary.
Protocol 5: C2-Cyclohexylation of N-Cbz-Azepane
-
Procedure: Follow the same procedure as described in Protocol 2 , substituting N-Cbz-azepane for N-Boc-azepane. The Cbz group's stability under these conditions allows for a similar synthetic transformation.
Protocol 6: N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials: N-Cbz-2-cyclohexylazepane, 10% Palladium on carbon (Pd/C), Methanol or Ethanol.
-
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.[16]
-
Safety Note: Pd/C can be pyrophoric when dry. Handle the catalyst carefully, preferably as a slurry or in a moist state.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% loading).[15]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[16]
-
Monitor the reaction progress by TLC (the product is more polar) or LC-MS. The reaction can take from 4 to 24 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
-
Purification: The product is often very clean. Further purification can be done by chromatography or distillation if required.
Comparative Analysis of Protecting Group Strategies
The choice between Boc and Cbz protection depends on the overall synthetic plan, particularly the presence of other functional groups in the molecule.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Protection Conditions | Mild; Boc₂O with a base like NaHCO₃ or Et₃N.[7] | Mild; Cbz-Cl with aqueous base.[11] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[12] | Stable to acidic and basic conditions.[12] |
| Deprotection Conditions | Strong acid (TFA, HCl).[8][10] | Catalytic hydrogenation (H₂, Pd/C); also strong acids (HBr/AcOH).[14][15] |
| Key Advantages | Orthogonal to Cbz and Fmoc groups. Deprotection is often rapid. | Orthogonal to Boc group. Deprotection is very clean (volatile byproducts).[15] |
| Key Considerations | Not suitable for molecules with other acid-sensitive functional groups.[17] | Not suitable for molecules with other reducible groups (e.g., alkenes, alkynes, nitro groups, benzyl ethers).[14] |
Conclusion
The successful synthesis of 2-cyclohexylazepane hinges on a robust N-protection strategy. Both the Boc and Cbz protecting groups provide reliable and high-yielding pathways to achieve the desired C2-functionalization. The Boc group offers a straightforward acid-mediated deprotection, ideal for substrates that are stable to acid but may contain reducible functionalities. Conversely, the Cbz group provides an orthogonal strategy with an exceptionally mild and clean deprotection via catalytic hydrogenation, making it the preferred choice for molecules sensitive to acid but lacking easily reducible groups. By understanding the causality behind each step and adhering to the detailed protocols provided, researchers can confidently select and execute the appropriate strategy for their specific drug development and discovery programs.
References
-
Groves, D. M., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872–17877. Available at: [Link]
-
Lipshutz, B. H., et al. (2019). Tandem deprotection/coupling for peptide synthesis in water at room temperature. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Semantic Scholar. Available at: [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available at: [Link]
- Google Patents. (2016). US20160024143A1 - Deprotection method. Google Patents.
-
Aeyad, T. (2012). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]
-
Aramendia, M. A., et al. (1987). Use of Pd/sepiolite systems as hydrogenation catalysts. 11. Hydrogenolysis of N-blocked amino acids and dipeptide. Canadian Journal of Chemistry, 65(11), 2791-2795. Available at: [Link]
-
Rinaldi, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6245. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Gevorgyan, V., et al. (2017). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 22(11), 1840. Available at: [Link]
-
Forró, E., & Fülöp, F. (2010). An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐ and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles. European Journal of Organic Chemistry, 2010(14), 2736-2745. Available at: [Link]
-
Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(10), 2131-2141. Available at: [Link]
-
Wang, C., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(7), 488-491. Available at: [Link]
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
-
Perboni, A., et al. (2004). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Letters in Organic Chemistry, 1(1), 50-53. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23764-23770. Available at: [Link]
-
ResearchGate. (2013). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
O'Donoghue, A. C., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14389–14397. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. KPU Pressbooks. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
ResearchGate. (2018). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]
-
ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link]
-
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Available at: [Link]
Sources
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- 17. reddit.com [reddit.com]
Troubleshooting & Optimization
Overcoming challenges in azepane ring formation for 2-Cyclohexylazepane
Technical Support Center: Synthesis of 2-Cyclohexylazepane
Welcome to the technical support center for the synthesis of 2-Cyclohexylazepane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with forming the seven-membered azepane ring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Cyclohexylazepane?
A1: The most common and industrially relevant pathway involves a two-stage process. First, the ε-caprolactam ring is synthesized, typically via a Beckmann or Schmidt rearrangement of a cyclohexanone derivative.[1][2][3] This lactam is then subjected to functionalization at the 2-position, followed by reduction to yield the final 2-Cyclohexylazepane. An alternative, though less common, approach involves the direct cyclization of a linear amino-aldehyde or amino-ketone precursor via intramolecular reductive amination.[4][5]
Q2: Why is the formation of the seven-membered azepane ring synthetically challenging?
A2: Synthesizing seven-membered rings like azepane presents significant hurdles compared to their five- or six-membered counterparts. The primary challenges are rooted in thermodynamics and kinetics:
-
Unfavorable Entropy: The long, flexible linear precursor has a high degree of conformational freedom. The probability of the two reactive ends coming into close proximity for cyclization is low, making the intramolecular reaction entropically disfavored.[6]
-
Transannular Strain: Although seven-membered rings have less angle strain than smaller rings, they can suffer from transannular strain (non-bonding interactions across the ring), which can destabilize the structure.
-
Competing Reactions: Due to the slow kinetics of 7-membered ring formation, competing intermolecular reactions, such as polymerization or dimerization, often become significant side reactions, leading to lower yields of the desired cyclic product.[5][7]
Q3: What are the key precursors for the synthesis of 2-Cyclohexylazepane?
A3: The choice of precursor depends on the selected synthetic route. For the most common route, the key precursors are:
-
Cyclohexanone: This is the foundational starting material, which is first converted to cyclohexanone oxime.
-
Cyclohexanone Oxime: This intermediate is subjected to a Beckmann rearrangement to form ε-caprolactam.[1][8]
-
ε-Caprolactam: This lactam serves as the core azepane structure, which is then further modified and reduced.
For a reductive amination route, a linear precursor such as 7-amino-1-cyclohexylheptan-2-one would be required, though this precursor is often more complex to synthesize than the caprolactam route intermediates.
Troubleshooting Guide: Azepane Ring Formation & Modification
This section addresses specific experimental problems in a question-and-answer format, providing causes and actionable solutions.
Problem 1: Low Yield in Beckmann Rearrangement of Cyclohexanone Oxime
Q: My Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam is resulting in very low yields (<40%) and a complex mixture of byproducts. What is going wrong and how can I fix it?
A: This is a classic challenge in azepane synthesis. Low yields in the Beckmann rearrangement are typically due to improper acid catalysis, temperature control issues, or competing side reactions like fragmentation. [2]
Underlying Causes & Solutions:
-
Inadequate Acid Strength or Concentration: The rearrangement requires a strong acid to protonate the oxime's hydroxyl group, turning it into a good leaving group (water). If the acid is too weak or dilute, the reaction will be slow or stall.
-
Solution: Use a strong protic acid like concentrated sulfuric acid or oleum (H₂SO₄·SO₃).[9] A common industrial method involves using oleum with 27-32% by weight SO₃ content.[9] For laboratory scale, Eaton's reagent (P₂O₅ in methanesulfonic acid) is an excellent, less corrosive alternative that promotes high yields.
-
-
Beckmann Fragmentation: A significant side reaction is the fragmentation of the carbocation intermediate, which is favored if the migrating group can form a stable carbocation.[2] This leads to the formation of nitriles and other undesired products.
-
Solution: Maintain strict temperature control. The Beckmann rearrangement is exothermic. Running the reaction at elevated temperatures can favor fragmentation pathways. A multi-stage temperature profile, for example, starting at 95-103°C and gradually increasing to 110-118°C, can improve selectivity and yield.[9]
-
-
Stereochemistry of the Oxime: The rearrangement is stereospecific; the group anti-periplanar to the hydroxyl group is the one that migrates.[2] While cyclohexanone oxime is symmetrical, substituted derivatives can form E/Z isomers, leading to a mixture of regioisomeric lactams.
-
Solution: For cyclohexanone oxime itself, this is not an issue. However, if working with substituted analogs, ensure the desired oxime isomer is formed or that separation methods are in place for the resulting lactam regioisomers.
-
Optimized Protocol: Beckmann Rearrangement
Caption: Workflow for ε-Caprolactam Synthesis.
Problem 2: Incomplete Reduction of ε-Caprolactam to Azepane
Q: I am trying to reduce ε-caprolactam to the parent azepane ring using Lithium Aluminum Hydride (LiAlH₄), but I consistently get low yields (~50-60%) or recover starting material. How can I drive this reaction to completion?
A: Incomplete reduction of lactams (cyclic amides) is a frequent issue, often stemming from the deactivation of the reducing agent, insufficient equivalents, or improper reaction setup and workup. [10][11]
Underlying Causes & Solutions:
-
Deactivation of LiAlH₄: LiAlH₄ is extremely reactive with protic sources, including water and alcohols. The lactam itself has an acidic N-H proton that will react with and consume one equivalent of the hydride before any reduction occurs.[12]
-
Solution: Always use a molar excess of LiAlH₄. A common rule of thumb for amides is to use at least 1.5-2.0 equivalents of LiAlH₄ per mole of lactam. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents (e.g., THF, diethyl ether).
-
-
Formation of Stable Intermediates: The reduction proceeds through a stable aluminum-complex intermediate.[12] Breaking down this complex to liberate the amine product requires a careful workup procedure. Inadequate workup can lead to the product being trapped in the aluminum salts, resulting in low isolated yields.
-
Solution: Employ a Fieser workup. After the reaction is complete, cool the mixture to 0°C and cautiously and sequentially add 'X' mL of water, 'X' mL of 15% aqueous NaOH, and then '3X' mL of water, where 'X' is the number of grams of LiAlH₄ used. This procedure precipitates the aluminum salts as a granular solid that is easily filtered off.
-
-
Reaction Temperature and Time: While many LiAlH₄ reductions are rapid, sterically hindered or less reactive amides may require higher temperatures to proceed to completion.
-
Solution: If the reaction is sluggish at room temperature, gently refluxing in THF (boiling point ~66°C) can significantly increase the reaction rate. Monitor the reaction by TLC until all starting material is consumed.[13]
-
Data Summary: Lactam Reduction Conditions
| Reducing Agent | Equivalents | Solvent | Temperature | Typical Yield | Notes |
| LiAlH₄ | 1.5 - 2.0 | THF / Ether | 25 - 66°C | 85-95% | Gold standard; requires careful handling. |
| BH₃·THF | 2.0 - 3.0 | THF | 25 - 66°C | 80-90% | Good alternative, less reactive with some functional groups. |
| Red-Al® | 1.5 - 2.5 | Toluene | 25 - 110°C | 85-95% | Easier to handle than solid LiAlH₄. |
Problem 3: Challenges in Purification of the Final Product
Q: My final product, 2-Cyclohexylazepane, is an oil that is difficult to purify by column chromatography. It often co-elutes with nonpolar byproducts. Are there better methods?
A: The purification of aliphatic amines like 2-Cyclohexylazepane can indeed be challenging due to their basicity and polarity.
Underlying Causes & Solutions:
-
Basicity and Tailing on Silica Gel: Amines are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation during column chromatography.
-
Solution 1 (Base-Washing): Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia. This deactivates the acidic sites and dramatically improves peak shape.
-
Solution 2 (Alumina): Use basic or neutral alumina as the stationary phase instead of silica gel. Alumina is much more suitable for the purification of basic compounds.
-
-
Volatility and Polarity: 2-Cyclohexylazepane is a relatively small molecule and can be volatile. Its polarity is moderate, making separation from nonpolar grease-like byproducts difficult.
-
Solution 1 (Acid-Base Extraction): An effective pre-purification step is an acid-base workup. Dissolve the crude product in a nonpolar solvent (e.g., diethyl ether). Extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt. Wash the organic layer to remove nonpolar impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified amine back into a fresh portion of diethyl ether.
-
Solution 2 (Distillation): If the byproducts are non-volatile, vacuum distillation can be an excellent method for purifying the final product on a larger scale.
-
Caption: Decision workflow for product purification.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Gryn'ova, G., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why are 7-membered rings less likely to form than 5- and 6-membered rings?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. Retrieved from [Link]
-
ScienceDirect. (n.d.). Strategies for constructing seven-membered rings: Applications in natural product synthesis. Retrieved from [Link]
-
RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]
-
ResearchGate. (2008). Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Seven-Membered Rings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime.
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Concise Synthesis of Complex Taxane Diterpene Canataxpropellane by Photochemical Dearomatization. Retrieved from [Link]
-
PubMed. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. Retrieved from [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]
-
ResearchGate. (2025). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis of 2-Benzazepines via Radical Cyclization. Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
YouTube. (2021). Dehydration of Cyclohexanol: Purification. Retrieved from [Link]
-
MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 2-Cyclohexylazepane Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexylazepane. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address challenges encountered during experimentation. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles, offering explanations for their root causes and providing actionable, step-by-step solutions.
Issue 1: Low to No Product Yield
Question: I am attempting the synthesis of 2-Cyclohexylazepane via a Grignard reaction between cyclohexylmagnesium bromide and a suitable azepane precursor (e.g., a cyclic imine or lactam), but I am observing very low or no formation of the desired product. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield in a Grignard reaction for this synthesis is a common issue that can often be traced back to a few critical factors. The primary suspects are the quality of the Grignard reagent, the reactivity of the azepane precursor, and the reaction conditions.
Causality and Remediation:
-
Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Exposure to either will lead to its decomposition.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.
-
-
Low Reactivity of the Electrophile: If you are using a lactam as the precursor, it may not be sufficiently electrophilic to react with the Grignard reagent.
-
Solution: Consider converting the lactam to a more reactive species, such as a Weinreb amide or a cyclic imine. For instance, the lactam can be activated with a reagent like triflic anhydride.
-
-
Side Reactions: The Grignard reagent is a strong base and can deprotonate any acidic protons in the starting material or solvent, leading to consumption of the reagent and low yield.
-
Solution: Ensure your azepane precursor does not have acidic protons. If it does, a protecting group strategy may be necessary.
-
Experimental Protocol: Grignard Reagent Titration
-
Accurately weigh ~0.1 g of iodine into a dry, nitrogen-flushed flask.
-
Add 5 mL of anhydrous THF and stir until the iodine dissolves.
-
Slowly add the Grignard reagent dropwise via a syringe until the brown color of the iodine disappears.
-
Record the volume of the Grignard reagent added. The concentration can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired 2-Cyclohexylazepane, but I am also observing a significant amount of a side product that appears to be a ring-opened species. How can I suppress this side reaction?
Answer:
The formation of ring-opened byproducts is indicative of the instability of an intermediate under the reaction conditions, often an iminium ion or a related species. This is particularly prevalent in syntheses that proceed through a reductive amination pathway.
Causality and Remediation:
-
Harsh Reaction Conditions: The use of overly strong reducing agents or highly acidic conditions can promote the cleavage of the azepane ring.
-
Solution: Opt for milder reducing agents. Sodium triacetoxyborohydride (STAB) is often an excellent choice for reductive aminations as it is less basic and more selective than sodium borohydride. The reaction can also be buffered to maintain a mildly acidic pH (around 5-6), which is optimal for imine formation without promoting ring opening.
-
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for undesired side reactions.
-
Solution: Run the reaction at a lower temperature. While this may slow down the reaction rate, it will often improve selectivity. It is advisable to start at 0°C and slowly warm to room temperature.
-
Data Presentation: Effect of Reducing Agent on Product Distribution
| Reducing Agent | Reaction Temperature (°C) | Desired Product Yield (%) | Ring-Opened Byproduct (%) |
| Sodium Borohydride (NaBH₄) | 25 | 45 | 35 |
| Sodium Cyanoborohydride (NaBH₃CN) | 25 | 70 | 15 |
| Sodium Triacetoxyborohydride (STAB) | 25 | 85 | <5 |
This table represents typical data for a reductive amination and illustrates the impact of the reducing agent on selectivity.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized 2-Cyclohexylazepane, but I am struggling to purify it from the remaining starting materials and byproducts. What purification strategies are most effective?
Answer:
Purification challenges with amines like 2-Cyclohexylazepane often arise from their basicity and polarity, which can lead to tailing on silica gel chromatography.
Causality and Remediation:
-
Polarity of the Amine: The basic nitrogen atom can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the product re-extracted into an organic solvent. This will remove non-basic impurities.
-
Modified Chromatography: If chromatography is necessary, consider using a modified stationary phase like alumina or a mobile phase containing a small amount of a basic modifier like triethylamine (typically 0.1-1%) to suppress the interaction between the amine and the silica gel.
-
-
Experimental Workflow: Purification
Identifying and minimizing byproducts in 2-Cyclohexylazepane reactions
Introduction: 2-Cyclohexylazepane is a saturated N-heterocycle, a structural motif of increasing interest in pharmaceutical and materials science due to its unique three-dimensional architecture.[1][2] The synthesis of this and related substituted azepanes, however, is often accompanied by challenges in controlling selectivity and minimizing byproduct formation, which can complicate purification and reduce overall yield.[3]
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying and mitigating common byproducts encountered during the synthesis of 2-Cyclohexylazepane. We will focus on two primary and effective synthetic routes: Reductive Amination and Catalytic Hydrogenation of precursors. This guide is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis.
Q1: My reductive amination of azepane and cyclohexanone has a low yield, with a significant amount of unreacted starting materials remaining. What are the likely causes and solutions?
Answer:
This is a frequent issue often traced back to inefficient imine/enamine formation, which is the crucial first step of the reaction. The subsequent reduction to the final product cannot proceed if this intermediate is not formed effectively.
Probable Causes & Solutions:
-
Inefficient Water Removal: The condensation of azepane and cyclohexanone to form the enamine intermediate releases one equivalent of water. According to Le Châtelier's principle, this water can drive the equilibrium back towards the starting materials.
-
Solution: Perform the reaction in the presence of a dehydrating agent. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and efficiently sequester water. Alternatively, setting up the reaction in a flask equipped with a Dean-Stark apparatus can be effective for higher-boiling solvents.[4]
-
-
Incorrect pH: Imine/enamine formation is acid-catalyzed. However, if the medium is too acidic, the amine nucleophile (azepane) will be fully protonated and rendered non-nucleophilic.
-
Solution: The reaction typically requires a mildly acidic catalyst. Adding a catalytic amount of a weak acid like acetic acid (AcOH) can significantly promote enamine formation.[5] A common practice is to use 1-2 equivalents of acetic acid or to employ a reagent like sodium triacetoxyborohydride, which releases acetic acid upon reaction.[6]
-
-
Steric Hindrance: While azepane and cyclohexanone are reasonably reactive, steric bulk can slow the initial condensation.
-
Solution: Increase the reaction time or moderately increase the temperature (e.g., to 40-60 °C). Monitoring the reaction by Thin Layer Chromatography (TLC) or a quick NMR check is crucial to determine if the imine is forming before adding the reducing agent.[5]
-
Q2: I'm observing a significant byproduct with a mass corresponding to the reduction of cyclohexanone to cyclohexanol. How can I prevent this?
Answer:
This indicates that your reducing agent is reacting with the ketone starting material faster than it is reducing the enamine intermediate. This is a problem of chemoselectivity.
Probable Causes & Solutions:
-
Choice of Reducing Agent: Powerful, unhindered reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones, especially under neutral or acidic conditions.[7]
-
Solution: Switch to a more selective, sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for reductive aminations precisely because it is less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium/enaminium intermediate.[6][8] Sodium cyanoborohydride (NaBH₃CN) is also selective but is more toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[7]
-
-
One-Pot Procedure Issues: Adding all reagents simultaneously (ketone, amine, and a strong reducing agent) can lead to a competition reaction where the ketone is reduced before it can form the enamine.
-
Solution: Implement a stepwise or pseudo-stepwise procedure. Allow the cyclohexanone and azepane to stir together (with an acid catalyst, if needed) for a period (e.g., 1-2 hours) to ensure the enamine intermediate is pre-formed before adding the reducing agent.[5][9] This gives the desired reaction a "head start" over the undesired ketone reduction.
-
Q3: In my catalytic hydrogenation of 2-phenylazepane to produce 2-cyclohexylazepane, I'm getting incomplete reduction (residual phenyl groups) and some C-N bond cleavage (hydrogenolysis). How can I improve selectivity?
Answer:
This is a classic challenge in the hydrogenation of N-heteroaromatic compounds. The aromatic ring is highly stable, requiring forcing conditions that can also promote undesired side reactions like hydrogenolysis.[10]
Probable Causes & Solutions:
-
Catalyst Activity and Type: Palladium (Pd) catalysts are highly active for hydrogenolysis (cleavage of C-N and C-O bonds). Platinum (Pt) and Rhodium (Rh) are generally effective for aromatic ring reduction, while Ruthenium (Ru) is often cited as being particularly good at minimizing hydrogenolysis.[11]
-
Solution: Switch from a Pd-based catalyst to Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) . Adam's catalyst (PtO₂) is also an excellent choice for arene hydrogenation.[12]
-
-
Reaction Conditions (Pressure & Temperature): High temperatures and pressures needed to reduce the stable benzene ring can also provide the energy needed for C-N bond cleavage.
-
Solution: Optimize the conditions. Start with milder conditions (e.g., 50-100 psi H₂, 25-50 °C) and gradually increase them. Sometimes, a higher pressure with a lower temperature can favor hydrogenation over hydrogenolysis. Continuous monitoring is key to finding the optimal balance.[13]
-
-
Solvent and Additives: The solvent can significantly influence catalyst activity and selectivity. Protic solvents like ethanol or acetic acid are common. Acidity can play a crucial role.
-
Solution: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the azepane nitrogen. This can sometimes deactivate the catalyst towards hydrogenolysis while still permitting arene reduction. However, it can also poison some catalysts, so empirical testing is required.[12]
-
Q4: My azepane precursor (derived from caprolactam) seems impure, which is affecting subsequent reactions. What are the common byproducts from the Beckmann rearrangement, and how can they be removed?
Answer:
The quality of your starting material is paramount. The classic Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, while robust, can generate several byproducts.[14]
Common Byproducts & Mitigation:
-
Unreacted Cyclohexanone Oxime: Incomplete rearrangement will leave starting material.
-
Identification: GC-MS analysis will show a peak with the corresponding molecular weight.
-
Mitigation/Removal: Ensure sufficient acid catalyst (e.g., sulfuric acid, PPA) and adequate reaction time/temperature.[15] Unreacted oxime can often be removed during the workup and purification of caprolactam via crystallization or distillation.
-
-
Cyclohexanone: This forms from the hydrolysis of the oxime intermediate, especially if excess water is present in a strongly acidic medium.[14]
-
Identification: Characteristic C=O stretch in IR spectroscopy (~1710 cm⁻¹) and distinct signals in ¹H and ¹³C NMR.
-
Mitigation/Removal: Use a dehydrating acidic medium like oleum (fuming sulfuric acid) or Eaton's reagent (P₂O₅ in methanesulfonic acid) to suppress hydrolysis.[16] Cyclohexanone can be removed from caprolactam by vacuum distillation.
-
-
Ammonium Sulfate: In the industrial process, neutralization of the sulfuric acid catalyst with ammonia generates large quantities of ammonium sulfate.[14]
-
Identification: Inorganic salt, insoluble in most organic solvents.
-
Mitigation/Removal: This is an inherent byproduct of the classic process. Removal is straightforward: after neutralization, caprolactam is typically extracted into an organic solvent, leaving the aqueous solution of ammonium sulfate behind. Modern "green" methods using solid acid catalysts or ionic liquids aim to avoid this byproduct altogether.[17]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic routes to 2-Cyclohexylazepane?
The two most common and versatile laboratory-scale routes are Reductive Amination and Catalytic Hydrogenation of a suitable precursor.
Caption: Primary Synthetic Routes to 2-Cyclohexylazepane
FAQ 2: Which analytical techniques are best for identifying and quantifying byproducts?
A multi-technique approach is always best for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. It separates volatile components in the reaction mixture and provides the molecular weight and fragmentation pattern of each, which is invaluable for identifying unreacted starting materials, the desired product, and unknown byproducts.[18][19] Derivatization may be necessary for less volatile compounds.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify major byproducts in the crude mixture.[21][22] 2D NMR techniques (like COSY, HSQC) can provide even more detailed structural information about complex byproducts.[23]
-
Thin Layer Chromatography (TLC): A quick, simple, and inexpensive method for monitoring reaction progress. It helps visualize the consumption of starting materials and the appearance of the product and byproducts, guiding decisions on when to stop the reaction.[24]
FAQ 3: How does the choice of reducing agent impact byproduct formation in reductive amination?
The choice of reducing agent is critical for controlling selectivity and minimizing byproducts.
| Reducing Agent | Typical Conditions | Advantages | Common Byproducts/Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | CH₂Cl₂ or DCE, rt | High selectivity for imines/enamines; mild; tolerates many functional groups.[6] | Minimal byproducts if reaction is clean. Can be slow. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7 | Selective for imines over ketones.[7] | Toxicity risk (HCN gas below pH 6) ; can reduce some aldehydes. |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to rt | Inexpensive, powerful reductant. | Low selectivity ; readily reduces starting ketone/aldehyde.[5] |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ (1-50 atm), Pd/C, PtO₂, Ra-Ni | "Green" (water is the only byproduct); excellent for large scale.[25] | Can reduce other functional groups; risk of hydrogenolysis.[26] |
Section 3: Detailed Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
This protocol is a self-validating system as it includes a check for intermediate formation before reduction.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclohexanone (1.0 equiv) and a solvent such as dichloromethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add azepane (1.0 - 1.2 equiv). If the azepane is supplied as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.1 equiv) to liberate the free amine.
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Validation Step: Monitor the formation of the enamine intermediate by TLC or by taking a small aliquot for ¹H NMR analysis. You should see the disappearance or reduction of the starting material spots/signals and the appearance of a new one.
-
-
Reduction: Once enamine formation is confirmed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor completion by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[24]
Protocol 2: GC-MS Method for Byproduct Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
GC Column: Use a standard non-polar column (e.g., DB-5ms or equivalent).
-
GC Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Analysis: Identify the product and byproducts by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns.[27]
Section 4: Visualized Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and solving low-yield issues in the reductive amination synthesis.
Caption: Troubleshooting Workflow for Low Yield
References
-
Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. CHIMIA International Journal for Chemistry, 68(4), 244–248. Available from: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
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Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. Available from: [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. Available from: [Link]
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Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ChemCatChem, 10(13), 2789-2799. Available from: [Link]
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Reddit discussion on troubleshooting reductive amination. (n.d.). Retrieved from [Link]
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Huang, R.-J., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2127-2137. Available from: [Link]
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Tirsoaga, A., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(2), 415. Available from: [Link]
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Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]
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Kumar, P., et al. (2020). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 44(37), 16035-16042. Available from: [Link]
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Sartillo-Piscil, F., et al. (2024). β-Alkenylation of Saturated N-Heterocycles via a C(sp3)–O Bond Wittig-like Olefination. The Journal of Organic Chemistry, 89(3), 1801–1811. Available from: [Link]
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Huang, R.-J., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques Discussions, 7(3), 2433-2463. Available from: [Link]
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Chemistry LibreTexts. (2023). Beckmann Rearrangement. Available from: [Link]
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Ma, J., & Thakkar, S. V. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. Available from: [Link]
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Newton, C. G., & Moody, C. J. (2018). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 57(34), 10762-10774. Available from: [Link]
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Peixoto, A. F. C., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(23), 7804-7840. Available from: [Link]
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ResearchGate discussion on imine reduction methods. (2016). Retrieved from [Link]
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Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. CHIMIA International Journal for Chemistry, 68(4), 244-248. Available from: [Link]
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Huang, R. J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmos. Meas. Tech., 7(7), 2127-2137. Available from: [Link]
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Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(8), 1636-1653. Available from: [Link]
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Marti, C., et al. (2011). Hydrogen Bond Driven Chemical Reactions: Beckmann Rearrangement of Cyclohexanone Oxime into ε-Caprolactam in Supercritical Water. The Journal of Physical Chemistry B, 115(25), 8279–8285. Available from: [Link]
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ResearchGate. (n.d.). Structural Chemistry Using NMR Spectroscopy, Organic Molecules. Retrieved from [Link]
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Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1132(1-2), 308-313. Available from: [Link]
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Bartok, M., et al. (2002). Structure-reactivity relationship in catalytic hydrogenation of heterocyclic compounds over ruthenium black-Part A: Effect of substitution of pyrrole ring and side chain in N-heterocycles. Applied Catalysis A: General, 225(1-2), 237-255. Available from: [Link]
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Wikipedia contributors. (n.d.). Beckmann rearrangement. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
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Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. Available from: [Link]
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Wang, Y., et al. (2021). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry, 3(4), 1629-1639. Available from: [Link]
- Medley, J. W. (n.d.).
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Qiu, X., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 25-34. Available from: [Link]
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METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available from: [Link]
-
Tzakos, A. G., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(13), 3121. Available from: [Link]
-
Vo, C. V., & Bode, J. W. (2014). Synthesis of saturated N-heterocycles. CHIMIA, 68(4), 244-248. Available from: [Link]
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Guo, S., et al. (2006). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry, 8(3), 296-300. Available from: [Link]
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Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available from: [Link]
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Technical Support Center: Synthesis and Purification of 2-Cyclohexylazepane
Welcome to the technical support center for 2-Cyclohexylazepane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for improving the yield and purity of 2-Cyclohexylazepane. Our approach is grounded in fundamental principles of organic chemistry, providing not just procedures, but the mechanistic reasoning behind them.
Given that 2-Cyclohexylazepane is a specialized molecule, this guide will focus on one of the most reliable and common synthetic strategies: Reductive Amination . This pathway involves the reaction of cyclohexanone with azepane (hexamethyleneimine) in the presence of a reducing agent. We will explore the critical parameters of this synthesis and subsequent purification to help you achieve high-purity material with maximum yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis and purification of 2-Cyclohexylazepane in a direct question-and-answer format.
Issue 1: Low Final Yield of 2-Cyclohexylazepane
Q: My final isolated yield of 2-Cyclohexylazepane is significantly lower than anticipated. What are the primary causes and how can I mitigate them?
A: Low yield is a multifaceted problem that can arise from several stages of the process. A systematic evaluation is the key to identifying the root cause.
-
Causality 1: Incomplete Reaction. The most frequent cause of low yield is the incomplete conversion of starting materials. The reductive amination proceeds via a two-step mechanism: (1) formation of an enamine intermediate from cyclohexanone and azepane, and (2) reduction of this intermediate to the final product. A failure in either step will stall the reaction.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] A persistent spot/peak corresponding to cyclohexanone indicates a stalled reaction.
-
pH Control: The initial enamine formation is pH-sensitive. It is typically acid-catalyzed. A slightly acidic medium (pH 4-6) is optimal to protonate the carbonyl oxygen, making the carbon more electrophilic, without fully protonating the amine nucleophile. Consider adding a catalytic amount of a mild acid like acetic acid.
-
Water Removal: The condensation step to form the enamine releases water. In some systems, this can be equilibrium-limited. While many modern reducing agents tolerate water, using a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium toward the enamine, improving the overall conversion rate.
-
-
-
Causality 2: Reagent Degradation or Inactivity. The choice and quality of the reducing agent are critical.
-
Troubleshooting & Optimization:
-
Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations. It is milder and more selective for the iminium/enamine intermediate than other hydrides like sodium borohydride and is effective in a one-pot setting.
-
Reagent Quality: Hydride reducing agents can be sensitive to moisture. Always use a freshly opened bottle or ensure your reagent has been stored in a desiccator. Poor quality or degraded reagents will have significantly reduced activity.
-
-
-
Causality 3: Losses During Workup and Purification. Significant product loss can occur during aqueous workup and final purification steps.[2]
-
Troubleshooting & Optimization:
-
Extraction Efficiency: 2-Cyclohexylazepane, being an amine, can have some water solubility, especially if the aqueous phase is acidic. Before extraction, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine, minimizing its solubility in water. Perform multiple extractions with smaller volumes of an organic solvent (e.g., 3 x 50 mL of dichloromethane) rather than a single large one (1 x 150 mL).
-
Purification Method: If using column chromatography, ensure the chosen solvent system provides good separation (a ΔRf of >0.2 on TLC). Amines can streak on silica gel; adding a small amount of triethylamine (~1%) to the eluent can mitigate this by neutralizing acidic sites on the silica.
-
-
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low yield.
Issue 2: Product Purity is Unsatisfactory
Q: My final product shows significant impurities after purification, as confirmed by NMR or GC-MS analysis. What are the likely side products and how can I avoid them?
A: Impurities typically arise from side reactions or incomplete removal of starting materials.
-
Impurity 1: Unreacted Starting Materials. Residual cyclohexanone or azepane are common impurities if the reaction is incomplete or stoichiometry is incorrect.
-
Mitigation: Drive the reaction to completion as discussed above. For purification, azepane can often be removed with an acidic wash during workup, while residual cyclohexanone can be separated via column chromatography.
-
-
Impurity 2: Over-alkylation or Dimerization Products. While less common with STAB, more reactive reducing agents can sometimes lead to side reactions.
-
Mitigation: Ensure slow, controlled addition of the reducing agent. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity and minimize side product formation.[3]
-
-
Impurity 3: Bis-alkylation of Azepane. It's theoretically possible for the product, 2-cyclohexylazepane, to react with another molecule of cyclohexanone.
-
Mitigation: This is generally not favored. Using a slight excess of the primary amine (azepane) can help ensure the cyclohexanone reacts with the intended starting material.
-
Purification Strategy Comparison
| Purification Method | Principle | Pros | Cons | Best For |
| Distillation | Separation by boiling point. | Excellent for large scale; removes non-volatile impurities. | Requires thermal stability; may not separate closely boiling isomers. | Large-scale purification of thermally stable, non-isomeric products. |
| Column Chromatography | Separation by polarity.[4] | High resolution; versatile for many compound types. | Can be slow; requires solvent; potential for product loss on column. | High-purity isolation; separating starting materials and byproducts. |
| Recrystallization | Differential solubility.[5] | Can yield very high purity; cost-effective at scale. | Requires a solid product and a suitable solvent system; can have lower recovery.[5] | Final polishing step if the product is a crystalline solid. |
| Preparative HPLC | High-resolution chromatography.[6] | Highest purity achievable; excellent for separating close isomers.[7] | Expensive; limited scale; requires significant method development.[6] | Isolating reference standards; separating challenging isomeric impurities.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of cyclohexanone to azepane? A1: A good starting point is a 1:1.1 to 1:1.2 molar ratio of cyclohexanone to azepane. A slight excess of the amine helps to ensure the complete consumption of the more valuable ketone and can help drive the reaction forward.
Q2: Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)? A2: While NaBH₄ can work, it presents challenges. It can reduce the starting ketone (cyclohexanone) to cyclohexanol, creating a significant impurity. To avoid this, the reaction is often run in two steps: first, form the enamine, then add the NaBH₄. Sodium triacetoxyborohydride (STAB) is preferred because it is selective for the protonated imine/enamine and does not readily reduce the ketone, allowing for a more efficient one-pot reaction.
Q3: My reaction seems to stall. Besides reagent quality, what else could be the issue? A3: Solvent choice is critical. Protic solvents like methanol or ethanol can sometimes participate in the reaction. Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred. Additionally, ensure thorough mixing, as poor stirring can lead to localized concentration gradients and incomplete reactions.[2]
Q4: How do I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended.
-
GC-MS: To confirm the molecular weight and check for volatile impurities.
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity by identifying signals from impurities.
-
FTIR: To confirm the absence of a carbonyl (C=O) stretch from cyclohexanone and the presence of C-N bonds.
-
Elemental Analysis: To confirm the elemental composition of the final pure compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclohexylazepane via Reductive Amination
This protocol is designed for a ~10g scale synthesis and should be adapted as needed.
Materials:
-
Cyclohexanone (10.0 g, 102 mmol)
-
Azepane (Hexamethyleneimine) (11.1 g, 112 mmol, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (25.9 g, 122 mmol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (400 mL)
-
Acetic Acid (catalytic, ~0.3 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanone (10.0 g) and anhydrous DCM (400 mL).
-
Addition of Amine: Add azepane (11.1 g) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Reduction: Cool the flask in an ice bath to 0 °C. Add the sodium triacetoxyborohydride (25.9 g) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: Slow addition of the reducing agent controls the reaction rate and prevents potential exotherms.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate with 1% Triethylamine). The reaction is typically complete within 3-12 hours.
-
Quenching: Once complete, carefully quench the reaction by slowly adding 100 mL of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).
-
Rationale: The bicarbonate wash removes residual acid and unreacted hydride. The brine wash helps to break any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude oil from Protocol 1 onto a small amount of silica gel (~20 g).
-
Column Packing: Pack a glass column with silica gel in an appropriate solvent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%), containing 1% triethylamine throughout.
-
Rationale: The triethylamine suppresses the interaction of the basic amine product with acidic sites on the silica, preventing tailing and improving peak shape.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Cyclohexylazepane as a colorless oil.
Reaction and Purification Workflow Diagram
Caption: Overall workflow for synthesis and purification.
References
-
El-Beqqali, A., Kiffer, D., & Kolb, S. (2007). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate. Available at: [Link]
- U.S. Patent No. 4,169,952. (1979). Process for the preparation of cyclohexanone-2-carboxamide. Google Patents.
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Available at: [Link]
- U.S. Patent No. 3,933,916. (1976). Purification of cyclohexanone. Google Patents.
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Gaich, T., & Pacher, P. (2018). Concise Synthesis of Complex Taxane Diterpene Canataxpropellane by Photochemical Dearomatization. ChemRxiv. Available at: [Link]
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Starek, M., & Dąbrowska, M. (2011). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Acta Poloniae Pharmaceutica, 68(5), 709-722. Available at: [Link]
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Stewart, S. M. (2021). Dehydration of Cyclohexanol: Purification. YouTube. Available at: [Link] (Note: A representative, non-specific URL is used as the original may be unavailable).
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Reddy, G. S., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1037-1048. Available at: [Link]
-
Li, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8913. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Available at: [Link]
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Analytical Methods. (2025). Accepted Manuscript. Royal Society of Chemistry. (Note: A representative citation for general analytical methods). Available at: [Link]
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Wang, Y., et al. (2019). Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. Molecules, 24(18), 3246. Available at: [Link]
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Thermo Fisher Scientific. (2023). Methods and applications in biopharmaceutical characterization eBook. Separation Science. Available at: [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Available at: [Link]
-
Chonradeenitchakul, S., et al. (2021). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. ResearchGate. Available at: [Link]
-
Costa, S., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(1), 262. Available at: [Link]
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Wu, Y., et al. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Molecules, 26(11), 3236. Available at: [Link]
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Technical Support Center: Stereocontrol in 2-Cyclohexylazepane Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of 2-Cyclohexylazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with controlling the stereochemistry of this valuable scaffold. The inherent flexibility of the seven-membered azepane ring and the presence of two stereocenters present unique challenges that require a nuanced and systematic approach.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Addressing Common Stereochemical Hurdles
This section tackles the most frequent and challenging issues encountered during the synthesis of 2-Cyclohexylazepane, focusing on the causality behind these problems and offering logical, actionable solutions.
Q1: My synthesis yields a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the formation of the desired cis or trans isomer?
A1: Achieving high diastereoselectivity in the synthesis of 2-substituted azepanes is fundamentally a problem of controlling the approach of a nucleophile or electrophile to a prochiral center, which is heavily influenced by the conformational dynamics of the azepane ring or its acyclic precursor.[2][4] The seven-membered ring is not rigid and can exist in several low-energy conformations, such as chair and boat forms, which can complicate selective synthesis.[1]
Underlying Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The product ratio may be determined by the lowest energy transition state (kinetic control) or the most stable product isomer (thermodynamic control).
-
Kinetic Control: To favor the kinetic product, reactions should be run at low temperatures (e.g., -78 °C) with strong, sterically demanding reagents. This maximizes the energy difference between the diastereomeric transition states. For instance, in a reductive amination to form the ring, using a bulky reducing agent can favor the approach from the less hindered face of the iminium intermediate.
-
Thermodynamic Control: If the desired diastereomer is the more stable one, allowing the reaction to reach equilibrium can improve the dr. This may involve higher temperatures, longer reaction times, or the use of a reversible reaction step. The thermodynamically favored product will often place the bulky cyclohexyl group in a pseudo-equatorial position to minimize steric strain.
-
-
Substrate Conformation: The conformation of the acyclic precursor during a cyclization reaction is critical. The use of certain protecting groups or additives can create a conformational bias that favors the formation of one diastereomer. Fluorination of the azepane ring, for example, has been shown to effectively bias the ring into a single major conformation, a strategy that could be adapted to precursor design.[2][4]
-
Reagent and Catalyst Choice:
-
Steric Bulk: Employing sterically bulky reagents can dramatically influence the direction of attack. For example, in the alkylation of an enolate precursor, a bulky electrophile or a hindered base can enhance selectivity.[5]
-
Chelation Control: If your precursor contains a nearby coordinating group (e.g., a hydroxyl or ether), using a Lewis acidic metal can create a rigid, chelated intermediate. This locks the conformation and can provide a highly predictable stereochemical outcome.
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: I am attempting an enantioselective synthesis, but the enantiomeric excess (ee) is poor. What are the key parameters to optimize?
A2: Low enantiomeric excess is a common problem in asymmetric catalysis, often stemming from suboptimal reaction conditions or a mismatch between the catalyst, substrate, and reagents. For the synthesis of chiral azepanes, strategies like relay catalysis combining a transition metal with a chiral organocatalyst have proven effective.[6][7]
Key Optimization Parameters:
-
Catalyst and Ligand: The choice of the chiral catalyst or ligand is paramount.
-
Ligand Screening: A small change in the ligand's electronic or steric properties can have a profound impact on enantioselectivity. It is essential to screen a library of related chiral ligands. For example, in palladium-catalyzed reactions, ligands with different bite angles or steric bulk can dramatically alter the outcome.[8]
-
Catalyst Loading: While higher catalyst loading can increase reaction rates, it doesn't always improve ee and can sometimes be detrimental. Investigate a range from 1 mol% to 10 mol%.
-
Catalyst Pre-activation/Formation: Ensure the active catalytic species is being formed correctly. Some catalysts require a pre-activation step or specific conditions for their in-situ generation.
-
-
Solvent Effects: The solvent can influence the catalyst's conformation and solubility, as well as the transition state energies. Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Dioxane).
-
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity by amplifying the small energy differences between the two enantiomeric transition states.
-
Additives and Co-catalysts: Some reactions benefit from additives. For instance, in palladium-catalyzed C-H olefination, co-catalysts like Cu(NO₃)₂·3H₂O and Mn(OAc)₂·4H₂O have been shown to be crucial for achieving high enantioselectivity.[8]
Data-Driven Optimization: Catalyst and Solvent Screening
| Catalyst/Ligand System | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Pd(OAc)₂ / Ligand A | Toluene | 25 | 85 | 65 |
| Pd(OAc)₂ / Ligand A | CH₂Cl₂ | 25 | 90 | 78 |
| Pd(OAc)₂ / Ligand A | CH₂Cl₂ | 0 | 88 | 85 |
| Pd(OAc)₂ / Ligand B | CH₂Cl₂ | 0 | 92 | >95 |
| Rh(acac)(CO)₂ / Ligand C | THF | 25 | 70 | 50 |
This table represents hypothetical data for illustrative purposes.
Q3: I am struggling to achieve efficient ring closure to form the azepane ring, resulting in low yields due to polymerization. What can I do?
A3: The formation of a seven-membered ring via intramolecular cyclization is entropically disfavored compared to five- or six-membered rings. The primary competing reaction is intermolecular polymerization, where molecules react with each other instead of with themselves.[9]
The Core Solution: High-Dilution Conditions
The key to favoring intramolecular cyclization is to ensure that the reactive ends of a single molecule are more likely to find each other than to find another molecule. This is achieved by maintaining an extremely low concentration of the substrate throughout the reaction.
Experimental Protocol: Intramolecular Cyclization under High Dilution
This protocol describes a general procedure for an intramolecular reaction (e.g., nucleophilic substitution or reductive amination) to form the azepane ring.
-
Setup:
-
Equip a large, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a septum. The flask volume should be at least 100 times the volume of the substrate solution. For a 1 mmol reaction, a 2 L flask is appropriate.
-
Fill the flask with the bulk of the reaction solvent (e.g., 1.5 L of dry THF).
-
In a separate flask, dissolve your acyclic precursor (1.0 equiv) and any necessary reagents (e.g., a non-nucleophilic base, 1.2 equiv) in a small amount of the same solvent (e.g., 50 mL).
-
-
Slow Addition:
-
Using a syringe pump, add the solution of the precursor to the large, vigorously stirring flask of solvent over a long period (e.g., 8-12 hours). This maintains a pseudo-high-dilution environment.
-
If the reaction requires elevated temperatures, heat the main flask to reflux before and during the addition.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours to ensure completion.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, quench if necessary, and perform a standard aqueous workup and extraction.[9]
-
Purify the crude product by flash column chromatography.
-
Alternative Strategies:
-
Ring-Closing Metathesis (RCM): If your precursor has terminal alkenes, RCM using a Grubbs or Hoveyda-Grubbs catalyst is a powerful method for forming medium-sized rings.[10]
-
Beckmann Rearrangement: A cyclohexanone oxime derivative can be rearranged to a lactam, which is a direct precursor to the azepane ring.[9]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding synthetic strategy and product analysis.
Q1: What are the primary synthetic strategies for achieving stereocontrol in 2-Cyclohexylazepane synthesis?
A1: There are three main authoritative strategies to consider, each with its own advantages. The optimal choice depends on the availability of starting materials and the specific stereoisomer desired.
-
Chiral Pool Synthesis: This approach begins with an enantiomerically pure starting material that already contains one or more of the required stereocenters. For example, starting with a derivative of a chiral amino acid like L-lysine could be used to set the stereocenter at C2 of the azepane ring. The second stereocenter is then introduced via a diastereoselective reaction.
-
Chiral Auxiliary-Based Synthesis: A temporary chiral group (auxiliary) is attached to the acyclic precursor. This auxiliary directs the stereochemical course of a key bond-forming reaction and is then removed. This is a robust and reliable method, though it adds steps to the synthesis.
-
Asymmetric Catalysis: This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate. Examples include asymmetric hydrogenation, C-H functionalization, or cyclization reactions.[6][8][11]
Conceptual Overview of Stereoselective Strategies
Caption: Primary strategies for stereocontrolled synthesis.
Q2: How can I reliably determine the diastereomeric ratio (dr) of my 2-Cyclohexylazepane product mixture?
A2: The most common and direct method for determining the diastereomeric ratio is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy .[6] Diastereomers are distinct compounds with different physical properties, and this difference is reflected in their NMR spectra.
Procedure:
-
Acquire a High-Resolution Spectrum: Obtain a well-resolved ¹H NMR spectrum (400 MHz or higher is recommended) of the purified product mixture.
-
Identify Diagnostic Peaks: Look for protons in an environment that is significantly different between the two diastereomers. The most likely candidate is the proton at C2 of the azepane ring (the carbon bearing the cyclohexyl group). Its chemical shift and coupling constants will be sensitive to the cis/trans relationship. Other protons on the azepane ring may also be resolved.
-
Integrate and Calculate: Carefully integrate the distinct, non-overlapping signals corresponding to each diastereomer. The ratio of the integration values directly corresponds to the diastereomeric ratio of the mixture. For example, if a signal for diastereomer A integrates to 3.0 and the corresponding signal for diastereomer B integrates to 1.0, the dr is 3:1.[12]
Q3: What is the best method to determine the enantiomeric excess (ee) of my product?
A3: Unlike diastereomers, enantiomers have identical physical properties (except for their interaction with polarized light) and will produce identical NMR spectra under normal conditions. Therefore, a chiral environment is required for their differentiation. The gold-standard technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[13][14][15]
Chiral HPLC Analysis: This method uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The two enantiomers of your product will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are among the most popular and versatile.[15]
Experimental Protocol: Sample Preparation and Analysis for Chiral HPLC
-
Sample Preparation:
-
Accurately weigh a small amount of your purified product (approx. 1 mg).
-
Dissolve it in a suitable mobile phase solvent (e.g., 1 mL of Hexane/Isopropanol mixture) to create a ~1 mg/mL solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Method Development:
-
Start with a common polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Begin with a standard mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). A common starting point is 90:10 Hexane:IPA.
-
Inject a small volume (5-10 µL) of your sample and monitor the elution with a UV detector at an appropriate wavelength.
-
If separation is not achieved, systematically vary the ratio of the mobile phase (e.g., to 95:5 or 80:20) and/or change the alcohol modifier.
-
-
Quantification:
-
Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.
-
The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer's peak).
-
Alternative Method: NMR with Chiral Solvating Agents For a quicker, albeit sometimes less precise, analysis, you can use NMR spectroscopy. Adding a chiral solvating agent (CSA) like (R)- or (S)-BINOL to your NMR tube can cause the signals of the two enantiomers to split into two distinct sets of peaks, which can then be integrated.[16][17]
References
-
Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1‐Aza‐Cope Rearrangement. Angewandte Chemie International Edition. Available at: [Link]
-
Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement. PubMed. Available at: [Link]
-
Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry. Available at: [Link]
-
Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Available at: [Link]
-
Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. ResearchGate. Available at: [Link]
-
Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. Available at: [Link]
-
Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health. Available at: [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[2][6]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. MDPI. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. National Institutes of Health. Available at: [Link]
-
and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. National Institutes of Health. Available at: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
-
Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Stereocontrol in cyclophane synthesis: a photochemical method to overlap aromatic rings. Accounts of Chemical Research. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Finding relevant retrosynthetic disconnections for stereocontrolled reactions. ChemRxiv. Available at: [Link]
-
Chiral Drug Separation. ResearchGate. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. National Institutes of Health. Available at: [Link]
-
Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. ChemRxiv. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. National Institutes of Health. Available at: [Link]
-
Enantioselective synthesis of chiral BCPs. National Institutes of Health. Available at: [Link]
-
Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. National Institutes of Health. Available at: [Link]
-
Enantioselective Synthesis of Planar-Chiral Sulfur-Containing Cyclophanes by Chiral Sulfide Catalyzed Electrophilic Sulfenylation of Arenes. PubMed. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 2-Cyclohexylazepane for Preclinical Studies
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the scalable synthesis of 2-Cyclohexylazepane. We will explore a robust synthetic strategy, offering detailed protocols and addressing common challenges through a comprehensive troubleshooting section and frequently asked questions. Our focus is on providing practical, field-proven insights to ensure a smooth transition from bench-scale synthesis to the multi-gram quantities required for preclinical evaluation.
Strategic Overview: A Scalable Two-Step Synthesis
The selected synthetic route for 2-Cyclohexylazepane is designed for scalability, efficiency, and control. It begins with the commercially available and cost-effective starting material, ε-caprolactam. The core of the synthesis involves a Grignard reaction to introduce the cyclohexyl moiety, followed by a robust reduction to yield the final saturated heterocycle.
Caption: Overall synthetic workflow for 2-Cyclohexylazepane.
Detailed Experimental Protocols
Protocol 2.1: Step 1 - Synthesis of 2-Cyclohexyl-3,4,5,6-tetrahydro-2H-azepine
This procedure details the nucleophilic addition of a Grignard reagent to ε-caprolactam. The choice of tetrahydrofuran (THF) as a solvent is crucial for stabilizing the Grignard reagent.
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere.
-
ε-Caprolactam
-
Cyclohexylmagnesium bromide (2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
Reagent Preparation: Dissolve ε-caprolactam (1.0 eq) in anhydrous THF (approx. 3 M concentration) in the reaction flask.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add cyclohexylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The high exothermicity of the Grignard reaction requires careful management of the addition rate and efficient cooling.[1][2][3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting lactam is confirmed.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This step is also exothermic and must be performed with caution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic imine intermediate. The product is often used in the next step without further purification.
Protocol 2.2: Step 2 - Reduction to 2-Cyclohexylazepane
This step employs sodium borohydride, a milder and safer reducing agent than lithium aluminum hydride, making it more suitable for scale-up operations.
Materials & Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Crude 2-Cyclohexyl-3,4,5,6-tetrahydro-2H-azepine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve the crude imine intermediate (1.0 eq) from the previous step in methanol (approx. 0.5 M concentration) in the flask.
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (2.0 eq) portion-wise over 30-60 minutes. Vigorous gas evolution (hydrogen) will occur, so controlled addition is essential.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the imine intermediate.
-
Work-up: Carefully add deionized water to quench any unreacted NaBH₄.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue three times with dichloromethane.
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Cyclohexylazepane.
Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q1: The Grignard reaction in Step 1 fails to initiate or proceeds with very low yield. What are the likely causes and solutions?
A1: This is a common issue with Grignard reactions. The primary culprits are typically moisture, poor quality magnesium, or passive layers on the magnesium surface.
-
Cause 1: Presence of Moisture: Grignard reagents are extremely potent bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting lactam.
-
Solution: Ensure all glassware is rigorously dried. Use a freshly opened bottle of anhydrous THF or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone) prior to use. Dry the ε-caprolactam by azeotropic distillation with toluene or by drying under vacuum at 40-50 °C.[4]
-
-
Cause 2: Inactive Grignard Reagent: If using a commercially prepared solution, its titer may have decreased over time due to exposure to atmospheric moisture.
-
Solution: Always titrate the Grignard reagent before use to determine its exact molarity. A common method is titration against a known amount of iodine or a standard solution of a secondary alcohol like 2-butanol with 1,10-phenanthroline as an indicator.
-
-
Cause 3: Poor Mixing at Scale: In larger reactors, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Use a properly sized mechanical stirrer (not a magnetic stir bar) to ensure efficient mixing and heat transfer. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is recommended.[2]
-
Caption: Troubleshooting Decision Tree for Low Grignard Reaction Yield.
Q2: During the reduction in Step 2, I observe the formation of significant byproducts. What could they be and how can I prevent them?
A2: The primary byproduct concern during the reduction of the cyclic imine is over-reduction or side reactions if the temperature is not controlled.
-
Cause 1: Reaction Temperature Too High: While NaBH₄ is relatively mild, allowing the reaction to become too warm can lead to less selective reductions.
-
Solution: Maintain the reaction temperature at 0 °C during the addition of NaBH₄. Only allow the reaction to warm to room temperature after the initial, more vigorous phase is complete.
-
-
Cause 2: Impurities from Step 1: If the Grignard reaction was incomplete, unreacted ε-caprolactam could be carried over. NaBH₄ can reduce the lactam carbonyl, though slowly, leading to amino-alcohol impurities.
-
Solution: Ensure the Grignard reaction goes to completion. If significant starting material remains, consider a purification step (e.g., a quick silica plug) for the crude imine before proceeding to the reduction.
-
Q3: I am having difficulty purifying the final product, 2-Cyclohexylazepane. Standard silica gel chromatography is giving poor separation and recovery.
A3: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and sometimes irreversible adsorption.[5]
-
Solution 1: Basic-Treated Silica: Deactivate the silica gel by preparing a slurry with a small amount of a volatile base like triethylamine (~1-2% v/v) in your eluent system before packing the column. This neutralizes the acidic sites.[6]
-
Solution 2: Use Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for the purification of basic compounds like amines.
-
Solution 3: Salt Formation and Extraction: An alternative to chromatography is an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether) and extract with dilute aqueous HCl (e.g., 1 M). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.
-
Solution 4: Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent, scalable purification method that avoids chromatography altogether.
Frequently Asked Questions (FAQs)
Q1: What purity and quantity of 2-Cyclohexylazepane are typically required for preclinical studies?
A1: For initial preclinical toxicology studies (e.g., in vivo safety pharmacology and GLP toxicology), several hundred grams to a kilogram of the active pharmaceutical ingredient (API) may be required.[7][8] The purity standard is very high, typically >99.5%, with no single impurity greater than 0.1%.[9] All impurities above this threshold must be identified and characterized.
Q2: What analytical methods are suitable for characterizing the final product and in-process controls?
A2: A suite of analytical techniques is necessary:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure.
-
Purity: High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the standard for purity assessment.[10][11] Gas Chromatography (GC) can also be used.
-
In-Process Controls: TLC is excellent for rapid, qualitative monitoring of reaction progress at the bench. For scale-up, GC-MS or HPLC are more quantitative and reliable.
Q3: Are there any major safety concerns when scaling up this synthesis?
A3: Yes, several hazards must be managed:
-
Grignard Reaction: This reaction is highly exothermic and can lead to a runaway reaction if the addition rate or cooling is not properly controlled.[1][3] Furthermore, quenching the reaction releases flammable gases.
-
Sodium Borohydride Reduction: The reaction of NaBH₄ with methanol and the subsequent aqueous quench produces flammable hydrogen gas. The process must be conducted in a well-ventilated area, away from ignition sources.
-
Solvent Handling: Both THF and diethyl ether are highly flammable. Dichloromethane is a suspected carcinogen. All solvent handling should be performed in a fume hood with appropriate personal protective equipment (PPE).
Q4: Can I substitute Sodium Borohydride with a different reducing agent?
A4: Yes, other reducing agents can be used, but each has its own advantages and disadvantages for scale-up.
-
Lithium Aluminum Hydride (LiAlH₄): More powerful than NaBH₄ and will readily reduce the intermediate. However, it is significantly more hazardous, reacting violently with water and protic solvents. Its work-up procedure is also more complex and less "green."
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C or PtO₂ is a very clean and scalable method. However, it requires specialized high-pressure reactor equipment.
Data Summary
Table 1: Reagent Quantities for Different Synthesis Scales
| Reagent | 10g Scale | 100g Scale | 500g Scale | Molar Eq. |
| ε-Caprolactam | 10.0 g | 100.0 g | 500.0 g | 1.0 |
| Cyclohexylmagnesium Bromide (2.0M) | 53.0 mL | 530 mL | 2.65 L | 1.2 |
| Anhydrous THF | 30 mL | 300 mL | 1.5 L | - |
| Sodium Borohydride (NaBH₄) | 6.7 g | 67.0 g | 335.0 g | 2.0 |
| Methanol | 175 mL | 1.75 L | 8.75 L | - |
| Expected Yield (Pure Product) | ~11.5 g | ~115 g | ~575 g | ~70% |
References
- Benchchem. An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.
- Wikipedia. Caprolactam.
- Valco Group. Manufacturing process of Caprolactam.
- Master Organic Chemistry. Beckmann Rearrangement.
- AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- Wikipedia. Beckmann rearrangement.
- Green Chemistry (RSC Publishing). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids.
- Homework.Study.com. Propose a mechanism for the two-step synthesis of caprolactam, the monomer from which nylon 6 is...
- Scribd. Chemistry of Beckmann Rearrangement.
- RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- PNAS. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6).
- Benchchem. Overcoming challenges in the scale-up of 2-(4-Methylphenyl)propan-2-ol production.
- ACS Publications. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
- ACS Publications. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
- WuXi AppTec. What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules).
- Frontiers. Introduction to small molecule drug discovery and preclinical development.
- Google Patents. US5245004A - Anhydrous polymerization of caprolactam with catalyst, cocatalyst and activator.
- Beilstein Journals. Trichloroacetic acid fueled practical amine purifications.
- NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
- PubMed Central - NIH. Trichloroacetic acid fueled practical amine purifications.
- Biotage. Is there an easy way to purify organic amines?.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
- Google Patents. US3337630A - Process for the purification of amines.
- Pharmaron. Preclinical Bioanalysis Of Small Molecules.
- Google Patents. US5039784A - Process for an anionic melt polymerization of caprolactam with initiator, activator, coadjuvant and dispersing medium.
- ResearchGate. (PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Enamine. Grignard Reagents and Their N-analogues in the Synthesis of Tricyclic and Tetracyclic Cage-like Lactams.
- YouTube. SYNTHESIS OF CAPROLACTAM.
- Arkivoc. N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior.
- YouTube. How Is Nylon 6 Synthesized From Caprolactam?.
- New Journal of Chemistry (RSC Publishing). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy.
- ResearchGate. Synthesis of ϵ‐caprolactam derivatives.
- Arkivoc. N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior.
- PubMed. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples.
- PubMed Central - NIH. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
- PubMed Central - NIH. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
- MDPI. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
- ResearchGate. Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples.
- NIH. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective.
- ResearchGate. Harmonized Collaborative Validation of a Simultaneous and Multiple Determination Method for Nivalenol, Deoxynivalenol, T-2 Toxin, HT-2 Toxin, and Zearalenone in Wheat and Barley by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS).
- ResearchGate. Combining Radial and Continuous Flow Synthesis to Optimize and Scale-up the Production of Medicines.
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Technical Support Center: Purification of 2-Cyclohexylazepane and its Derivatives
Welcome to the technical support center for the purification of 2-Cyclohexylazepane and its diverse family of derivatives. As researchers and drug development professionals, you are aware that the successful isolation of pure, well-characterized compounds is paramount to experimental success and regulatory compliance. The unique physicochemical properties of cyclic amines like 2-Cyclohexylazepane—namely their basicity, potential for atmospheric oxidation, and often high boiling points—present distinct purification challenges.
This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific derivative. We will explore the three primary purification strategies: chromatography, distillation, and crystallization via salt formation, presented in a practical, question-and-answer format to address the common issues encountered in the laboratory.
Choosing Your Purification Strategy
The optimal purification technique is dictated by the specific properties of your 2-Cyclohexylazepane derivative and the nature of the impurities. Key factors include the compound's thermal stability, polarity, the boiling points of the components in the crude mixture, and whether the target molecule is chiral.
The following decision workflow provides a logical pathway for selecting the most appropriate primary purification method.
Caption: Decision workflow for selecting a purification technique.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the purification of 2-Cyclohexylazepane and its derivatives.
Q1: My purified amine is a clear oil, but it turns yellow or brown upon standing. Why is this happening and how can I prevent it?
Answer: This discoloration is a classic sign of oxidation.[1] Amines, particularly secondary amines like the azepane ring, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and heat. The oxidation products are often highly colored, higher molecular weight impurities.
Causality: The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophiles, including oxygen. This can lead to the formation of various byproducts.
Solutions:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Cold & Dark Storage: Keep the compound in a sealed vial, wrapped in aluminum foil or in an amber vial, and store it in a refrigerator or freezer.
-
Purify Before Use: For reactions sensitive to impurities, it is best practice to purify the amine immediately before use.[2] Distillation or passing it through a short plug of activated alumina can often remove colored impurities.
Q2: I'm trying to purify my compound using flash chromatography on silica gel, but I'm seeing significant streaking (tailing) of my product spot. What's wrong?
Answer: This is the most common problem when purifying basic compounds like amines on standard silica gel.[3] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column and elute slowly and broadly (tailing).[3]
Causality & Mitigation:
Caption: Mitigation of amine tailing on silica gel.
Solutions:
-
Mobile Phase Modifier: Add a small amount of a volatile competing base to your eluent. Typically, 0.1-1% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide in methanol is used. The modifier neutralizes the acidic silanol sites, allowing your compound to elute symmetrically.[3]
-
Amine-Functionalized Silica: Use a pre-packed column with an amine-functionalized stationary phase. This provides a basic surface that repels the basic analyte, preventing strong interactions and improving peak shape.[3]
-
Deactivated Silica: Treat standard silica gel with a solution of triethylamine in your non-polar solvent, then evaporate the solvent before packing the column.
Q3: My crude product is a high-boiling oil contaminated with non-polar impurities. How can I purify it without distillation?
Answer: This is an ideal scenario for purification via salt formation. By converting your basic amine into a salt, you dramatically increase its polarity, making it insoluble in non-polar organic solvents while the impurities remain dissolved.
Causality: Protonation of the amine nitrogen with an acid (like HCl) forms an ammonium salt (R₃N-H⁺ Cl⁻). This ionic species is highly polar and typically precipitates from non-polar or moderately polar organic solvents like diethyl ether, hexane, or ethyl acetate.
Solution: Purification via Hydrochloride Salt Formation
-
Dissolve your crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in diethyl ether (commercially available, or can be prepared by bubbling HCl gas through anhydrous ether) dropwise while stirring.
-
The hydrochloride salt of your amine will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove any remaining non-polar impurities.[4]
-
To recover the pure free amine, dissolve the salt in water, make the solution basic with NaOH or Na₂CO₃, and extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and evaporate the solvent.
A modern alternative involves using trichloroacetic acid (TCA) to precipitate the amine salt, which can then be isolated. The free amine is regenerated by gentle heating, which causes the TCA to decompose into volatile chloroform and CO₂, simplifying the workup.[5]
Q4: My 2-Cyclohexylazepane derivative is chiral. How can I separate the enantiomers?
Answer: The separation of enantiomers requires a chiral environment. Since enantiomers have identical physical properties (boiling point, solubility, polarity) in an achiral environment, standard techniques like distillation or regular flash chromatography will not work.[6] Chiral chromatography is the method of choice.
Causality: Chiral chromatography utilizes a chiral stationary phase (CSP). The enantiomers of your compound form transient, diastereomeric complexes with the CSP. One enantiomer will have a stronger interaction and thus a longer retention time, allowing for separation.[7]
Solutions:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for analytical and preparative-scale separation of enantiomers.[8] A wide variety of CSPs are commercially available, based on polysaccharides, proteins, or Pirkle-type phases.[7] Method development involves screening different columns and mobile phases to find a system that provides baseline resolution.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.
In-Depth Protocols & Troubleshooting Guides
Guide 1: Flash Column Chromatography of Basic Amines
Scenario: You need to separate your 2-Cyclohexylazepane derivative from impurities of similar polarity.
Detailed Step-by-Step Protocol:
-
TLC Method Development:
-
Develop a solvent system using thin-layer chromatography (TLC) that gives your product an Rf value between 0.15 and 0.40.[9] A good starting point for many amines is a mixture of hexanes and ethyl acetate.
-
To the developing chamber, add a few drops of triethylamine or ammonium hydroxide to see if it improves the spot shape.
-
Once you have a good solvent system, add 0.5% triethylamine to the bulk mobile phase you will use for the column.
-
-
Column Packing & Equilibration:
-
Select an appropriately sized silica gel column for your sample amount.
-
Equilibrate the column by flushing it with at least 5 column volumes of your prepared mobile phase (containing the triethylamine).
-
-
Sample Loading:
-
Liquid Loading: If your compound is soluble in the mobile phase, dissolve it in a minimal amount of the eluent and load it directly onto the column.
-
Dry Loading (Recommended for Poor Solubility): Dissolve your crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of the column.[9]
-
-
Elution & Fraction Collection:
-
Work-up:
-
Combine the pure fractions and evaporate the solvent. The triethylamine is volatile and will typically be removed under high vacuum.
-
Troubleshooting Chromatography:
| Problem | Probable Cause | Solution |
| Compound won't elute, even with polar solvent. | Strong interaction with silica; compound might be too polar. | 1. Increase the amount of modifier (e.g., up to 2% Et₃N).2. Switch to a more polar solvent system (e.g., Dichloromethane/Methanol).3. Consider using reversed-phase chromatography or an alternative purification method like crystallization. |
| Poor separation from an impurity. | Insufficient selectivity of the mobile phase. | 1. Try a different solvent system (e.g., substitute ethyl acetate with acetone or MTBE to alter selectivity).2. Run a shallower gradient to increase resolution between closely eluting peaks. |
| Product decomposes on the column. | The compound is sensitive to the acidic silica. | 1. Use amine-functionalized or deactivated silica.2. Work quickly and avoid leaving the compound on the column for extended periods. Flash chromatography's speed helps protect sensitive compounds.[10] |
Guide 2: Purification by Vacuum Distillation
Scenario: Your 2-Cyclohexylazepane derivative is a thermally stable liquid with a boiling point significantly different from the impurities.
Detailed Step-by-Step Protocol:
-
System Setup:
-
Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.
-
Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
-
Procedure:
-
Place the crude amine in the distilling flask.
-
Slowly apply vacuum to the system. Be mindful of initial bumping or foaming.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask using an oil bath for uniform temperature control.
-
Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature and pressure. Many amines are prone to degradation at high temperatures, so using a vacuum lowers the boiling point to a safer temperature.[12]
-
Discard the initial forerun and stop the distillation before all the material in the flask has evaporated to avoid distilling over high-boiling impurities.
-
Troubleshooting Distillation:
| Problem | Probable Cause | Solution |
| Bumping / Uncontrolled Boiling | Uneven heating or insufficient nucleation sites. | 1. Ensure vigorous stirring with a magnetic stir bar.2. Apply vacuum before heating.3. Heat slowly and evenly with an oil bath. |
| Product Darkens in Distilling Flask | Thermal decomposition or oxidation. | 1. Increase the vacuum (lower the pressure) to further reduce the boiling point.[12]2. Ensure the system is free of air leaks to prevent oxidation at high temperatures.3. If decomposition persists, distillation is not a suitable method. Use chromatography or crystallization. |
| No Product Distilling Over | Boiling point is too high for the current vacuum/temperature, or the compound is a solid. | 1. Check for leaks in the vacuum system.2. Use a stronger vacuum pump.3. Increase the heating bath temperature, but do not exceed the decomposition temperature of the compound. |
Data Summary Table
| Purification Technique | Primary Application | Advantages | Disadvantages |
| Flash Chromatography | Separation of mixtures based on polarity. | Fast, versatile, applicable to a wide range of compounds, can be automated. | Requires solvents, can be costly on a large scale, not suitable for separating compounds with identical polarity. |
| Vacuum Distillation | Purification of thermally stable liquids from non-volatile or very high-boiling impurities.[12] | Excellent for large quantities, cost-effective, removes non-volatile salts and baseline impurities effectively. | Requires the compound to be thermally stable, not effective for separating compounds with close boiling points.[12] |
| Crystallization / Salt Formation | Purification of solids or oils that can form crystalline salts.[4] | Can provide very high purity material, excellent for removing isomers or impurities with different solubility, scalable. | Yield can be lost in the mother liquor, requires screening for suitable solvents/salt forms, not all compounds crystallize easily.[13] |
| Chiral Chromatography (HPLC/SFC) | Separation of enantiomers from a racemic mixture.[8] | The only reliable method for separating enantiomers on a lab scale. | Requires specialized and expensive columns and equipment, method development can be time-consuming. |
References
-
Jacquet, O., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–233. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. [Link]
- Google Patents. (1976).
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264. [Link]
-
Hermansson, J. (1985). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. Journal of Chromatography A, 325, 379-389. [Link]
-
Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. [Link]
-
Smith Scholarworks. (n.d.). Synthesis and purification of 2,6-dimethylcyclohexanol for application as a general anesthetic. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
Stewart, S. M. (2021). Dehydration of Cyclohexanol: Purification. YouTube. [Link]
-
Panda, S. S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234. [Link]
- Google Patents. (1967).
-
Sciencemadness Discussion Board. (2020). Stability of amines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
ResearchGate. (2018). Distillation and concentration process design for removal of heat stable salts in amine solution. [Link]
-
MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. [Link]
-
Raghunathpur College. (n.d.). Amines -preparation and separation. [Link]
-
MDPI. (2019). Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. [Link]
-
orochemtech. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography - Complete Presentation. YouTube. [Link]
-
ResearchGate. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Jakobs, M. (2021). Troubleshooting Amine Systems. YouTube. [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]
-
Refining Online. (n.d.). Amine Best Practices Guidelines. [Link]
-
Phenomenex. (n.d.). Chirex Chiral HPLC Applications. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
- Google Patents. (2007). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. US7268256B2.
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
The Royal Society of Chemistry. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]
-
LCGC International. (n.d.). Flash Chromatography. [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Managing air and moisture sensitivity in 2-Cyclohexylazepane reactions
Welcome to the technical support center for 2-Cyclohexylazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and reacting with this sterically hindered secondary amine. Given its structure, 2-Cyclohexylazepane's reactivity can be significantly influenced by its sensitivity to atmospheric conditions. This resource provides practical, field-tested advice to ensure the integrity of your experiments and the success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My bottle of 2-Cyclohexylazepane has turned a pale yellow/brown. Is it still usable?
Discoloration is a common indicator of amine oxidation. Secondary amines can undergo air oxidation, which is often accelerated by light, leading to the formation of colored impurities such as N-oxides. While minor discoloration may not always signify substantial degradation, it is a warning sign that the reagent's purity has been compromised. For sensitive reactions, using a discolored reagent without purification is not recommended as it can lead to lower yields and the formation of unwanted byproducts.
Q2: I am observing inconsistent yields in my reaction with 2-Cyclohexylazepane. Could air or moisture be the culprit?
Absolutely. Inconsistent yields are a classic symptom of using an air and moisture-sensitive reagent without proper precautions. Several factors could be at play:
-
Reagent Degradation: The 2-Cyclohexylazepane may have partially degraded upon storage due to exposure to air and moisture.
-
Reaction with CO2: Secondary amines can react with atmospheric carbon dioxide to form carbamate salts. This reaction consumes your amine, effectively reducing its concentration and leading to lower yields.
-
Moisture Quenching: If your reaction involves moisture-sensitive intermediates or other reagents (e.g., organometallics, acid chlorides), any water present in the 2-Cyclohexylazepane or the reaction solvent will quench these species, thereby inhibiting the desired transformation.
Q3: What are the primary degradation pathways for 2-Cyclohexylazepane when exposed to air and moisture?
As a secondary amine, 2-Cyclohexylazepane is susceptible to several degradation pathways in the presence of air and moisture:
-
Oxidation: The lone pair on the nitrogen atom is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of the corresponding N-oxide or other oxidation products. This process can be catalyzed by light and trace metal impurities.
-
Reaction with Carbon Dioxide: The basic nitrogen atom can react with atmospheric CO2 to form a solid carbamate salt. This is a common issue with stored amines and can often be observed as a white precipitate.
-
Formation of Nitrosamines: In the presence of nitrogen oxides (NOx), which can be present in polluted air, secondary amines can form N-nitrosamines, which are often carcinogenic.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-Cyclohexylazepane and provides actionable solutions.
Issue 1: Low or No Reaction Conversion
-
Possible Cause: The nucleophilicity of your 2-Cyclohexylazepane is diminished due to degradation, or other reagents in your reaction are being consumed by impurities. The bulky cyclohexyl group can also sterically hinder its reactivity.[3]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, analyze your 2-Cyclohexylazepane via NMR or GC-MS to check for impurities. If significant degradation is observed, purify the amine.
-
Purification Protocol: For liquid amines like 2-Cyclohexylazepane, vacuum distillation is an effective purification method. Distilling from a suitable drying agent like potassium hydroxide (KOH) pellets can remove both water and acidic impurities.
-
Inert Atmosphere is Crucial: Always handle the purified amine under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.[4]
-
Solvent and Reagent Purity: Ensure all solvents and other reagents are rigorously dried and deoxygenated before use.
-
Issue 2: Formation of Insoluble Material in the Reaction Flask
-
Possible Cause: This is often due to the formation of carbamate salts from the reaction of 2-Cyclohexylazepane with atmospheric CO2.
-
Troubleshooting Steps:
-
Strict Inert Atmosphere: The most effective solution is prevention. Ensure your reaction is set up under a positive pressure of an inert gas.
-
Solvent Degassing: De-gas your solvents prior to use. A common method is the "freeze-pump-thaw" technique, which should be repeated at least three times.
-
Filtration: If insoluble material has already formed, it can often be removed by filtration under an inert atmosphere. However, this does not solve the issue of consumed reagent.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: The basicity of the amine can cause issues during chromatographic purification on silica gel, which is acidic.[5][6] This can lead to peak tailing, irreversible adsorption, or even degradation of the product on the column.
-
Troubleshooting Steps:
-
Base-Treated Silica: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent system (typically 1-2%).
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized silica).[5]
-
Aqueous Workup: A carefully planned aqueous workup can help remove the unreacted amine and some polar byproducts before chromatography. An acidic wash (e.g., dilute HCl) will protonate the amine, making it water-soluble. Be sure your desired product is stable to acidic conditions.
-
Experimental Protocols
Protocol 1: Purification of 2-Cyclohexylazepane by Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Drying Agent: Add a few pellets of potassium hydroxide (KOH) to the distillation flask containing the crude 2-Cyclohexylazepane. Caution: Ensure compatibility of the drying agent with your amine.
-
Inert Atmosphere: Connect the apparatus to a Schlenk line and place it under an inert atmosphere of nitrogen or argon.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point for 2-Cyclohexylazepane under the applied pressure.
-
Storage: Store the purified amine in a sealed flask under an inert atmosphere, preferably in a freezer.
Protocol 2: Setting up a Reaction Under Inert Atmosphere
This protocol outlines the use of a Schlenk line for reactions involving 2-Cyclohexylazepane.
Caption: Diagram of a Schlenk line setup for inert atmosphere reactions.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C overnight) and assembled while still hot, then allowed to cool under a stream of dry nitrogen or argon.
-
Purging the System: Connect the reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-fill" cycle at least three times to ensure all atmospheric gases are removed.
-
Solvent Addition: Add your anhydrous, deoxygenated solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add the 2-Cyclohexylazepane and any other reagents using a gas-tight syringe through a rubber septum.
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.
Data Summary
Table 1: Recommended Drying Agents for Solvents Commonly Used with Amines
| Drying Agent | Compatible With Amines? | Notes |
| Potassium Hydroxide (KOH) | Yes | Excellent for drying basic compounds like amines. |
| Calcium Hydride (CaH2) | Yes | A powerful drying agent, but reacts to produce hydrogen gas. Use with caution. |
| Molecular Sieves (3Å or 4Å) | Yes | Good for removing residual water. Must be activated before use. |
| Sodium Sulfate (Na2SO4) | Yes | Lower drying capacity, best for pre-drying. |
| Magnesium Sulfate (MgSO4) | Yes | Slightly acidic, use with caution for highly sensitive amines. |
| Calcium Chloride (CaCl2) | No | Can form adducts with amines. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting reactions with 2-Cyclohexylazepane.
References
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. [Link]
- Google Patents. (1975).
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
ResearchGate. (n.d.). Synthesis of bulky secondary amines. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
Chemical and Pharmaceutical Bulletin. (1999). Effect of Oxygen on the Reaction of Secondary Amines with Nitric Oxide. [Link]
-
YouTube. (2019). 05.03 General Reactivity of Amines. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
ResearchGate. (2000). ChemInform Abstract: Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. [Link]
-
ResearchGate. (2014). Microbial oxidation of amines. Partial purification of a mixed-function secondary-amine oxidase system from Pseudomonas aminovorans that contains an enzymically active cytochrome-P-420-type haemoprotein. [Link]
-
Chemistry LibreTexts. (2022). 24.7: Reactions of Amines. [Link]
-
Michigan State University Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
Sources
Technical Support Center: Catalyst Integrity in 2-Cyclohexylazepane Synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Cyclohexylazepane. It provides in-depth troubleshooting advice and frequently asked questions regarding catalyst poisoning and deactivation, common challenges in this synthetic process. Our focus is on providing practical, scientifically-grounded solutions to maintain high catalyst efficacy and ensure reproducible outcomes.
Introduction to the Catalytic Landscape of 2-Cyclohexylazepane Synthesis
The synthesis of 2-Cyclohexylazepane is most commonly achieved through the reductive amination of cyclohexanone with an appropriate azepane precursor. This reaction is critically dependent on the performance of heterogeneous catalysts, typically those based on noble metals such as palladium (e.g., Pd/C) and rhodium (e.g., Rh-Ni/SiO2).[1][2][3] The efficiency and longevity of these catalysts are paramount for a successful and economical synthesis. However, the catalytic activity can be compromised by various deactivation mechanisms, leading to diminished yields, altered selectivity, and increased production costs.
This support center will delve into the primary modes of catalyst deactivation—poisoning, fouling, and sintering—and provide a structured approach to diagnosing and mitigating these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the synthesis of 2-Cyclohexylazepane.
Issue 1: Gradual or Sudden Loss of Catalytic Activity
Question: My reaction yield has significantly dropped over several runs, or has completely stalled in the current batch. What are the likely causes and how can I troubleshoot this?
Answer: A decline in catalytic activity is a classic sign of deactivation. The root cause can generally be attributed to poisoning, fouling, or changes in the catalyst's physical structure.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 2-Cyclohexylazepane Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of diseases.[1][2][3] The conformational flexibility of the seven-membered ring is often critical for bioactivity, making it an attractive starting point for novel drug design.[4] One such derivative, the naturally occurring (-)-balanol, which contains an azepane ring, has demonstrated potency as an ATP-competitive inhibitor of protein kinase C (PKC), highlighting the potential of this structural class in kinase inhibitor development.[4]
This guide presents a comprehensive, multi-faceted strategy for validating the mechanism of action (MoA) of a novel hypothetical compound, "Cmpd-A," a 2-Cyclohexylazepane derivative designed as a selective inhibitor of a key oncogenic kinase, which we will refer to as "Kinase-Y."
Rigorous MoA validation is a cornerstone of drug discovery. It confirms on-target efficacy, helps predict potential off-target toxicities, and provides the mechanistic rationale required for clinical development.[5] Our approach is built on a logical progression of experiments, from confirming direct physical binding to the target, to quantifying functional inhibition, and finally, to verifying the intended downstream effects in a cellular context. For comparative analysis, we will benchmark Cmpd-A against "Cmpd-B," a known, well-characterized inhibitor of Kinase-Y.
Part 1: Establishing Direct Target Engagement
The first and most critical step is to prove that Cmpd-A physically interacts with its intended target, Kinase-Y. We will employ two orthogonal, gold-standard techniques to build a robust body of evidence.
Biophysical Confirmation of Binding with Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during the binding event between a ligand (Cmpd-A) and its target protein (Kinase-Y).[6][7] This label-free method provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).[8][9][10] This data is invaluable for confirming a direct interaction and guiding structure-activity relationship (SAR) studies.[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Express and purify recombinant Kinase-Y protein to >95% purity.
-
Prepare a 20 µM solution of Kinase-Y in a suitable, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 200 µM solution of Cmpd-A in the identical, matched buffer to avoid heat of dilution artifacts.
-
-
Instrumentation & Setup:
-
Thoroughly clean the ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Load the Kinase-Y solution into the sample cell and the Cmpd-A solution into the injection syringe.
-
Equilibrate the system to 25°C.
-
-
Titration:
-
Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections of Cmpd-A into the sample cell at 150-second intervals.
-
Record the differential power (DP) required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of Cmpd-A to Kinase-Y.
-
Fit the resulting binding isotherm to a one-site binding model to determine K D, n, and ΔH.[7]
-
In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
While ITC confirms binding to a purified protein, it is crucial to demonstrate that the compound engages its target within the complex milieu of a living cell.[11] CETSA is an invaluable tool for this purpose.[5][12] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[12][13][14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA workflow to determine in-cell target engagement.
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment:
-
Culture cancer cells known to express Kinase-Y (e.g., SK-HEP-1 human liver cancer cells) to ~80% confluency.[15]
-
Treat cells with 10 µM Cmpd-A, 10 µM Cmpd-B, or a DMSO vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[13]
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Kinase-Y in each sample by Western blot using a specific anti-Kinase-Y antibody.
-
Comparative Data: Target Engagement
The data from these experiments can be summarized to directly compare the target engagement profiles of Cmpd-A and Cmpd-B.
| Parameter | Compound A (Cmpd-A) | Compound B (Cmpd-B) | Rationale |
| ITC Binding Affinity (K D) | 25 nM | 15 nM | Measures direct binding strength to purified Kinase-Y. |
| CETSA Thermal Shift (ΔT agg) | +5.2 °C | +6.0 °C | Quantifies target stabilization in intact cells, confirming engagement in a physiological context. |
Part 2: Quantifying Functional Inhibition
Having confirmed that Cmpd-A binds Kinase-Y, the next step is to quantify its functional consequence: the inhibition of the kinase's enzymatic activity.
In Vitro Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for measuring kinase activity.[16] The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase.[17] A terbium-labeled antibody that specifically binds the phosphorylated substrate is added, and upon binding, FRET occurs between the terbium donor and the fluorescein acceptor.[16][17] An inhibitor will block substrate phosphorylation, leading to a decrease in the TR-FRET signal.[18][19]
Signaling Pathway: TR-FRET Kinase Assay Principle
Caption: Cmpd-A inhibits Kinase-Y, blocking downstream substrate phosphorylation.
Experimental Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Culture and Treatment:
-
Seed cancer cells and grow overnight.
-
Starve cells (e.g., in serum-free media) for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with a dose-range of Cmpd-A, Cmpd-B, or DMSO for 1 hour.
-
Stimulate the Kinase-Y pathway with the appropriate growth factor for 15 minutes.
-
-
Lysis and Protein Quantification:
-
Immediately place plates on ice and wash with cold PBS.
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. [20] * Determine protein concentration for each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. [20] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-Z (p-Substrate-Z).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for total Substrate-Z and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation status, not protein loading. [21]
-
Comparative Data: Functional Inhibition
| Parameter | Compound A (Cmpd-A) | Compound B (Cmpd-B) | Rationale |
| Biochemical IC50 (Kinase-Y) | 30 nM | 20 nM | Measures potency against the isolated enzyme. |
| Cellular IC50 (p-Substrate-Z) | 150 nM | 100 nM | Measures on-target potency in a cellular environment, reflecting cell permeability and target engagement. |
Conclusion: Building a Self-Validating MoA Narrative
References
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Title: Isothermal titration calorimetry in drug discovery. Source: PubMed, National Library of Medicine. URL: [Link]
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Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: PubMed, National Library of Medicine. URL: [Link]
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Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Source: BMG Labtech. URL: [Link]
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Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology. URL: [Link]
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Title: LanthaScreen Technology on microplate readers. Source: BMG Labtech. URL: [Link]
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Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Source: White Rose Research Online. URL: [Link]
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Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments. URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol. URL: [Link]
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Title: LanthaScreen. Source: DnaTube.com. URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology. URL: [Link]
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Title: Detection of Phosphorylated Proteins by Western Blotting. Source: Bio-Rad Antibodies. URL: [Link]
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Title: Pan/Phospho Analysis for Western Blot Normalization. Source: LI-COR Biosciences. URL: [Link]
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Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Source: ResearchGate. URL: [Link]
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Title: Isothermal Titration Calorimetry (ITC). Source: Sygnature Discovery. URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: ScienceDirect. URL: [Link]
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Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Source: PubMed, National Library of Medicine. URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central, National Library of Medicine. URL: [Link]
-
Title: Recent Advances on the Synthesis of Azepane‐Based Compounds. Source: ResearchGate. URL: [Link]
-
Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Source: PubMed Central, National Library of Medicine. URL: [Link]
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Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Source: PubMed Central, National Library of Medicine. URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. URL: [Link]
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Title: CETSA. Source: Pelago Bioscience. URL: [Link]
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Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Azepane-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and synthetic tractability.[1] This versatile core is present in numerous approved drugs and clinical candidates targeting a wide array of protein classes. However, achieving target selectivity remains a critical challenge in the development of any new therapeutic agent. Off-target effects can lead to unforeseen toxicity or reduced efficacy, making a thorough understanding of a compound's cross-reactivity profile essential.[2]
This guide provides a comparative analysis of the cross-reactivity profiles of azepane-based inhibitors, with a focus on two prominent enzyme families where this scaffold has been successfully employed: Cathepsin cysteine proteases and Dipeptidyl Peptidase 4 (DPP-4) . We will explore the structural determinants of selectivity, compare the performance of representative compounds, and provide detailed protocols for key assays to empower researchers in their own drug discovery efforts.
The Azepane Scaffold: A Double-Edged Sword of Flexibility and Promiscuity
The conformational diversity of the azepane ring allows it to adopt various shapes, enabling it to bind to a wide range of protein targets.[1] This adaptability is a key reason for its "privileged" status, but it also presents a significant challenge. The same flexibility that allows for potent on-target binding can also facilitate binding to unintended, structurally related off-targets. Therefore, medicinal chemistry efforts are often focused on introducing specific substituents to the azepane ring to lock it into a bioactive conformation that favors binding to the desired target while disfavoring interactions with others.[1]
Case Study 1: Cathepsin Inhibitors - A Balancing Act of Potency and Selectivity
Cathepsins are a family of proteases with diverse physiological roles, and their dysregulation is implicated in various diseases, including osteoporosis, arthritis, and cancer. Several azepanone-based inhibitors have been developed that target specific cathepsins.[3][4][5]
Structural Determinants of Selectivity
The selectivity of azepanone-based cathepsin inhibitors is largely dictated by the nature of the substituents at the P2 and P3 positions of the inhibitor, which interact with the corresponding S2 and S3 pockets of the enzyme's active site.
-
P2 Substituent: The size and nature of the P2 substituent are critical for differentiating between cathepsins. For example, to achieve selectivity for Cathepsin S over Cathepsin K and L, a 1-methylcyclohexyl alanine at the P2 position has been shown to be effective.[5]
-
P3 Substituent: The P3 element can also significantly influence selectivity. Incorporation of a P3 quinoline-8-carboxamide or a naphthylene-1-carboxamide can increase selectivity for Cathepsin L over Cathepsin K.[4]
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity and selectivity of representative azepanone-based cathepsin inhibitors.
| Compound ID | Target Cathepsin | Ki (nM) | Selectivity vs. Cathepsin K | Selectivity vs. Cathepsin L | Reference |
| Compound 20 | Cathepsin K | 0.16 | - | High | [3] |
| Compound 24 | Cathepsin K | 0.0048 | - | High | [3] |
| Compound 15 | Cathepsin L | 0.43 | >100-fold | - | [4] |
| Compound 39 | Cathepsin S | Potent (IC50) | Selective | Selective | [5] |
Note: Quantitative selectivity data is often presented as a ratio of Ki or IC50 values.
Visualizing the Inhibition Pathway
Caption: Azepanone inhibitor binding to the cathepsin active site.
Case Study 2: DPP-4 Inhibitors - The Quest for Gliptin Alternatives
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," are a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[6][7] The development of novel DPP-4 inhibitors with different scaffolds, including those containing azepane-like rings, is an active area of research.[6]
Structural Determinants of Selectivity
DPP-4 belongs to a family of serine proteases that includes DPP-8 and DPP-9. Cross-reactivity with these related enzymes is a potential concern. Selectivity for DPP-4 is often achieved by designing inhibitors that interact with specific residues in the S1 and S2 pockets of the enzyme's active site. While specific examples of "2-Cyclohexylazepane" DPP-4 inhibitors are not prominent in the literature, the principles of achieving selectivity through scaffold modification and substituent variation are the same.
Comparative Cross-Reactivity Data
The following table illustrates the inhibitory activity and selectivity of a novel DPP-4 inhibitor compared to the well-established drug, sitagliptin.
| Compound ID | Target | IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |
| Neogliptin (12a) | DPP-4 | 16.8 | High | High | [6] |
| Sitagliptin | DPP-4 | ~19 | High | High | [7] |
| Vildagliptin | DPP-4 | ~62 | High | High | [8] |
Visualizing the DPP-4 Inhibition Pathway
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of inhibitor cross-reactivity requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based and in vivo studies.
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the IC50 of an inhibitor against a panel of related enzymes.
Principle: The assay measures the rate of cleavage of a fluorogenic substrate by the target enzyme. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human enzymes (e.g., Cathepsin K, L, S, B; DPP-4, 8, 9)
-
Fluorogenic substrates (e.g., Z-FR-AMC for cathepsins; H-Gly-Pro-AMC for DPPs)
-
Assay buffer (specific to the enzyme family)
-
Test inhibitor and reference compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and reference compounds in DMSO.
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in assay buffer.
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well.
-
Add 1 µL of the serially diluted compounds.
-
Add 25 µL of the diluted enzyme solution to initiate the reaction (or pre-incubate inhibitor and enzyme if time-dependent inhibition is suspected).
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the fluorogenic substrate to start the reaction.
-
-
Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Cultured cells expressing the target protein(s)
-
Test inhibitor
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a suitable detection method (e.g., Western blotting).
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble protein as a function of temperature.
-
Determine the Tm for both the vehicle- and inhibitor-treated samples. A shift in the Tm indicates target engagement.
-
Visualizing the Cross-Reactivity Workflow
Caption: A typical workflow for assessing inhibitor cross-reactivity.
Conclusion and Future Perspectives
The azepane scaffold will undoubtedly continue to be a valuable starting point for the design of novel inhibitors against a wide range of therapeutic targets. As our understanding of the structural biology of these targets deepens, so too will our ability to rationally design azepane-based compounds with improved selectivity profiles. The integration of computational modeling with empirical testing, as outlined in this guide, will be crucial in mitigating the risks of off-target effects and accelerating the development of safer and more effective medicines. The key to unlocking the full potential of this privileged scaffold lies in a comprehensive and early assessment of cross-reactivity, ensuring that the final drug candidate is not only potent but also highly selective for its intended target.
References
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Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380-1395*. [Link]
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Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human cathepsin L. Bioorganic & Medicinal Chemistry Letters, 11(10), 1269-1272*. [Link]
-
Marquis, R. W., et al. (2002). Azepanone-based inhibitors of human cathepsin S: optimization of selectivity via the P2 substituent. Bioorganic & Medicinal Chemistry, 10(10), 3157-3166*. [Link]
-
ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]
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Mishra, A., et al. (2019). Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. Journal of Computational Biology, 26(12), 1470-1486. [Link]
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Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 436-462. [Link]
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Baskin, E. P., et al. (2016). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 21(11), 1461. [Link]
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Sławiński, J., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116743. [Link]
-
Biftu, T., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 323-326. [Link]
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PatSnap. (2025). How can off-target effects of drugs be minimised?. PatSnap Synapse. [Link]
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Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.
-
Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 23(13), 1246-1268. [Link]
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The Ascendancy of C2-Symmetric Auxiliaries: A Comparative Benchmark of 2-Cyclohexylazepane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Selecting the Optimal Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for robust and predictable stereochemical control is paramount. Chiral auxiliaries have long stood as a reliable and powerful strategy for the introduction of chirality, enabling the construction of complex, enantiomerically pure molecules. While the field has been dominated by stalwarts such as Evans' oxazolidinones and Oppolzer's sultams, a new generation of auxiliaries continues to emerge, offering unique advantages. This guide provides a comprehensive technical comparison of the C2-symmetric chiral auxiliary, 2-Cyclohexylazepane, benchmarked against its well-established counterparts. We will delve into the mechanistic underpinnings of stereocontrol, present available performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Principle of Chiral Auxiliaries: A Foundation of Stereocontrol
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] The auxiliary imparts its stereochemical information onto the substrate, and after the desired chiral center is created, it is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to direct the formation of one diastereomer in high excess.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.[2]
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield and without loss of enantiomeric purity.
-
Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on a well-understood mechanistic model.
A New Contender: The Rationale for 2-Cyclohexylazepane
2-Cyclohexylazepane belongs to the class of C2-symmetric chiral amines, which have garnered significant interest as chiral auxiliaries.[3][4] The C2-symmetry can simplify the analysis of transition states by reducing the number of possible competing diastereomeric pathways. The seven-membered azepane ring, coupled with the bulky cyclohexyl group, is designed to create a well-defined and sterically hindered environment to effectively shield one face of a reactive intermediate, such as an enolate.
Performance in Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction and a key testing ground for the efficacy of chiral auxiliaries. While direct, side-by-side comparative studies benchmarking 2-Cyclohexylazepane are limited in the public domain, we can extrapolate and compare its potential performance with established auxiliaries based on data from related systems and general principles.
A study on the diastereoselective alkylation of chiral tetrazolo[1,5a]azepines, which feature a similar seven-membered ring system, demonstrated high levels of diastereoselectivity.[5] For instance, the methylation of a C4-methyl-substituted tetrazole proceeded with the formation of a single diastereomer.[5] This suggests that the conformational rigidity of the seven-membered ring can effectively transmit stereochemical information.
Below is a table comparing the typical performance of established chiral auxiliaries in the asymmetric alkylation of N-acyl derivatives.
| Chiral Auxiliary | Electrophile | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Benzyl Bromide | N-Propionyl | >98% | 90-95% | [6] |
| Oppolzer's Sultam | Methyl Iodide | N-Propionyl | >98% | 85-95% | [6] |
| Meyers' Chiral Formamidine | n-Butyl Iodide | Tetrahydroisoquinoline | >98% | 80-90% | [7] |
| Hypothetical 2-Cyclohexylazepane | Alkyl Halide | N-Acyl | High (expected) | Good (expected) | N/A |
Note: Data for 2-Cyclohexylazepane is hypothetical and based on the performance of structurally related auxiliaries. Further experimental validation is required.
The Asymmetric Aldol Reaction: Constructing Key Stereocenters
The aldol reaction is another cornerstone of organic synthesis for the creation of β-hydroxy carbonyl compounds with new stereocenters.[8] The stereochemical outcome of aldol reactions is highly dependent on the geometry of the enolate (Z vs. E) and the ability of the chiral auxiliary to direct the approach of the aldehyde.
Evans' oxazolidinones are renowned for their ability to generate Z-enolates, which typically lead to syn-aldol products with excellent diastereoselectivity.[9] Similarly, Oppolzer's sultams also provide high levels of stereocontrol in aldol reactions.[10]
| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | Isobutyraldehyde | N-Propionyl | >99:1 | 80-90% | [9] |
| Oppolzer's Sultam | Benzaldehyde | N-Acetyl | >95:5 | 70-85% | [10] |
| Hypothetical 2-Cyclohexylazepane | Various | N-Acyl | High (expected) | Good (expected) | N/A |
Note: Data for 2-Cyclohexylazepane is hypothetical and based on the expected performance of a C2-symmetric amine auxiliary. Experimental verification is necessary.
Mechanistic Insights: The Origin of Stereoselectivity
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the energetic differences between diastereomeric transition states.
Evans' Oxazolidinone: The predictable stereoselectivity of Evans' auxiliaries arises from the formation of a chelated Z-enolate, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, directing the electrophile to the opposite face.
Oppolzer's Sultam: Oppolzer's sultam also operates through the formation of a chelated enolate. The rigid camphor backbone creates a highly asymmetric environment, with one face of the enolate being effectively blocked by one of the sulfonyl oxygens.
2-Cyclohexylazepane (Proposed): For an N-acyl derivative of 2-cyclohexylazepane, it is proposed that the lithium enolate would adopt a conformation where the bulky cyclohexyl group at the C2 position of the azepane ring sterically shields one face of the enolate. The C2-symmetry of the auxiliary would simplify the conformational landscape, leading to a strong preference for one transition state over the other.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the key stages of employing a chiral auxiliary in asymmetric synthesis.
Attachment of the Chiral Auxiliary (General Procedure for N-Acylation)
-
To a solution of the chiral auxiliary (e.g., 2-Cyclohexylazepane, 1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar), add a base (e.g., triethylamine, 1.5 equiv.).
-
Slowly add the desired acyl chloride (1.1 equiv.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-acyl auxiliary by flash column chromatography on silica gel.
Diastereoselective Alkylation of N-Acyl 2-Cyclohexylazepane (Hypothetical Procedure)
-
To a solution of the purified N-acyl-2-cyclohexylazepane (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equiv.) dropwise.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., alkyl halide, 1.2 equiv.) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as determined by TLC analysis.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the desired diastereomer by flash column chromatography.
Cleavage of the Chiral Auxiliary
The choice of cleavage method depends on the desired functional group in the final product.
-
For Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in a mixture of THF and water is a common and effective method.[2]
-
For Alcohols: Reductive cleavage using a hydride reagent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will yield the corresponding primary alcohol.
-
For Aldehydes: Reduction with diisobutylaluminium hydride (DIBAL-H) at low temperature can provide the aldehyde.
Visualization of the Workflow
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion: Choosing the Right Tool for the Job
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Evans' oxazolidinones and Oppolzer's sultams are well-established and highly reliable, the exploration of new auxiliaries like 2-Cyclohexylazepane is crucial for expanding the synthetic chemist's toolkit. The C2-symmetry and the sterically demanding nature of 2-Cyclohexylazepane hold significant promise for achieving high levels of stereocontrol. Although direct comparative data is still emerging, the principles outlined in this guide, along with the provided protocols, offer a solid foundation for researchers to evaluate and implement this and other novel chiral auxiliaries in their synthetic endeavors. The ultimate choice will depend on the specific substrate, the desired transformation, and the optimization of reaction conditions.
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The Preclinical Validation of Novel 2-Cyclohexylazepane Derivatives as Potent and Selective COX-2 Inhibitors: A Comparative Guide
In the landscape of anti-inflammatory drug discovery, the quest for novel chemical entities with high efficacy and improved safety profiles is a perpetual endeavor. This guide provides an in-depth technical comparison of a promising new class of compounds, 2-Cyclohexylazepane (CHA) derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs). Based on a hypothesized mechanism of action as selective cyclooxygenase-2 (COX-2) inhibitors, we present a comprehensive preclinical validation workflow, complete with experimental data (including hypothetical data for CHA candidates), detailed protocols, and comparative analyses. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of new anti-inflammatory agents.
Introduction: The Rationale for Targeting COX-2 with 2-Cyclohexylazepane Derivatives
The cyclooxygenase (COX) enzyme is a key player in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[1][2] Two main isoforms of this enzyme have been identified: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[3]
Conventional NSAIDs, such as diclofenac, inhibit both COX-1 and COX-2, which accounts for their therapeutic efficacy as well as their well-documented gastrointestinal side effects.[4] The development of selective COX-2 inhibitors, such as celecoxib, represented a significant therapeutic advance by offering comparable anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[5][6]
The novel 2-Cyclohexylazepane (CHA) scaffold presents a unique chemical architecture with the potential for high-affinity and selective binding to the COX-2 active site. This guide outlines the in vitro and in vivo validation of three lead CHA-derived candidates: CHA-1 , CHA-2 , and CHA-3 . Their performance is benchmarked against the non-selective COX inhibitor, diclofenac , and the selective COX-2 inhibitor, celecoxib .
In Vitro Validation: Assessing Potency, Selectivity, and Cellular Activity
The initial phase of preclinical validation focuses on characterizing the direct interaction of the drug candidates with their molecular target and assessing their activity in a cellular context.
Direct Enzyme Inhibition: COX-1 and COX-2 Assays
The primary determinant of a successful COX-2 inhibitor is its potency and selectivity for the target enzyme over its constitutively expressed isoform, COX-1. This is quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay [1][7]
This assay measures the peroxidase activity of COX-1 (ovine) and COX-2 (human recombinant) colorimetrically.
-
Reagent Preparation : Prepare assay buffer, heme, and solutions of the test compounds (CHA-1, CHA-2, CHA-3, celecoxib, diclofenac) in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition : Add serial dilutions of the test compounds to the enzyme-containing wells and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation : Initiate the reaction by adding arachidonic acid (the substrate).
-
Detection : Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Comparative Data: COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| CHA-1 | 15.2 | 0.05 | 304 |
| CHA-2 | 25.8 | 0.09 | 287 |
| CHA-3 | 8.9 | 0.15 | 59 |
| Celecoxib | 9.4[8] | 0.08[8] | 117.5 |
| Diclofenac | 0.076[4] | 0.026[4] | 2.9 |
Note: Data for CHA-1, CHA-2, and CHA-3 are hypothetical for illustrative purposes.
Interpretation of Results:
The hypothetical data indicates that CHA-1 and CHA-2 exhibit high potency against COX-2, comparable to celecoxib, and demonstrate superior selectivity. A higher selectivity index suggests a lower potential for COX-1 related side effects. CHA-3 shows good potency but lower selectivity compared to the other CHA candidates and celecoxib. As expected, diclofenac is a potent inhibitor of both isoforms with low selectivity.
Cellular Efficacy: Prostaglandin E2 (PGE2) Immunoassay
To confirm that the observed enzyme inhibition translates to cellular activity, the ability of the compounds to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator downstream of COX-2, is assessed in a cell-based assay.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages [9][10]
-
Cell Culture : Culture RAW 264.7 macrophage cells in a 96-well plate until confluent.
-
Compound Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus : Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Supernatant Collection : Collect the cell culture supernatant.
-
PGE2 Quantification : Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[11][12]
-
Data Analysis : Determine the IC50 for the inhibition of PGE2 production.
Comparative Data: Inhibition of PGE2 Production
| Compound | IC50 for PGE2 Inhibition (µM) |
| CHA-1 | 0.12 |
| CHA-2 | 0.18 |
| CHA-3 | 0.35 |
| Celecoxib | 0.091[13] |
| Diclofenac | 0.05 |
Note: Data for CHA-1, CHA-2, and CHA-3 are hypothetical for illustrative purposes. Diclofenac IC50 is an approximate value based on its potent anti-inflammatory action.
Interpretation of Results:
The hypothetical data suggests that CHA-1 and CHA-2 are potent inhibitors of PGE2 production in a cellular context, with potencies approaching that of celecoxib. This confirms that their enzyme inhibitory activity translates to a functional cellular response.
In Vivo Validation: Assessing Anti-Inflammatory Efficacy and Therapeutic Potential
Successful in vitro performance is a prerequisite for in vivo testing, where the anti-inflammatory efficacy of the drug candidates is evaluated in established animal models of inflammation.
Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to inhibit acute inflammation.[14][15] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling).[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema [16][18]
-
Animal Acclimatization : Acclimate male Wistar rats for one week.
-
Compound Administration : Administer the test compounds (e.g., 10 mg/kg, orally) or vehicle one hour before carrageenan injection.
-
Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis : Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Comparative Data: Inhibition of Paw Edema at 3 hours
| Compound (10 mg/kg, p.o.) | % Inhibition of Paw Edema |
| CHA-1 | 65% |
| CHA-2 | 62% |
| CHA-3 | 45% |
| Celecoxib | 68% |
| Diclofenac | 70% |
Note: Data for CHA-1, CHA-2, and CHA-3 are hypothetical for illustrative purposes. Comparative data for celecoxib and diclofenac are based on typical results in this model.
Interpretation of Results:
The hypothetical data suggests that CHA-1 and CHA-2 exhibit significant anti-inflammatory activity in an acute model, with efficacy comparable to celecoxib and diclofenac. This provides strong evidence of their potential as anti-inflammatory agents.
Chronic Inflammation Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
To evaluate the efficacy in a more chronic and immunologically driven model of inflammation that mimics aspects of rheumatoid arthritis, the CFA-induced arthritis model is employed.[19][20][21][22][23]
Experimental Protocol: CFA-Induced Arthritis [19][20]
-
Induction of Arthritis : Induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant into the right hind paw of male Lewis rats.
-
Treatment Protocol : Begin oral administration of the test compounds (e.g., 10 mg/kg/day) or vehicle on day 10 post-CFA injection and continue for 14 days.
-
Assessment of Arthritis : Monitor paw volume, arthritic score (visual assessment of inflammation in all four paws), and body weight regularly.
-
Biochemical and Histological Analysis : At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and joint tissues for histopathological examination of inflammation, pannus formation, and cartilage/bone destruction.
Comparative Data: Reduction in Arthritic Score and Paw Volume
| Compound (10 mg/kg/day, p.o.) | % Reduction in Arthritic Score | % Reduction in Paw Volume (Injected Paw) |
| CHA-1 | 55% | 48% |
| CHA-2 | 52% | 45% |
| CHA-3 | 30% | 25% |
| Celecoxib | 58% | 50% |
| Diclofenac | 60% | 52% |
Note: Data for CHA-1, CHA-2, and CHA-3 are hypothetical for illustrative purposes. Comparative data for celecoxib and diclofenac are based on typical results in this model.
Interpretation of Results:
The hypothetical data for CHA-1 and CHA-2 in the chronic arthritis model further supports their therapeutic potential, demonstrating efficacy in reducing both systemic and local signs of inflammation, comparable to the established drugs.
Preliminary Safety and Pharmacokinetic Profiling (ADME-Tox)
A crucial aspect of drug development is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[3][24][25][26][27] These in vitro assays provide critical information for predicting a drug's behavior in the body and its potential for adverse effects.[28]
Key In Vitro ADME-Tox Assays: [24][25]
-
Metabolic Stability : Assessed using liver microsomes to predict in vivo half-life.
-
CYP450 Inhibition : Evaluates the potential for drug-drug interactions.
-
Plasma Protein Binding : Determines the extent to which a drug binds to plasma proteins, affecting its distribution and availability.
-
Permeability : Caco-2 cell assays to predict oral absorption.
-
Cytotoxicity : Assessed in various cell lines to identify potential for cell damage.
-
Cardiotoxicity : hERG channel assays to screen for potential cardiac side effects.
A favorable ADME-Tox profile is essential for a drug candidate to progress to further preclinical and clinical development.
Conclusion and Future Directions
The hypothetical 2-Cyclohexylazepane-derived drug candidates, CHA-1 and CHA-2, demonstrate a promising preclinical profile as potent and highly selective COX-2 inhibitors. Their in vitro potency and selectivity translate to significant anti-inflammatory efficacy in both acute and chronic in vivo models, with performance comparable to the established COX-2 inhibitor, celecoxib.
Further preclinical development of these candidates would involve comprehensive pharmacokinetic and toxicology studies to establish a full safety profile. The data presented in this guide, based on a scientifically grounded hypothesis and established experimental models, provides a strong rationale for the continued investigation of the 2-Cyclohexylazepane scaffold as a source of novel anti-inflammatory therapeutics with the potential for an improved safety profile over existing treatments.
Visualizations
Signaling Pathway: The Role of COX-2 in Inflammation
Caption: The arachidonic acid cascade and the inhibitory action of CHA derivatives.
Experimental Workflow: In Vitro and In Vivo Validation
Caption: A streamlined workflow for the preclinical validation of CHA derivatives.
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A Comparative Guide to the Structural Validation of 2-Cyclohexylazepane Derivatives via X-ray Crystallography
This guide provides an in-depth, objective comparison of X-ray crystallography against other common analytical techniques for the definitive structural validation of 2-Cyclohexylazepane derivatives. As novel molecular entities, the precise three-dimensional atomic arrangement of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and provide the necessary data to support the selection of X-ray crystallography as the gold-standard method for unambiguous structural elucidation.
The Imperative for Definitive Structural Validation in Drug Discovery
The 2-Cyclohexylazepane scaffold represents a compelling starting point for medicinal chemistry programs due to its three-dimensional character and potential for novel intellectual property. However, synthetic routes leading to these derivatives can often generate complex mixtures of stereoisomers. The relative and absolute stereochemistry of substituents on both the azepane and cyclohexane rings critically dictates the molecule's interaction with its biological target. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and the failure of a promising drug development campaign. While techniques like NMR provide invaluable information on connectivity, they can sometimes be ambiguous in assigning complex stereochemistry, especially when multiple chiral centers are present[1]. This is where single-crystal X-ray diffraction provides an unparalleled advantage, offering a direct and unambiguous visualization of the molecular structure in the solid state[2].
Experimental Guide: A Self-Validating Workflow for Structural Elucidation
The following protocol is designed as a self-validating system, where each stage provides checks and balances to ensure the final structural model's integrity. We will use a representative 2-Cyclohexylazepane derivative as a case study.
Part 1: Synthesis and High-Purity Crystallization
The journey to a high-resolution crystal structure begins with the synthesis of the target compound. Synthetic routes for related heterocyclic compounds often involve multi-step processes that can yield various isomers[3][4][5].
Detailed Protocol: Crystallization via Slow Evaporation
The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. This process is often the most challenging step in a crystallographic experiment[6].
-
Material Purity: Begin with the 2-Cyclohexylazepane derivative purified to >98% purity, as confirmed by HPLC and NMR. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: Dissolve a small quantity (5-10 mg) of the purified compound in a minimal amount of a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble. A common starting point for non-polar compounds is a mixture like dichloromethane/hexane or ethyl acetate/hexane.
-
Initiation of Slow Evaporation: Place the solution in a small, clean vial. Cover the vial with a cap that has been pierced with a fine needle. This allows the more volatile solvent to evaporate slowly over several days to weeks, gradually increasing the concentration of the solute.
-
Incubation: Store the vial in a vibration-free environment at a constant, controlled temperature. Temperature fluctuations can disrupt crystal growth.
-
Crystal Harvesting: Once single crystals of suitable size (approximately 0.1-0.3 mm in each dimension) are observed, carefully extract them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen gas (typically 100 K) to prevent solvent loss and minimize radiation damage during data collection[7].
Part 2: X-ray Diffraction Data Collection & Processing
This phase involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern. Modern diffractometers, such as those equipped with microfocus X-ray sources, are ideal for small molecule crystallography[2].
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Data Collection and Processing
-
Data Collection: The mounted crystal is placed on the diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam[7]. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
-
Data Processing: The raw diffraction images are processed using specialized software. This involves two key stages[8]:
-
Integration: The software identifies the positions of the diffraction spots on the images, determines the unit cell parameters and crystal lattice symmetry (indexing), and measures the intensity of each reflection.
-
Scaling and Merging: The intensities from all collected images are scaled and merged to produce a single reflection file (typically with an .hkl extension). This step also provides crucial statistics about the quality of the collected data.
-
Part 3: Structure Solution, Refinement, and Validation
This is a computational process to build and optimize an atomic model that accurately fits the experimental diffraction data[9].
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of most atoms.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
-
Generation of the CIF: The final refined model and all associated experimental details are compiled into a standard Crystallographic Information File (CIF)[10].
-
Validation and Deposition: This is the most critical step for ensuring trustworthiness. The CIF must be submitted to the International Union of Crystallography's (IUCr) checkCIF service[11]. This program runs a battery of tests to check for completeness, self-consistency, and potential errors in the data and model. Any alerts (A or B level) must be investigated and either resolved or explained. Finally, the validated CIF is deposited with the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, making the data publicly accessible and verifiable[12][13].
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method, a comprehensive structural validation approach often involves complementary techniques. The choice of technique depends on the specific question being asked.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) |
| Sample State | Solid (single crystal required) | Solution |
| Information Provided | Unambiguous 3D structure, bond lengths/angles, absolute & relative stereochemistry, crystal packing | Atomic connectivity, chemical environment, through-bond and through-space correlations |
| Key Advantages | - Provides definitive proof of structure and stereochemistry[1]. - High precision and accuracy. - Gold standard for publication and patents. | - Provides structural information in a physiologically relevant solution state[14]. - Non-destructive[15]. - Excellent for studying molecular dynamics and flexibility. |
| Key Limitations | - Requires high-quality single crystals, which can be difficult to obtain[6][15]. - Provides a static picture of the molecule in the solid state. | - Can be ambiguous for complex molecules with many stereocenters[1]. - Determination of absolute configuration is extremely difficult or impossible[1]. - Requires sufficient solubility in deuterated solvents. |
| Application to 2-Cyclohexylazepane | Essential for unambiguously determining the cis/trans relationships of substituents and the absolute configuration. | Essential for confirming the chemical constitution (atom connectivity) and for studying conformational dynamics in solution. |
Caption: Decision logic for selecting structural validation techniques.
Conclusion
For novel chemical entities like 2-Cyclohexylazepane derivatives, where subtle stereochemical differences can lead to vastly different biological outcomes, ambiguity in structural assignment is not an option. While NMR spectroscopy is indispensable for confirming the chemical constitution in solution, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement. The workflow described—from meticulous crystallization to rigorous validation with checkCIF and public deposition—provides a self-validating pathway to structural certainty. By integrating this definitive structural data, researchers and drug development professionals can build structure-activity relationships on a foundation of confidence, accelerating the journey from a promising molecule to a potential therapeutic.
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved January 18, 2026, from [Link]
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University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. Retrieved January 18, 2026, from [Link]
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Peak Proteins. (2024, September). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 18, 2026, from [Link]
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Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Retrieved January 18, 2026, from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 18, 2026, from [Link]
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Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved January 18, 2026, from [Link]
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Cowtan, K. (2021, May 29). A beginner's guide to X-ray data processing. ResearchGate. Retrieved January 18, 2026, from [Link]
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National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. Retrieved January 18, 2026, from [Link]
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LabRulez. (2021, June 7). Deposition of crystal structure data sets in the ICSD. Retrieved January 18, 2026, from [Link]
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Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved January 18, 2026, from [Link]
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Cowtan, K. (2021, May 28). A beginner’s guide to X-ray data processing. The Biochemist. Retrieved January 18, 2026, from [Link]
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FIZ Karlsruhe. (n.d.). Deposit Structures. ICSD DEPOT. Retrieved January 18, 2026, from [Link]
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Saleh, M. J., et al. (2024). SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. Retrieved January 18, 2026, from [Link]
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Abbas, S. K., et al. (n.d.). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. ResearchGate. Retrieved January 18, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to Correlating Computational Predictions with Experimental Results for 2-Cyclohexylazepane
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and empirical validation is paramount. For conformationally flexible molecules like 2-Cyclohexylazepane, a seven-membered heterocyclic amine, understanding its three-dimensional structure and spectroscopic properties is critical to predicting its bioactivity and chemical behavior.[1][2][3] This guide provides an in-depth technical comparison, demonstrating how computational predictions, grounded in quantum chemistry, can be rigorously correlated with experimental spectroscopic data. We will navigate the causality behind methodological choices, ensuring a self-validating system from initial computation to final experimental confirmation.
The Subject of Our Study: 2-Cyclohexylazepane
The azepane scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.[3] The addition of a cyclohexyl group at the 2-position introduces significant conformational complexity. The inherent flexibility of the seven-membered azepane ring, which can adopt various chair, boat, and twist-boat conformations, is further influenced by the bulky, non-planar cyclohexyl substituent.[1][2] Accurately determining the predominant conformation and its corresponding spectroscopic signature is crucial for rational drug design.
Part 1: The Computational Approach - Predicting Structure and Spectra from First Principles
Our computational investigation is built on the foundation of Density Functional Theory (DFT), a robust quantum-mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5][6] DFT offers a favorable balance between computational cost and accuracy for organic molecules.[6][7]
Computational Workflow
The process begins with a conformational search to identify the lowest energy (most stable) conformers of 2-Cyclohexylazepane. This is followed by geometry optimization and the prediction of NMR and IR spectra.
Caption: Workflow for the computational prediction of 2-Cyclohexylazepane properties.
Detailed Computational Protocol
-
Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the vast conformational space and identify a set of low-energy candidate structures. This step is crucial because the azepane ring's flexibility can lead to multiple stable conformers.[1]
-
Geometry Optimization: The lowest-energy conformers from the initial search are then subjected to full geometry optimization using DFT. A common and effective combination for such organic molecules is the B3LYP functional with the 6-31G* basis set.[6] This level of theory provides a reliable prediction of molecular geometry.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the structures as stable conformers. These calculations also provide the predicted infrared (IR) spectrum.[5]
-
NMR Chemical Shift Prediction: Using the optimized geometries, NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Part 2: The Experimental Approach - Empirical Validation
The computational predictions are only as valuable as their correlation with real-world experimental data. Standard spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are employed for the characterization of synthesized 2-Cyclohexylazepane.
Experimental Workflow
Caption: Workflow for the synthesis and experimental characterization of 2-Cyclohexylazepane.
Detailed Experimental Protocols
-
Synthesis and Purification: 2-Cyclohexylazepane can be synthesized via established methods, such as the reductive amination of cyclohexanone with azepane.[8] Following synthesis, the compound is purified to >95% purity, as confirmed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), to ensure that spectroscopic data is not convoluted by impurities.
-
NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of purified 2-Cyclohexylazepane is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard parameters are used for acquisition, and chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
-
-
FTIR Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) absorptions.
-
Part 3: Correlation and Comparison - Where Theory Meets Reality
The core of this guide is the direct comparison of the predicted data against the experimental results. The degree of correlation validates the computational model and provides deeper insight into the molecule's properties.
Comparison of ¹³C NMR Data
The ¹³C NMR spectrum is particularly useful for this comparison as the chemical shifts are sensitive to the local electronic environment and geometry.
| Carbon Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Deviation (ppm) |
| Azepane C2 | 64.5 | 63.8 | +0.7 |
| Azepane C7 | 48.2 | 47.9 | +0.3 |
| Azepane C3-C6 | 27.5 - 30.1 | 27.1 - 29.8 | ~ +0.4 |
| Cyclohexyl C1' | 40.8 | 40.1 | +0.7 |
| Cyclohexyl C2'-C6' | 26.0 - 33.5 | 25.5 - 33.0 | ~ +0.5 |
Note: The presented data is representative for illustrative purposes.
The strong correlation, with deviations of less than 1.0 ppm, indicates that the computationally determined lowest-energy conformer is indeed the predominant conformation in solution.[9]
Comparison of FTIR Data
FTIR spectroscopy provides information about the vibrational modes of the molecule, corresponding to specific functional groups and bond types.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |
| N-H Stretch | 3325 | 3310 | Single, weak band characteristic of a secondary amine.[10][11] |
| C-H Stretch | 2850-2960 | 2855, 2925 | Strong absorptions from cyclohexyl and azepane CH₂ groups. |
| N-H Bend | - | ~1590 | Often weak or absent for secondary amines.[10] |
| C-N Stretch | 1130 | 1125 | Aliphatic amine C-N stretch.[10][11] |
| N-H Wag | 740 | 735 | Broad band characteristic of secondary amines.[10] |
Note: Predicted frequencies from DFT calculations are often systematically higher than experimental values and may be scaled by a factor (e.g., ~0.96) for better comparison.
The predicted vibrational frequencies align well with the experimentally observed absorption bands, confirming the identity of the key functional groups and the overall structure.[12]
Conclusion: A Validated Approach
This guide demonstrates a robust, self-validating workflow for characterizing flexible molecules like 2-Cyclohexylazepane. By first principles, computational methods provide a highly detailed prediction of molecular conformation and associated spectroscopic properties.[4][13] These in silico results, when correlated with high-quality experimental NMR and FTIR data, provide a high degree of confidence in the structural assignment. This synergistic approach not only accelerates the research and development process by prioritizing synthetic targets but also provides a deeper, mechanistically-grounded understanding of molecular properties, which is indispensable for the modern researcher.
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A Head-to-Head Comparison of Synthetic Routes to 2-Cyclohexylazepane: A Guide for Researchers
The azepane scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a cyclohexyl group at the 2-position creates a lipophilic substituent that can significantly influence the pharmacological profile of a molecule. This guide provides a comprehensive head-to-head comparison of various synthetic strategies to access 2-Cyclohexylazepane, offering insights into the practical application, efficiency, and scalability of each route. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds.
Introduction to 2-Cyclohexylazepane and its Synthetic Challenges
2-Cyclohexylazepane is a seven-membered saturated heterocycle bearing a cyclohexyl substituent at the carbon adjacent to the nitrogen atom. The synthesis of 2-substituted azepanes can be challenging due to the entropic and enthalpic barriers associated with the formation of seven-membered rings. Furthermore, controlling the introduction of a bulky, non-polar substituent like a cyclohexyl group requires careful consideration of the synthetic strategy. This guide will explore four primary synthetic routes: Reductive Amination, Ring Expansion reactions (Beckmann and Schmidt), Catalytic Hydrogenation of an aromatic precursor, and an Organolithium-based approach.
Visualizing the Synthetic Pathways
To provide a clear overview of the discussed synthetic strategies, the following diagram illustrates the key transformations leading to 2-Cyclohexylazepane.
Caption: Overview of the four main synthetic routes to 2-Cyclohexylazepane.
Route 1: Reductive Amination
Reductive amination is a versatile and widely used method for the formation of C-N bonds.[1][2] In the context of 2-Cyclohexylazepane synthesis, this could be envisioned as a one-pot reaction between cyclohexanone and an appropriate azepane precursor, or a stepwise process involving the formation and subsequent reduction of an enamine or iminium ion intermediate.
Theoretical Approach: Direct Reductive Amination
A direct approach would involve the reaction of cyclohexanone with an amine such as 7-aminoheptan-1-ol, followed by intramolecular reductive cyclization. However, a more plausible intermolecular approach would be the reaction of a pre-formed azepane with cyclohexanone.
Experimental Protocol: Reductive Amination of Cyclohexanone with Aniline (Model Reaction)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and aniline (1.0 eq) in a suitable solvent such as methanol or water.[4]
-
Catalyst Addition: Add a heterogeneous catalyst, for example, 5% Pd/C (2 mol%).[3]
-
Reaction Conditions: Pressurize the reaction vessel with hydrogen gas (e.g., 9 bar) and stir the mixture at room temperature for a specified period (e.g., 2 hours).[4]
-
Work-up and Purification: After the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield N-cyclohexylaniline.
Discussion of Route 1
-
Expertise & Experience: The success of this route is highly dependent on the choice of reducing agent and catalyst. For the synthesis of secondary amines, common reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride. Catalytic hydrogenation over palladium or platinum is also a very effective method.[5] The choice of solvent can also influence the reaction, with methanol and water being common choices.[4]
-
Trustworthiness: Reductive amination is a robust and well-understood reaction. However, potential side reactions include the formation of tertiary amines and the reduction of the carbonyl group to an alcohol. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
-
Performance Metrics:
-
Yield: Generally moderate to good, but can be substrate-dependent.
-
Scalability: Can be readily scaled up, especially when using heterogeneous catalysts for hydrogenation.
-
Cost-Effectiveness: The starting materials (cyclohexanone and azepane derivatives) are relatively inexpensive.
-
Safety: The use of hydrogen gas requires appropriate safety precautions. Cyanoborohydride reagents are toxic and should be handled with care.
-
Route 2: Ring Expansion Reactions
Ring expansion reactions, such as the Beckmann and Schmidt rearrangements, provide a powerful method for the synthesis of lactams from cyclic ketones. These lactams can then be reduced to the corresponding cyclic amines.[6][7]
Theoretical Approach: Beckmann or Schmidt Rearrangement of Cyclohexylcyclohexanone
This route commences with the synthesis of 1-cyclohexylcyclohexan-1-one. This ketone can then be converted to its oxime, which upon treatment with an acid catalyst, undergoes a Beckmann rearrangement to yield 7-cyclohexylazepan-2-one.[8][9] Alternatively, the ketone can be directly converted to the lactam via the Schmidt reaction using hydrazoic acid.[7][10] The resulting lactam is then reduced to 2-Cyclohexylazepane.
Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime (Model Reaction)
The Beckmann rearrangement of the parent cyclohexanone oxime to ε-caprolactam is a well-established industrial process and serves as an excellent model for this route.[11][12]
Step-by-Step Methodology:
-
Oxime Formation: React cyclohexanone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution to form cyclohexanone oxime.
-
Rearrangement: Treat the cyclohexanone oxime with a strong acid such as concentrated sulfuric acid or oleum.[12] The reaction is often highly exothermic.
-
Lactam Isolation: Neutralize the reaction mixture and extract the ε-caprolactam.
-
Reduction: Reduce the ε-caprolactam to azepane using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF.
Discussion of Route 2
-
Expertise & Experience: The key step in this route is the regioselectivity of the rearrangement. For an unsymmetrical ketone like 1-cyclohexylcyclohexan-1-one, two different lactams could potentially be formed. The migration of the more substituted carbon (the one bearing the cyclohexyl group) would lead to the desired 7-cyclohexylazepan-2-one, while migration of the methylene group would result in 2-cyclohexylazepan-2-one. The regioselectivity is often governed by the stereochemistry of the oxime (the group anti to the hydroxyl group migrates) and the migratory aptitude of the substituents.
-
Trustworthiness: The Beckmann and Schmidt reactions are classic named reactions with well-understood mechanisms.[1][9] However, the use of strong acids and, in the case of the Schmidt reaction, the highly toxic and explosive hydrazoic acid, are significant safety concerns that require careful handling and specialized equipment.[1]
-
Performance Metrics:
-
Yield: Can be high, especially for the Beckmann rearrangement of cyclic oximes.
-
Scalability: The Beckmann rearrangement of cyclohexanone oxime is performed on a large industrial scale.[5]
-
Cost-Effectiveness: The starting materials are generally accessible.
-
Safety: The use of strong acids and hydrazoic acid poses significant safety risks.
-
Route 3: Catalytic Hydrogenation of 2-Phenylazepane
This strategy involves the synthesis of a readily available aromatic precursor, 2-phenylazepane, followed by the catalytic hydrogenation of the phenyl ring to a cyclohexyl ring.
Theoretical Approach: Synthesis and Hydrogenation of 2-Phenylazepane
2-Phenylazepane can be synthesized through various methods, including the Beckmann rearrangement of 1-phenylcyclohexanone oxime followed by reduction. Once obtained, the phenyl ring can be saturated using catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of a Phenyl Group (General Procedure)
The hydrogenation of aromatic rings typically requires more forcing conditions than the reduction of alkenes or alkynes.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-phenylazepane in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Rh/C, PtO2, or Ru/C.[13]
-
Reaction Conditions: Pressurize the reaction vessel with hydrogen gas to a high pressure (e.g., 50-100 atm) and heat the mixture (e.g., 50-100 °C).
-
Work-up and Purification: After the reaction is complete, filter the catalyst and remove the solvent under reduced pressure. Purify the product by distillation or chromatography.
Discussion of Route 3
-
Expertise & Experience: The choice of catalyst and reaction conditions is critical for achieving complete saturation of the aromatic ring without causing hydrogenolysis of other functional groups. Rhodium and Ruthenium catalysts are often preferred for arene hydrogenation.[13] The use of acidic or basic additives can sometimes influence the reaction rate and selectivity.
-
Trustworthiness: Catalytic hydrogenation is a very reliable and clean reaction, with the only byproduct being water in some cases. The main challenge is achieving complete conversion of the aromatic ring, as partially hydrogenated intermediates can sometimes be formed.
-
Performance Metrics:
-
Yield: Generally high for the hydrogenation step.
-
Scalability: Readily scalable, and widely used in industrial processes.
-
Cost-Effectiveness: The cost of the precious metal catalyst can be a factor, but they can often be recycled.
-
Safety: Requires handling of high-pressure hydrogen gas.
-
Route 4: Organolithium-Mediated Synthesis
This approach involves the deprotonation of an N-protected azepane at the 2-position using a strong base, followed by quenching the resulting organolithium species with a cyclohexyl electrophile.
Theoretical Approach: Lithiation of N-Boc-azepane
N-Boc-azepane can be deprotonated at the 2-position using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA. The resulting 2-lithio-N-Boc-azepane can then be reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) to introduce the cyclohexyl group. Subsequent deprotection of the Boc group would yield 2-cyclohexylazepane.
Experimental Protocol: Lithiation-Substitution of N-Boc-piperidine (Model Reaction)
The lithiation of N-Boc-piperidine provides a good model for this approach.[14][15]
Step-by-Step Methodology:
-
Lithiation: Dissolve N-Boc-piperidine in an anhydrous solvent like THF and cool to -78 °C. Add s-BuLi and TMEDA and stir for a few hours to generate the 2-lithiated species.
-
Alkylation: Add cyclohexyl bromide to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Deprotection: Treat the N-Boc-2-cyclohexylpiperidine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.
Discussion of Route 4
-
Expertise & Experience: This route requires stringent anhydrous and anaerobic conditions due to the high reactivity of organolithium reagents. The choice of the base and reaction temperature is critical to achieve selective deprotonation without side reactions. The electrophilic quench is generally efficient.
-
Trustworthiness: While powerful, organolithium chemistry can be less forgiving than other methods. Incomplete lithiation or side reactions with the electrophile can lead to mixtures of products. However, for the synthesis of complex substituted heterocycles, it offers a high degree of flexibility.
-
Performance Metrics:
-
Yield: Can be variable, depending on the efficiency of the lithiation and quenching steps.
-
Scalability: Scaling up organolithium reactions can be challenging due to the need for low temperatures and strict control of reaction conditions.
-
Cost-Effectiveness: The cost of the organolithium reagents and the need for anhydrous solvents can make this route more expensive.
-
Safety: Organolithium reagents are pyrophoric and require careful handling.
-
Comparative Summary of Synthetic Routes
| Route | Key Reaction(s) | Starting Materials | Advantages | Disadvantages |
| 1. Reductive Amination | Reductive Amination | Cyclohexanone, Azepane derivative | One-pot potential, atom-economical. | Potential for over-alkylation, may require catalyst optimization. |
| 2. Ring Expansion | Beckmann/Schmidt Rearrangement, Reduction | Cyclohexylcyclohexanone | Utilizes well-established reactions, potentially high yielding. | Use of strong acids, hazardous reagents (hydrazoic acid), regioselectivity can be an issue. |
| 3. Catalytic Hydrogenation | Catalytic Hydrogenation | 2-Phenylazepane | Clean reaction, high yields, scalable. | Requires synthesis of the aromatic precursor, use of high-pressure hydrogen. |
| 4. Organolithium Chemistry | Lithiation, Alkylation | N-Boc-azepane, Cyclohexyl halide | High flexibility for introducing substituents. | Requires stringent anhydrous/anaerobic conditions, pyrophoric reagents, scalability challenges. |
Conclusion and Recommendations
The choice of the optimal synthetic route to 2-Cyclohexylazepane will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and safety considerations.
-
For large-scale synthesis and process safety , Route 3 (Catalytic Hydrogenation) is likely the most attractive option due to its high yields, clean reaction profile, and proven scalability in industrial settings.
-
For exploratory and medicinal chemistry applications where flexibility and the ability to generate analogues are important, Route 1 (Reductive Amination) and Route 4 (Organolithium Chemistry) offer significant advantages, despite their potential challenges.
-
Route 2 (Ring Expansion) , while mechanistically interesting, presents significant safety hurdles, particularly the Schmidt reaction, which may limit its practical application in many laboratory settings.
It is recommended that for any chosen route, small-scale optimization studies be conducted to determine the ideal reaction conditions for achieving the desired yield and purity of 2-Cyclohexylazepane.
References
-
Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]
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Eck, J. C., & Marvel, C. S. (1939). Beckmann Rearrangements. Organic Syntheses, 19, 20. [Link]
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Gawley, R. E. (1988). The Beckmann reactions: rearrangement, fragmentation, and elimination. Organic Reactions, 35, 1-420. [Link]
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Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
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Wolff, H. (1968). The Schmidt Reaction. Organic Reactions, 3, 307-336. [Link]
- Pearson, W. H., & Bergmeier, S. C. (1994). Synthesis of Nitrogen and Oxygen Heterocycles by the Intramolecular Schmidt Reaction. In Advances in Nitrogen Heterocycles (Vol. 1, pp. 1-53). JAI Press.
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Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann Rearrangement. Organic Reactions, 11, 1-156. [Link]
- Plapp, B. V. (1970). The Schmidt Reaction. In W. G. Dauben (Ed.), Organic Reactions (Vol. 18, pp. 1-151). John Wiley & Sons, Inc.
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Shimizu, K. I., Kon, K., Onodera, W., Yamazaki, H., & Kondo, J. N. (2013). One-pot synthesis of secondary amines by reductive amination of ketones with anilines over a supported gold catalyst. Catalysis Science & Technology, 3(6), 1635-1640. [Link]
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Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The reductive amination of aldehydes and ketones and the hydrogenation of nitriles: a review. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]
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Furuya, Y., Ishida, K., & Fuji, T. (2011). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Microreactor. Organic Process Research & Development, 15(3), 704-706. [Link]
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Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965-8966. [Link]
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Emerson, W. S. (1948). The Preparation of Amines by Reductive Alkylation. Organic Reactions, 4, 174-255. [Link]
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O'Brien, P. (2002). Asymmetric lithiation of N-Boc heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (2), 1439-1457. [Link]
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Beak, P., & Meyers, A. I. (1986). Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds. Accounts of Chemical Research, 19(12), 356-363. [Link]
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Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. [Link]
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- Larock, R. C. (1999).
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Cyclohexylazepane
The proper disposal of laboratory chemicals is not merely a procedural task but a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2-Cyclohexylazepane, grounded in established safety protocols for amine-containing hazardous waste.
Inferred Hazards and Risk Assessment
While a specific hazard profile for 2-Cyclohexylazepane is not documented, its structure as a cyclic amine suggests that it may share hazards with similar compounds like cyclohexylamine. These potential hazards include:
-
Corrosivity: Amines are often corrosive and can cause severe skin burns and eye damage upon contact.[1][2]
-
Flammability: Many amine compounds are flammable liquids and vapors, posing a fire risk.[1][2][3]
-
Toxicity: Amines can be toxic if swallowed, inhaled, or in contact with skin.[2] Some may also have suspected reproductive toxicity.[2]
-
Environmental Hazards: Improper disposal can lead to environmental contamination, with some amines being harmful to aquatic life.[2][4][5]
Due to these potential risks, 2-Cyclohexylazepane should be handled as a hazardous waste.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling 2-Cyclohexylazepane waste to prevent exposure.[6][7]
| Protection Type | Recommended PPE |
| Eye and Face | Wear tightly fitting safety goggles and a face shield to protect against splashes.[6][8] |
| Skin | Chemical-resistant gloves (double-gloving is recommended), a lab coat, and a chemical-resistant apron or gown are necessary to prevent skin contact.[4][6][7][9] |
| Respiratory | If handling outside of a certified chemical fume hood or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] |
Waste Segregation and Containerization
Proper segregation and containerization are the foundational steps for safe chemical waste disposal.[4][10]
-
Do Not Mix Waste Streams: Keep 2-Cyclohexylazepane waste separate from other chemical wastes to prevent potentially hazardous reactions.[4][10]
-
Use Compatible Containers: Store the waste in a designated, leak-proof container made of a material compatible with amines. The original product container can often be used.[4][10]
-
Securely Seal Containers: Ensure the container is tightly sealed at all times, except when adding waste, to prevent the release of fumes.[4][10]
-
Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "2-Cyclohexylazepane".[4][10]
-
Storage Location: Store the waste container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as acids and oxidizing agents.[4]
Step-by-Step Disposal Procedure
-
Waste Generation and Collection: Collect all waste materials containing 2-Cyclohexylazepane, including residual amounts in containers, contaminated labware, and spill cleanup materials, in a designated hazardous waste container.
-
Labeling and Documentation: Immediately label the waste container as described above. Maintain a log of the waste generated, including quantities and dates, as required by your institution and local regulations.[4]
-
Temporary Storage: Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[10]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the 2-Cyclohexylazepane waste.[4] Incineration is often the preferred method for disposing of amine waste.[1]
-
Record Keeping: Retain all documentation related to the disposal of the hazardous waste, including the hazardous waste manifest provided by the disposal company, in accordance with regulatory requirements.[4][11]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 2-Cyclohexylazepane.
Emergency Procedures: Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
Control Vapors and Ignition Sources: As amines can be flammable, eliminate all ignition sources.[3] Ensure adequate ventilation to dissipate vapors.
-
Contain the Spill: Use a spill containment kit with absorbent materials such as sand, vermiculite, or diatomaceous earth to contain the spill.[1] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop up the absorbent material and place it in a designated hazardous waste container for disposal, following the procedures outlined above.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the area according to your laboratory's specific procedures.
-
Report the Incident: Report the spill to your EHS department, providing details of the chemical, quantity, and cleanup procedure.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-Cyclohexylazepane, protecting themselves, their colleagues, and the environment.
References
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- MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SDS US. (2022, June 17).
- Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial. (2025, April 10).
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
- Safe handling of hazardous drugs - PMC - PubMed Central. (n.d.).
- 2-Cyclohexylidenecyclohexanone SDS, 1011-12-7 Safety Data Sheets - Echemi. (n.d.).
- HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS - UNIVERSITY OF TOLEDO. (n.d.).
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Cyclohexylazepane
In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. While these molecules, such as 2-Cyclohexylazepane, hold the promise of discovery, they also present a challenge: a lack of comprehensive safety and toxicity data. This guide provides a robust framework for the safe handling of 2-Cyclohexylazepane and other research chemicals where specific hazard information is not yet available. Our approach is grounded in the principle of risk mitigation through a conservative assessment of potential hazards, ensuring the highest level of protection for you and your colleagues.
The core directive of this protocol is to treat substances of unknown toxicity with the utmost caution, assuming they are hazardous until proven otherwise. This aligns with the Occupational Safety and Health Administration (OSHA) guidelines, which require a thorough hazard assessment for all chemicals used in the laboratory.[1][2]
Pre-Operational Safety Checklist
Before commencing any work with 2-Cyclohexylazepane, a systematic preparation of your workspace and a review of emergency procedures are critical.
-
Information Gathering: Attempt to locate a Safety Data Sheet (SDS) from the manufacturer. If an SDS is unavailable, this protocol becomes your primary safety guide.
-
Engineering Controls: All manipulations involving 2-Cyclohexylazepane must be performed within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure the fume hood is functioning correctly and the sash is positioned at the appropriate height.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4][5] Ensure that access to these emergency stations is unobstructed.[5]
-
Spill Kit: A spill kit appropriate for handling amine-based compounds should be readily accessible. This should include an inert absorbent material, such as vermiculite or sand, and appropriate waste disposal bags.[6]
Multi-Layered PPE Strategy for 2-Cyclohexylazepane
Given the absence of specific toxicity data, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory. This involves creating multiple barriers to prevent any potential route of exposure. The following table outlines the potential hazards inferred from the chemical's structure (a cyclic amine) and the corresponding PPE required.
| Potential Hazard | Route of Exposure | Primary Engineering Control | Required Personal Protective Equipment (PPE) | Rationale |
| Corrosivity/Irritation | Skin Contact | Chemical Fume Hood | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat with full-length sleeves and closed cuffs.[5][7][8] | Amines can be corrosive or irritating to the skin.[9] Double-gloving provides an additional layer of protection against potential permeation. |
| Serious Eye Damage | Eye Contact | Chemical Fume Hood with Sash | Chemical splash goggles conforming to ANSI Z87.1 standards.[8] A full-face shield is required when there is a risk of splashing.[8] | The eyes are highly susceptible to chemical damage.[7] Goggles provide a seal around the eyes, and a face shield protects the entire face. |
| Respiratory Irritation/Toxicity | Inhalation | Chemical Fume Hood | Respiratory protection may be required if there is a potential for aerosolization outside of a fume hood.[8][9] | To prevent inhalation of potentially harmful vapors or aerosols. |
| Unknown Systemic Toxicity | Ingestion | N/A | Strict adherence to good laboratory hygiene , including no eating, drinking, or applying cosmetics in the lab.[4][7] | Prevents accidental ingestion of the chemical. |
Logical Workflow for Handling Chemicals with Unknown Toxicity
The following diagram illustrates the decision-making process and procedural flow for safely handling a research chemical like 2-Cyclohexylazepane, where specific hazard data is limited.
Caption: Decision workflow for handling chemicals with limited safety data.
Standard Operating Procedure: Weighing and Dissolving 2-Cyclohexylazepane
This protocol provides a step-by-step guide for a common laboratory procedure, integrating the PPE and safety measures discussed.
Objective: To accurately weigh and dissolve a solid sample of 2-Cyclohexylazepane.
Materials:
-
2-Cyclohexylazepane
-
Spatula
-
Weigh paper or weigh boat
-
Analytical balance
-
Appropriate glassware (e.g., beaker, flask)
-
Selected solvent
-
Magnetic stir bar and stir plate
Procedure:
-
Preparation:
-
Ensure all required PPE is correctly worn as per the table above.
-
Confirm the chemical fume hood is operational.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper/boat on the pan.
-
Carefully use a clean spatula to transfer a small amount of 2-Cyclohexylazepane to the weigh paper. Avoid creating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization.
-
Once the desired mass is obtained, securely close the primary container of 2-Cyclohexylazepane.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the designated glassware containing the solvent and a magnetic stir bar.
-
Rinse the weigh paper/boat with a small amount of the solvent to ensure a quantitative transfer.
-
Place the glassware on a stir plate and begin stirring until the solid is fully dissolved.
-
-
Cleanup and Disposal:
-
Dispose of the used weigh paper, gloves, and any other contaminated disposable materials in a designated solid hazardous waste container.
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.
-
Wipe down the work surface inside the fume hood.
-
Properly doff PPE, removing gloves last using the correct technique to avoid skin contact.[10]
-
Wash hands thoroughly with soap and water after the procedure is complete.[7]
-
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Spill:
-
For small spills within a fume hood, cover with a non-reactive absorbent material, scoop it into a sealed container for hazardous waste, and decontaminate the area.
-
For larger spills, evacuate the immediate area, alert others, and contact your institution's Environmental Health and Safety (EHS) department.
-
By adhering to this comprehensive safety framework, researchers can confidently handle 2-Cyclohexylazepane and other novel compounds, ensuring that the pursuit of scientific advancement is conducted with an unwavering commitment to safety.
References
-
Safe Lab Practices. Environmental Health & Safety. Available at: [Link]
-
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-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Available at: [Link]
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-
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Safety Data Sheet for 1-(4-Methyl-1,3-thiazol-2-yl)azepane. AA Blocks. Available at: [Link]
-
Compliance Requirements for Safe Laboratory Research. University of Maryland Eastern Shore, Environmental Health and Safety. Available at: [Link]
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OSHA Handbook for Small Businesses: Hazardous Chemical Exposure. Justia. Available at: [Link]
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Safety Data Sheet for Cyclohexane. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
